molecular formula C8H9FO B1295094 1-(3-Fluorophenyl)ethanol CAS No. 402-63-1

1-(3-Fluorophenyl)ethanol

Cat. No.: B1295094
CAS No.: 402-63-1
M. Wt: 140.15 g/mol
InChI Key: YESOPGLEIJQAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H9FO and its molecular weight is 140.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2996. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESOPGLEIJQAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942055
Record name 1-(3-Fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-63-1, 20044-46-6
Record name 3-Fluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-alpha-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 402-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-(3-Fluorophenyl)ethanol, an important fluorinated aromatic alcohol. Its utility as a key intermediate in the synthesis of various pharmaceutical compounds makes a thorough understanding of its characteristics essential for professionals in chemical research and drug development.[1] This document collates critical data, outlines a general experimental protocol for its synthesis, and presents logical workflows relevant to its laboratory preparation.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is soluble in common organic solvents like ethanol and acetone but has limited solubility in water.[1] The compound is stable under normal storage and handling conditions, typically stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1][2][3]

General and Physical Properties
PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Boiling Point 196.2°C at 760 mmHg 187-189°C 104-106°C at 20 mmHg[4] [1] [5]
Density 1.123 g/cm³ 1.210 g/mL[4] [5]
Refractive Index 1.51 1.5035[4] [5]
Flash Point 90.1°C 93°C (199°F)[4] [5]
Vapor Pressure 0.251 mmHg at 25°C[4]
Storage Temperature Room Temperature[5]
Chemical Identifiers and Molecular Data
IdentifierValueSource
CAS Number 402-63-1[1][4][5][6]
Molecular Formula C₈H₉FO[1][4][5][6][7]
Molecular Weight 140.16 g/mol 140.155 g/mol 140.1549 g/mol [5][8] [1] [4][7]
IUPAC Name 1-(3-fluorophenyl)ethan-1-ol[6]
Synonyms 3-fluorophenyl methyl carbinol, 3-Fluoro-α-methylbenzenemethanol[4]
InChI InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3[1][4]
InChIKey YESOPGLEIJQAEF-UHFFFAOYSA-N[1][9]
Canonical SMILES CC(C1=CC(=CC=C1)F)O[1][6]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While raw spectra are available through specialized databases, key analytical data has been reported.

  • ¹H NMR (500 MHz, CDCl₃): δ 1.51 (3H, d, J = 6.2 Hz, CH₃), 2.06 (1H, br, s, OH), 4.93 (1H, q, J = 5.9 Hz, CH), 6.95-6.99 (1H, m, Ar), 7.01-7.11 (2H, m, Ar), 7.14-7.35 (1H, m, Ar).[10]

  • ¹³C NMR: Full spectral data is available in databases, with the solvent noted as CDCl₃ and the standard as TMS.[9]

  • Mass Spectrometry: Electron ionization mass spectrometry data is available.[1]

Safety and Handling

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

GHS Hazard Information
CodeHazard Statement
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Signal Word: Warning[1]

Pictogram: GHS07 (Exclamation mark)

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501.[2]

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as protective gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]

Experimental Protocols & Synthesis

This compound is primarily used as a synthetic intermediate.[1] A common and effective method for its preparation is the reduction of its corresponding ketone, 3'-fluoroacetophenone. This transformation can be achieved through various reductive methods, including biocatalytic reduction, which offers high enantioselectivity for producing specific chiral isomers.

General Protocol: Asymmetric Bioreduction of 3'-Fluoroacetophenone

This protocol describes a general workflow for the whole-cell biocatalytic reduction of 3'-fluoroacetophenone to produce enantiomerically enriched this compound, based on similar reported biotransformations.[11][12][13]

  • Microorganism Cultivation: A suitable microorganism (e.g., recombinant E. coli) expressing a carbonyl reductase is cultivated in an appropriate growth medium until a desired cell density is reached.

  • Bioreduction Reaction Setup: The reaction is typically performed in a buffered solution (e.g., PBS buffer, pH 7.0-7.5).[11] Recombinant microbial whole cells are suspended in the buffer. A co-substrate, such as glucose or isopropanol, is added to facilitate cofactor regeneration (NADH/NADPH).

  • Substrate Addition: 3'-Fluoroacetophenone, the substrate, is added to the reaction mixture. To improve substrate availability and reduce toxicity, co-solvents or surfactants like Tween-20 may be incorporated.[11][12][13]

  • Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) to ensure proper mixing and aeration.[11][13]

  • Monitoring and Extraction: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[11]

  • Product Isolation: Upon completion, the reaction mixture is extracted with an organic solvent, such as ethyl acetate.[11]

  • Purification and Analysis: The combined organic phases are dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography if necessary. The final product's purity and enantiomeric excess are determined by chiral HPLC or GC.[10]

Logical and Experimental Workflows

While specific signaling pathways involving this compound are not extensively detailed in public literature due to its primary role as a synthetic building block, the following diagrams illustrate the logical workflows for its synthesis and analysis.

G cluster_0 Synthesis Stage cluster_1 Workup & Purification cluster_2 Analysis & Final Product start 3'-Fluoroacetophenone (Substrate) reaction Chemical Reduction start->reaction Input reductant Reducing Agent (e.g., NaBH₄ or Biocatalyst) reductant->reaction solvent Solvent (e.g., Methanol, Buffer) solvent->reaction quench Reaction Quenching reaction->quench Crude Product extract Solvent Extraction (e.g., Ethyl Acetate) quench->extract dry Drying & Evaporation extract->dry purify Purification (e.g., Column Chromatography) dry->purify analysis Purity & Structural Analysis (GC, NMR, MS) purify->analysis Purified Product product This compound analysis->product

Caption: General workflow for the chemical synthesis and purification of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Purified This compound dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) sample->dissolve standard Add Internal Standard (e.g., TMS) dissolve->standard transfer Transfer to NMR Tube standard->transfer instrument NMR Spectrometer transfer->instrument Insert Sample acquire Acquire Spectrum (¹H, ¹³C) instrument->acquire process Fourier Transform & Phase Correction acquire->process Raw Data (FID) integrate Integration & Peak Picking process->integrate assign Structure-Spectrum Correlation integrate->assign report Final Structural Confirmation assign->report

Caption: Standard experimental workflow for NMR-based structural analysis.

References

An In-depth Technical Guide to 1-(3-Fluorophenyl)ethanol (CAS 402-63-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)ethanol, a key chemical intermediate in various synthetic applications, particularly within the pharmaceutical industry. This document consolidates essential physicochemical data, spectroscopic information, and relevant applications to support research and development activities.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by limited solubility in water but demonstrates good solubility in organic solvents such as ethanol and acetone.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 402-63-1[1][2][3][4][5][6]
Molecular Formula C₈H₉FO[2][3][4][6][7]
Molecular Weight 140.16 g/mol [2][4][5][7]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point 196.2°C @ 760 mmHg120-121°C @ 45 Torr104-106°C @ 20 mmHg187-189°C[3][6][2][7][4][1]
Density 1.120 - 1.123 g/cm³ @ 20°C[2][3][6]
Refractive Index (n_D^20) 1.503 - 1.510[2][3][4][6]
Flash Point 70 - 93°C[2][3][4][6]
Solubility Limited in water; Soluble in ethanol, acetone[1]
Storage Store at ambient room temperature[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Key spectral features are summarized below.

SpectroscopyData Highlights
¹H NMR Data available from spectral databases.
¹³C NMR Data available from spectral databases.
Mass Spectrometry (MS) Data available from spectral databases.
Infrared (IR) Data available from spectral databases.

Synthesis and Experimental Protocols

This compound is commonly synthesized via the reduction of its corresponding ketone, 3'-fluoroacetophenone. A general experimental workflow for this reduction is outlined below.

G cluster_0 Synthesis Workflow A Reactant Setup B Dissolve 3'-fluoroacetophenone in a suitable solvent (e.g., Methanol) A->B C Cool reaction mixture in an ice bath B->C E Slowly add Sodium Borohydride (NaBH4) in portions C->E D Add Reducing Agent D->E G Monitor progress by TLC (e.g., Hexane:EtOAc) E->G F Reaction Monitoring F->G I Quench with water/dilute acid G->I H Work-up H->I J Extract with an organic solvent (e.g., Ethyl Acetate) I->J K Dry organic layer (e.g., MgSO4), filter, and concentrate J->K M Purify crude product via column chromatography or distillation K->M L Purification L->M N Final Product M->N

Figure 1. General workflow for the reduction of 3'-fluoroacetophenone.
  • Reactant Setup: To a solution of 3'-fluoroacetophenone (1 equivalent) in methanol in a round-bottom flask, stir the mixture at room temperature until all the starting material is dissolved.

  • Reduction: Cool the flask in an ice-water bath. Add sodium borohydride (NaBH₄) (typically 1.0-1.5 equivalents) portion-wise over 15-30 minutes, ensuring the internal temperature remains low.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for 1-2 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC), eluting with a mixture such as 3:1 hexanes:ethyl acetate.

  • Work-up: Once the reaction is complete, slowly quench the reaction by adding water or dilute HCl. This should be done carefully in the ice bath.

  • Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the final product.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Its primary application is as an intermediate in the preparation of more complex molecules, especially active pharmaceutical ingredients (APIs).[1] The presence of the fluorine atom can significantly alter the metabolic stability, lipophilicity, and binding affinity of the final drug molecule. It is utilized in the synthesis of compounds targeting a range of therapeutic areas, including antiviral, antifungal, and analgesic agents.[1]

G cluster_1 Application in Drug Development Start This compound (Building Block) Step1 Chiral Resolution or Asymmetric Synthesis Start->Step1 Step2 Further Chemical Modification Step1->Step2 API Active Pharmaceutical Ingredient (API) Step2->API Antiviral Antiviral Agents API->Antiviral Antifungal Antifungal Agents API->Antifungal Analgesic Analgesics API->Analgesic

Figure 2. Role of this compound as a precursor in API synthesis.

Safety Information

This compound is classified as an irritant.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.[3] Work should be conducted in a well-ventilated fume hood.

References

Synthesis of 1-(3-Fluorophenyl)ethanol from 3-Fluoroacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Fluorophenyl)ethanol, a key intermediate in the development of various pharmaceutical agents. The document details established synthetic methodologies, including chemical reduction and asymmetric synthesis, for the conversion of 3-fluoroacetophenone to the target secondary alcohol. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development by providing detailed experimental protocols, comparative data, and workflow visualizations to facilitate the efficient and stereoselective production of this important building block.

Introduction

This compound is a crucial chiral building block in the synthesis of a variety of biologically active molecules, including potential antiviral, antifungal, and analgesic compounds.[1] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability and binding affinity. The stereochemistry of the secondary alcohol moiety is frequently critical for biological activity, making the development of efficient and enantioselective synthetic routes a key focus of research. This guide explores the primary methods for the synthesis of this compound from the readily available starting material, 3-fluoroacetophenone.

Properties of Reactants and Products

A thorough understanding of the physicochemical properties of the starting material and the product is essential for safe handling, reaction optimization, and purification.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
3-FluoroacetophenoneC₈H₇FO138.14Liquid81 °C/9 mmHg
This compoundC₈H₉FO140.16Liquid187-189

Synthetic Methodologies

The conversion of 3-fluoroacetophenone to this compound is primarily achieved through the reduction of the ketone functionality. This can be accomplished using various reducing agents and methodologies, each with its own advantages in terms of yield, selectivity, and scalability.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. It is favored for its ease of handling and high yields in alcoholic solvents.

Experimental Protocol:

A general procedure for the sodium borohydride reduction of an acetophenone derivative is as follows:[2][3]

  • In a round-bottom flask, dissolve 3-fluoroacetophenone (1.0 eq.) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 eq.) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Quantitative Data:

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NaBH₄Methanol0 to RT1-3>95 (typical)[2][3]

Workflow Diagram:

Sodium_Borohydride_Reduction cluster_reaction Reaction cluster_workup Workup 3-Fluoroacetophenone 3-Fluoroacetophenone Dissolution Dissolution 3-Fluoroacetophenone->Dissolution Methanol Reduction Reduction Dissolution->Reduction NaBH4 (0°C to RT) Quenching Quenching Reduction->Quenching 1 M HCl Extraction Extraction Quenching->Extraction Ethyl Acetate Purification Purification Extraction->Purification Column Chromatography This compound This compound Purification->this compound

Sodium Borohydride Reduction Workflow
Catalytic Hydrogenation

Catalytic hydrogenation offers a green and efficient alternative for the reduction of ketones. This method typically involves the use of a transition metal catalyst, such as palladium or platinum, under a hydrogen atmosphere.

Experimental Protocol:

A general procedure for the catalytic hydrogenation of a fluoroacetophenone is as follows:[4]

  • In a high-pressure reactor, dissolve 3-fluoroacetophenone (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of a heterogeneous catalyst (e.g., 5-10 mol% of Pd/C or PtO₂).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-50 bar).

  • Stir the reaction mixture at room temperature or elevated temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully depressurize the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography if necessary.

Quantitative Data:

CatalystSolventH₂ Pressure (bar)Temperature (°C)Reaction Time (h)Yield (%)Reference
Pd/C (10%)Ethanol102512High (typical)[4]
PtO₂Methanol5258High (typical)[5]

Workflow Diagram:

Catalytic_Hydrogenation cluster_reaction Reaction cluster_workup Workup 3-Fluoroacetophenone 3-Fluoroacetophenone Hydrogenation Hydrogenation 3-Fluoroacetophenone->Hydrogenation H2, Pd/C Filtration Filtration Hydrogenation->Filtration Remove Catalyst Concentration Concentration Filtration->Concentration This compound This compound Concentration->this compound

Catalytic Hydrogenation Workflow
Asymmetric Synthesis

For applications where a specific enantiomer of this compound is required, asymmetric synthesis is the preferred method. This can be achieved through catalytic asymmetric transfer hydrogenation or biocatalytic reduction.

Asymmetric transfer hydrogenation (ATH) is a powerful technique that utilizes a chiral catalyst to transfer hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the ketone substrate.

Experimental Protocol:

A general procedure for the asymmetric transfer hydrogenation of an acetophenone derivative is as follows:[6]

  • In a reaction vessel under an inert atmosphere, dissolve the chiral catalyst (e.g., a Ru(II) or Ir(III) complex with a chiral ligand, 0.5-2 mol%) in a suitable solvent (e.g., isopropanol).

  • Add a base (e.g., KOH or NaOH, 5-10 mol%).

  • Add 3-fluoroacetophenone (1.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time, monitoring the conversion and enantiomeric excess (ee) by chiral HPLC or GC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify by column chromatography to yield the enantioenriched this compound.

Quantitative Data for Similar Substrates:

Catalyst SystemHydrogen DonorBaseTemperature (°C)Yield (%)ee (%)Reference
[RuCl₂(p-cymene)]₂/(S,S)-TsDPENi-PrOHKOH289597 (S)
Ir(III)-ferrocenyl phosphinitei-PrOHNaOH809992 (R)[6]

Enzymes, particularly ketoreductases (KREDs), offer high enantioselectivity under mild reaction conditions. Whole-cell biocatalysis is often employed to avoid the need for costly cofactor regeneration.

Experimental Protocol:

A representative procedure for the biocatalytic reduction of a substituted acetophenone is as follows, adapted from a similar synthesis:[7]

  • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).

  • Suspend the recombinant E. coli cells expressing a suitable ketoreductase in the buffer.

  • Add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol) and the corresponding dehydrogenase if not using whole cells.

  • Add 3-fluoroacetophenone to the desired concentration (e.g., 10-50 mM).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, filter, and concentrate to obtain the enantioenriched alcohol.

  • Purify if necessary.

Quantitative Data for a Similar Substrate (3'-(Trifluoromethyl)acetophenone): [7]

BiocatalystCo-substrateTemperature (°C)Reaction Time (h)Yield (%)ee (%)
Recombinant E. coli with KREDGlucose301891.5>99.9 (R)

Logical Relationship Diagram for Synthesis Method Selection:

Synthesis_Choice Start Start Racemic Product Needed? Racemic Product Needed? Start->Racemic Product Needed? High Enantioselectivity Required? High Enantioselectivity Required? Racemic Product Needed?->High Enantioselectivity Required? No Sodium Borohydride Reduction Sodium Borohydride Reduction Racemic Product Needed?->Sodium Borohydride Reduction Yes Catalytic Hydrogenation Catalytic Hydrogenation Racemic Product Needed?->Catalytic Hydrogenation Yes Asymmetric Synthesis Asymmetric Synthesis High Enantioselectivity Required?->Asymmetric Synthesis Yes Asymmetric Transfer Hydrogenation Asymmetric Transfer Hydrogenation Asymmetric Synthesis->Asymmetric Transfer Hydrogenation Biocatalytic Reduction Biocatalytic Reduction Asymmetric Synthesis->Biocatalytic Reduction

Decision Tree for Synthesis Method

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself and, as such, is not directly involved in specific signaling pathways. Its significance lies in its role as a key structural motif and chiral building block for the synthesis of more complex, biologically active molecules. The introduction of the 3-fluorophenyl ethanol moiety can be a critical step in the development of new therapeutic agents, where the fluorine atom and the stereocenter of the alcohol play crucial roles in target binding and overall drug properties.

Conclusion

The synthesis of this compound from 3-fluoroacetophenone can be achieved through several reliable and efficient methods. For the production of the racemic alcohol, sodium borohydride reduction and catalytic hydrogenation are excellent choices, offering high yields and operational simplicity. When enantiopure this compound is the target, asymmetric transfer hydrogenation and biocatalytic reduction provide outstanding levels of stereocontrol. The selection of the optimal synthetic route will depend on the specific requirements of the research or development program, including the desired stereochemistry, scale of the reaction, and available resources. This guide provides the necessary technical information to enable researchers to make informed decisions and effectively implement the synthesis of this valuable pharmaceutical intermediate.

References

1-(3-Fluorophenyl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 1-(3-Fluorophenyl)ethanol, a key intermediate in pharmaceutical and chemical research. This document includes a summary of its molecular characteristics, a detailed experimental protocol for its asymmetric synthesis via biocatalysis, and a workflow diagram illustrating the synthetic process.

Core Molecular and Physical Properties

This compound is a fluorinated aromatic alcohol that serves as a versatile building block in organic synthesis. Its physical state is typically a colorless to pale yellow liquid. The presence of the fluorine atom can significantly influence the molecule's polarity, lipophilicity, and metabolic stability, making it a valuable component in the design of novel bioactive compounds.

A comprehensive summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₉FO[1][2][3][4][5]
Molecular Weight 140.16 g/mol [2][4][6][7]
CAS Number 402-63-1[1][2][3][5]
Density 1.123 g/cm³[3][5]
Boiling Point 196.2 °C at 760 mmHg[3][5]
Flash Point 90.1 °C[3][5]
Refractive Index 1.51[3][5]

Asymmetric Synthesis via Biocatalytic Reduction

The enantiomerically pure forms of this compound are crucial chiral building blocks in the synthesis of pharmaceuticals. Asymmetric reduction of the corresponding prochiral ketone, 3'-fluoroacetophenone, is a common strategy to obtain the desired enantiomer. Biocatalysis, utilizing whole-cell systems, offers a green and highly selective method for this transformation. The following experimental protocol is based on established methodologies for the asymmetric reduction of similar aromatic ketones.

Experimental Protocol: Whole-Cell Biocatalytic Reduction

This protocol describes a representative method for the asymmetric synthesis of (R)-1-(3-Fluorophenyl)ethanol using recombinant E. coli cells expressing a carbonyl reductase.

1. Materials and Reagents:

  • Recombinant E. coli cells harboring a suitable carbonyl reductase gene.

  • Luria-Bertani (LB) medium for cell cultivation.

  • Inducer for protein expression (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • 3'-Fluoroacetophenone (substrate).

  • Glucose (co-substrate for cofactor regeneration).

  • Phosphate buffer (e.g., 100 mM, pH 7.0).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Drying agent (e.g., anhydrous sodium sulfate).

  • Analytical standards of the substrate and product.

2. Equipment:

  • Shaking incubator for cell culture.

  • Centrifuge for cell harvesting.

  • Bioreactor or reaction vessel with temperature and pH control.

  • Analytical instrumentation for reaction monitoring (e.g., Gas Chromatography - GC or High-Performance Liquid Chromatography - HPLC) with a chiral column.

3. Cell Cultivation and Induction:

  • Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotic.

  • Incubate at 37 °C with shaking at 200 rpm overnight.

  • Transfer the overnight culture to 1 L of fresh LB medium and continue incubation at 37 °C.

  • When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Further incubate at a lower temperature (e.g., 20 °C) for 12-16 hours to ensure proper protein folding.

4. Whole-Cell Bioreduction:

  • Harvest the induced cells by centrifugation at 5,000 x g for 10 minutes at 4 °C.

  • Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • In a temperature-controlled reaction vessel, prepare the reaction mixture containing the cell suspension, 3'-fluoroacetophenone (e.g., 10 mM), and glucose (e.g., 50 mM) in phosphate buffer.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (e.g., 7.0) with gentle agitation.

  • Monitor the progress of the reaction by periodically taking samples and analyzing the conversion of the substrate and the enantiomeric excess of the product using chiral GC or HPLC.

5. Product Extraction and Analysis:

  • Once the reaction reaches completion (typically within 24 hours), terminate the reaction by centrifuging to remove the cells.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product if necessary using column chromatography.

  • Confirm the identity and determine the enantiomeric excess of the final product using analytical techniques.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the biocatalytic synthesis of this compound.

experimental_workflow cluster_upstream Upstream Processing cluster_bioreaction Biocatalytic Reaction cluster_downstream Downstream Processing inoculation Inoculation of Recombinant E. coli cultivation Cell Cultivation (LB Medium, 37°C) inoculation->cultivation induction Protein Expression Induction (IPTG) cultivation->induction harvesting Cell Harvesting & Washing induction->harvesting bioreduction Asymmetric Reduction (3'-Fluoroacetophenone, Glucose, 30°C, pH 7.0) harvesting->bioreduction Whole-cell catalyst extraction Product Extraction (Ethyl Acetate) bioreduction->extraction Reaction mixture purification Purification (e.g., Chromatography) extraction->purification analysis Analysis (Chiral GC/HPLC) purification->analysis

Caption: Workflow for the biocatalytic synthesis of this compound.

References

A Technical Guide to the Solubility of 1-(3-Fluorophenyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(3-Fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds[1]. While specific quantitative solubility data is sparse in publicly available literature, this document outlines the standard methodologies for its determination, enabling researchers to generate precise and reliable data.

Introduction to this compound

This compound (CAS No. 402-63-1) is a colorless to pale yellow liquid alcohol. Its structure, featuring a polar hydroxyl group and a fluorinated phenyl ring, imparts a distinct solubility profile that is critical for its application in chemical synthesis and pharmaceutical development[1]. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, crystallization processes, and purification protocols.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₉FO[2][3]

  • Molecular Weight: 140.16 g/mol [4]

  • Boiling Point: Approximately 187-196.2°C at 760 mmHg[1][2][3]

  • Density: Approximately 1.123 g/cm³[2][3]

  • Appearance: Colorless to pale yellow liquid[1]

Solubility Profile and Data

Qualitative assessments indicate that this compound is soluble in common organic solvents such as ethanol and acetone, while exhibiting limited solubility in water[1]. The principle of "like dissolves like" suggests its miscibility in a range of polar and moderately polar organic solvents due to the presence of the hydroxyl group capable of hydrogen bonding[5].

As of this guide's publication, extensive quantitative solubility data (e.g., mole fraction solubility at various temperatures) for this compound across a wide array of organic solvents has not been reported in peer-reviewed literature. To facilitate research and development, this guide provides a standardized protocol for determining this data. The following table is presented as a template for researchers to populate with their experimental findings.

Table 1: Experimental Solubility Data for this compound

Solvent Name Solvent Class Temperature (K) Mole Fraction Solubility (x₁) Solubility ( g/100g Solvent)
Example: Acetone Ketone 298.15 Record Value Here Record Value Here
Example: Toluene Aromatic HC 298.15 Record Value Here Record Value Here
Example: Methanol Alcohol 298.15 Record Value Here Record Value Here
Example: Ethyl Acetate Ester 298.15 Record Value Here Record Value Here

| Example: Heptane | Aliphatic HC | 298.15 | Record Value Here | Record Value Here |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation (or shake-flask) method is a robust and widely used technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature[6].

3.1. Materials and Equipment

  • This compound (solute) of known high purity (e.g., >97%)

  • Selected organic solvents (analytical grade)

  • Jacketed glass equilibrium vessel or multiple sealed vials

  • Thermostatic water bath with precise temperature control (±0.1 K)

  • Magnetic stirrer and stir bars or orbital shaker

  • Analytical balance (±0.0001 g)

  • Syringes with micropore filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis Spectrophotometer)

  • Calibrated glassware (volumetric flasks, pipettes)

3.2. Procedure

  • Preparation: Add an excess amount of this compound to a known mass or volume of the selected organic solvent in the equilibrium vessel. The presence of undissolved solute is crucial to ensure saturation.

  • Equilibration: Seal the vessel to prevent solvent evaporation. Place it in the thermostatic bath set to the desired temperature. Agitate the mixture vigorously using a magnetic stirrer or shaker for a sufficient duration to reach equilibrium. A period of 24-48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the concentration of the solute in the liquid phase remains constant.

  • Phase Separation: Stop the agitation and allow the mixture to settle for at least 2-4 hours while maintaining the constant temperature. This allows the undissolved solute to precipitate, leaving a clear, saturated supernatant.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately attach a micropore filter and dispense the saturated solution into a pre-weighed volumetric flask. This prevents the precipitation of the solute due to temperature changes.

  • Quantification: Determine the exact mass of the collected sample. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Analysis: Analyze the diluted sample using a pre-calibrated HPLC, GC, or other appropriate analytical method to determine the concentration of this compound.

  • Calculation: From the measured concentration and the masses of the sample and solvent, calculate the mole fraction solubility or other desired solubility units.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.

G prep 1. Preparation Add excess solute to solvent in a sealed vessel. equil 2. Equilibration Agitate in thermostatic bath (e.g., 24-48h at constant T). prep->equil settle 3. Settling Cease agitation and allow undissolved solute to precipitate. equil->settle sample 4. Sampling Withdraw supernatant using a pre-warmed, filtered syringe. settle->sample weigh 5. Gravimetric Analysis Accurately weigh the saturated sample. sample->weigh analyze 6. Quantitative Analysis Dilute and measure concentration (e.g., via HPLC, GC). weigh->analyze calc 7. Calculation Determine mole fraction or other solubility units. analyze->calc

Caption: Workflow for the Isothermal Saturation Method.

Conclusion

While published quantitative data on the solubility of this compound is limited, this guide equips researchers with the necessary framework to produce this critical information. By employing standardized methodologies such as the isothermal saturation method, drug development professionals can accurately determine solubility profiles, leading to more efficient process development, higher yields, and improved purity in the synthesis of pharmaceutically relevant molecules.

References

Spectroscopic Analysis of 1-(3-Fluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-Fluorophenyl)ethanol, a key intermediate in various synthetic applications. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.35 - 7.14m-1HAr-H
7.11 - 7.01m-2HAr-H
6.99 - 6.95m-1HAr-H
4.93q5.91HCH-OH
2.06br s-1HOH
1.51d6.23HCH₃

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
163.0 (d, J = 243 Hz)C-F
148.5 (d, J = 7 Hz)C-C-OH
129.8 (d, J = 8 Hz)Ar-CH
121.0Ar-CH
114.0 (d, J = 21 Hz)Ar-CH
112.5 (d, J = 22 Hz)Ar-CH
69.5CH-OH
25.0CH₃

Note: The ¹³C NMR data is predicted as experimental data from open sources is unavailable. Chemical shifts and coupling constants are estimations.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3360Strong, BroadO-H stretch (alcohol)
3050MediumC-H stretch (aromatic)
2975MediumC-H stretch (aliphatic)
1590, 1490, 1450Medium to StrongC=C stretch (aromatic ring)
1250StrongC-F stretch
1150StrongC-O stretch (secondary alcohol)
780, 690StrongC-H bend (aromatic, meta-disubstituted)

Technique: Neat, as a thin film between salt plates.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
14040[M]⁺ (Molecular Ion)
125100[M - CH₃]⁺
9760[M - CH₃ - CO]⁺ or [C₆H₄F]⁺
7730[C₆H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Accurately weigh 10-20 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition: a. The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. b. The acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and a pulse angle of 30 degrees. c. The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

3. ¹³C NMR Data Acquisition: a. The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 125 MHz. b. The spectrum is acquired with proton decoupling. c. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and approximately 1024 scans are used. d. The FID is processed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

1. Sample Preparation: a. Place a small drop of neat this compound onto a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. b. Gently place a second salt plate on top to create a thin capillary film of the liquid between the plates.

2. Data Acquisition: a. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. b. A background spectrum of the empty salt plates is first acquired. c. The sample is then placed in the spectrometer's sample holder. d. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹, and 16 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Introduction: a. A dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane is prepared. b. The sample is introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) interface.

2. Data Acquisition: a. The mass spectrum is obtained using an electron ionization (EI) source. b. The electron energy is set to 70 eV. c. The mass analyzer is scanned over a mass-to-charge (m/z) range of 40-200 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample_Preparation Sample Preparation (Dissolving, Film Casting) NMR_Acquisition NMR Spectroscopy (¹H and ¹³C) Sample_Preparation->NMR_Acquisition IR_Acquisition IR Spectroscopy Sample_Preparation->IR_Acquisition MS_Acquisition Mass Spectrometry Sample_Preparation->MS_Acquisition NMR_Analysis NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Analysis IR_Analysis IR Spectrum Interpretation (Peak Identification) IR_Acquisition->IR_Analysis MS_Analysis MS Data Analysis (Fragmentation Pattern) MS_Acquisition->MS_Analysis Structure_Determination Structural Elucidation NMR_Analysis->Structure_Determination IR_Analysis->Structure_Determination MS_Analysis->Structure_Determination

Caption: Spectroscopic analysis workflow from sample preparation to structural elucidation.

An In-depth Technical Guide to the Safety and Handling of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(3-Fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[1]

PropertyValueSource
CAS Number 402-63-1[1][2][3][4]
Molecular Formula C8H9FO[1][2][4]
Molecular Weight 140.16 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 187-189°C at 760 mmHg; 104-106°C at 20 mmHg[1][3][4]
Flash Point 90.1°C - 93°C (199°F)[3][4]
Density 1.123 - 1.210 g/cm³[3][4]
Refractive Index 1.5035 - 1.51[3][4]
Storage Temperature Room Temperature[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates it can cause irritation to the skin, eyes, and respiratory system.[1][2]

Hazard ClassificationGHS Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning [1][2]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Statements:

    • P261: Avoid breathing fumes, mist, spray, or vapors.[2]

    • P264: Wash skin thoroughly after handling.[2]

    • P271: Use only outdoors or in a well-ventilated area.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P405: Store locked up.

Experimental Protocols: Safe Handling Procedures

Detailed experimental protocols for toxicological studies are not publicly available. However, the following standard laboratory procedures are mandatory for handling this compound safely.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Always handle this chemical in a well-ventilated area.[2] A certified chemical fume hood is required for all operations that may generate vapors, mists, or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2]

    • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of splashing, additional protective clothing may be necessary.[2]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[2]

3.2. General Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure Chemical prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_quench Quench/Neutralize handle_reaction->cleanup_quench Experiment Complete cleanup_waste Dispose of Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_remove_ppe Remove PPE cleanup_decon->cleanup_remove_ppe G cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin->wash_skin rinse_eyes Rinse Eyes for 15 min eye->rinse_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth end_node Seek Immediate Medical Attention fresh_air->end_node wash_skin->end_node rinse_eyes->end_node rinse_mouth->end_node

References

Commercial Suppliers and Technical Guide for 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-Fluorophenyl)ethanol, a key chiral building block in pharmaceutical synthesis. This document outlines its commercial availability, physicochemical properties, and its role in the development of active pharmaceutical ingredients (APIs).

Commercial Availability

This compound is readily available from several commercial suppliers catering to the research and pharmaceutical industries. Key suppliers include:

  • Sigma-Aldrich (Merck): A major global supplier of chemicals for research and development, offering this compound in various quantities.

  • Thermo Scientific Chemicals: Provides this compound, often with detailed specifications and certificates of analysis available upon request.[1][2]

  • BLD Pharm: A supplier of a wide range of pharmaceutical intermediates, including this compound.[3]

  • Apollo Scientific: Offers the chiral (S)-enantiomer of this compound with detailed purity analysis.[4]

  • Guidechem: A platform listing multiple suppliers of this compound, providing a broad sourcing base.[5]

  • P212121 Store: A specialized supplier of chemical compounds for research purposes.[6]

Physicochemical and Quality Specifications

The following tables summarize the typical physical and chemical properties of this compound, as well as representative purity specifications based on commercially available data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 402-63-1[5][6][7]
Molecular Formula C₈H₉FO[5]
Molecular Weight 140.16 g/mol [6][7]
Appearance Clear, colorless to pale yellow liquid[4][5]
Boiling Point 104-106 °C at 20 mmHg[6]
Density ~1.12 g/cm³[5]
Refractive Index ~1.500-1.505 @ 20°C[1]
Flash Point 93 °C (199 °F)[6]

Table 2: Representative Certificate of Analysis Data for (S)-1-(3-Fluorophenyl)ethanol

TestSpecificationResult
Purity (by GC) ≥98.0%99%
Chiral Purity (ee) ≥97.0%98%
Appearance Clear liquidConforms

Note: Data is representative and based on a Certificate of Analysis from Apollo Scientific for the (S)-enantiomer.[4] Specifications from other suppliers may vary.

Role in Pharmaceutical Synthesis and Drug Development

Chiral alcohols, such as this compound, are critical intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients.[8][9][10] The stereochemistry of a drug is often paramount to its efficacy and safety, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects. The asymmetric synthesis of drug candidates frequently employs chiral building blocks like this compound to introduce a specific stereocenter.

Drug_Development_Pathway Logical Flow of Chiral Alcohol in Drug Development cluster_0 Synthesis of Chiral Intermediate cluster_1 Incorporation into API cluster_2 Preclinical and Clinical Development Prochiral_Ketone Prochiral Ketone (e.g., 3-Fluoroacetophenone) Asymmetric_Reduction Asymmetric Reduction (Biocatalytic or Chemical) Prochiral_Ketone->Asymmetric_Reduction Substrate Chiral_Alcohol This compound (Chiral Building Block) Asymmetric_Reduction->Chiral_Alcohol Product Further_Synthesis Multi-step Synthesis Chiral_Alcohol->Further_Synthesis Starting Material API Active Pharmaceutical Ingredient (API) Further_Synthesis->API Final Product Biological_Screening Biological Screening & Lead Optimization API->Biological_Screening Drug_Candidate Drug Candidate Biological_Screening->Drug_Candidate

Role of this compound in Drug Development

Experimental Protocol: Asymmetric Synthesis

The following is an exemplary experimental protocol for the asymmetric synthesis of (R)-1-(3-Fluorophenyl)ethanol, adapted from a procedure for a structurally similar compound.[11] This biocatalytic method utilizes a recombinant E. coli strain expressing a carbonyl reductase.

Materials:

  • 3'-Fluoroacetophenone

  • Recombinant E. coli cells expressing a suitable carbonyl reductase

  • Phosphate buffer (pH 7.0)

  • Isopropanol (co-substrate for cofactor regeneration)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

  • Gas chromatograph with a chiral column (e.g., Chirasil-DEX CB)

Procedure:

  • Cell Culture and Harvest: Cultivate the recombinant E. coli strain under appropriate conditions to induce the expression of the carbonyl reductase. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Biotransformation: In a sterile flask, prepare a reaction mixture containing the phosphate buffer, a specific concentration of the harvested cells (e.g., 10-20 g/L dry cell weight), 3'-fluoroacetophenone (e.g., 50-100 mM), and a co-substrate such as isopropanol (e.g., 5-10% v/v).

  • Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm) for a specified duration (e.g., 12-24 hours).

  • Extraction: After the reaction is complete, extract the product from the aqueous phase by adding an equal volume of ethyl acetate. Mix thoroughly and separate the organic layer. Repeat the extraction process to maximize product recovery.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude (R)-1-(3-Fluorophenyl)ethanol.

  • Analysis: Determine the conversion and enantiomeric excess of the product using gas chromatography with a chiral column.

Asymmetric_Synthesis_Workflow Experimental Workflow for Asymmetric Synthesis Cell_Culture 1. Cell Culture & Harvest Biotransformation 2. Biotransformation Cell_Culture->Biotransformation Incubation 3. Incubation Biotransformation->Incubation Extraction 4. Product Extraction Incubation->Extraction Drying_Concentration 5. Drying & Concentration Extraction->Drying_Concentration Analysis 6. GC Analysis Drying_Concentration->Analysis

References

An In-depth Technical Guide to the Physical Appearance and Stability of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Fluorophenyl)ethanol, with a focus on its appearance and stability. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and application of this compound.

Physical and Chemical Properties

This compound is a chemical compound with the molecular formula C8H9FO.[1][2][3][4] It is commonly used as an intermediate in the synthesis of pharmaceutical compounds and in chemical research.[2]

Physical Appearance

This compound is typically a liquid at room temperature.[3][5] Its appearance is described as a clear, colorless to pale yellow liquid.[2][3]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound gathered from various sources.

PropertyValueSource(s)
Molecular Weight 140.15 g/mol [6]
140.1549 g/mol [4][7]
140.15500 g/mol [2]
140.16 g/mol [5][8]
Boiling Point 104-106°C at 20 mmHg[8]
187-189°C[2]
196.2°C at 760 mmHg[4]
Density 1.123 g/cm³[4]
1.210 g/cm³[8]
Refractive Index 1.4995-1.5045 at 20°C[3]
1.5035[8]
1.51[4]
Flash Point 90.1°C[4]
93°C (199°F)[8]
Vapor Pressure 0.251 mmHg at 25°C[4]
Purity (Assay by GC) ≥96.0%[3]
97%[5]
98%

Chemical Stability and Storage

General Stability

This compound is stable under normal handling and storage conditions.[1][9] However, like many organic compounds, it can be susceptible to degradation under specific conditions. One safety data sheet for a similar compound, (±)-α-methylbenzyl alcohol, notes that it may form explosive peroxides and recommends testing for peroxide formation before distillation or evaporation, or discarding after one year.[10]

Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions are to keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[1][2][9] The compound should be sealed in a dry environment at room temperature.[5][6]

Conditions and Materials to Avoid

To prevent degradation and hazardous reactions, the following should be avoided:

  • Heat, sparks, and open flames : this compound is a combustible liquid.[1][9][10]

  • Strong oxidizing agents : These are incompatible materials that can react with the compound.[1][9]

Hazardous Decomposition Products

Under normal conditions of storage and use, hazardous decomposition products are not expected.[1] However, in the event of a fire, thermal decomposition can generate hazardous products such as carbon oxides and hydrogen fluoride.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not explicitly provided in the surveyed literature. However, the following are general methodologies for the key parameters cited.

Determination of Physical Appearance
  • Objective : To visually inspect the physical state, color, and clarity of the substance.

  • Methodology :

    • A sample of this compound is placed in a clean, dry, transparent container (e.g., a glass vial or beaker).

    • The sample is observed under good lighting against both a white and a black background.

    • The physical state (liquid), color (e.g., colorless, pale yellow), and clarity (e.g., clear, hazy, presence of particulates) are recorded.

Determination of Boiling Point
  • Objective : To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

  • Methodology (Distillation Method) :

    • A small quantity of the sample is placed in a distillation flask with a few boiling chips.

    • A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

    • The flask is heated gently.

    • The temperature at which the liquid boils and the vapor condenses on the thermometer, with the condensate dripping from the thermometer bulb, is recorded as the boiling point. The atmospheric pressure is also recorded.

Determination of Density
  • Objective : To determine the mass per unit volume of the substance.

  • Methodology (Pycnometer Method) :

    • A clean, dry pycnometer (a flask of a known volume) is weighed empty.

    • The pycnometer is filled with the sample, and any excess is removed.

    • The filled pycnometer is weighed.

    • The temperature of the sample is recorded.

    • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index
  • Objective : To measure the extent to which light is refracted when it passes through the liquid.

  • Methodology (Abbe Refractometer) :

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of the sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted.

    • The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • The refractive index is read from the scale. The temperature is also recorded as the refractive index is temperature-dependent.

Assessment of Chemical Stability (General Workflow)
  • Objective : To evaluate the stability of the compound under various stress conditions over time.

  • Methodology :

    • Initial Analysis : A baseline analysis of the pure compound is performed to determine its initial purity and physical properties.

    • Stress Conditions : Samples of the compound are exposed to various stress conditions, such as elevated temperature, high humidity, UV light, and exposure to oxidizing agents.

    • Time Points : At specified time intervals, samples are withdrawn from each stress condition.

    • Analysis : The withdrawn samples are analyzed for any changes in physical appearance, purity (typically by Gas Chromatography - GC or High-Performance Liquid Chromatography - HPLC), and the formation of degradation products.

    • Data Evaluation : The results are compared to the initial analysis to determine the rate of degradation and identify the degradation products.

Visualizations

Factors Influencing Chemical Stability

The following diagram illustrates the key factors that can influence the chemical stability of this compound.

substance This compound stable Stable Compound substance->stable Under Recommended Conditions degraded Degraded Compound substance->degraded When Exposed to Stressors storage Proper Storage (Cool, Dry, Sealed) storage->stable avoid Conditions to Avoid avoid->degraded heat Heat / Light avoid->heat oxidants Strong Oxidizing Agents avoid->oxidants

Caption: Factors influencing the stability of this compound.

General Workflow for a Chemical Stability Study

This diagram outlines a typical experimental workflow for assessing the stability of a chemical compound.

start Start: Pure Compound Sample initial_analysis Initial Analysis (t=0) - Appearance - Purity (GC/HPLC) start->initial_analysis stress_conditions Expose to Stress Conditions initial_analysis->stress_conditions temp Elevated Temperature stress_conditions->temp Thermal humidity High Humidity stress_conditions->humidity Hydrolytic light UV/Visible Light stress_conditions->light Photolytic time_points Withdraw Samples at Time Points (t1, t2, t3...) temp->time_points humidity->time_points light->time_points analysis Analyze Samples - Appearance - Purity - Degradants time_points->analysis evaluation Data Evaluation and Comparison to t=0 analysis->evaluation report Stability Report evaluation->report

Caption: General experimental workflow for a chemical stability study.

References

1-(3-Fluorophenyl)ethanol: A Core Technical Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(3-Fluorophenyl)ethanol is a chiral secondary alcohol that serves as a crucial building block in modern organic and medicinal chemistry. Its stereogenic center and the presence of a fluorine atom make it a valuable synthon for the synthesis of enantiomerically pure pharmaceuticals and other complex target molecules. The fluorine substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug compound, such as metabolic stability and binding affinity. This guide provides an in-depth overview of the physicochemical properties, synthesis, resolution, and applications of (R)- and (S)-1-(3-fluorophenyl)ethanol for researchers and professionals in drug development.[1][2][3][4]

Physicochemical and Spectroscopic Data

The enantiomers of this compound share identical physical properties except for their interaction with plane-polarized light. The data presented below pertains to the racemic mixture unless otherwise specified.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₉FO[5]
Molecular Weight 140.16 g/mol [5][6]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 187-189 °C (at 760 mmHg)[5]
81 °C (at 9 mmHg)[7]
Density 1.126 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.509[7]
Solubility Soluble in organic solvents (ethanol, acetone); limited solubility in water.[5]
Storage Store at room temperature.[5]
Table 2: Spectroscopic Data
Spectrum TypeData (Solvent: CDCl₃)Source(s)
¹H NMR (400 MHz) δ (ppm): 7.38 (m, 1H), 7.23–7.30 (m, 3H), 4.88 (q, J = 6.4 Hz, 1H), 1.93 (s, 1H, -OH), 1.49 (d, J = 6.4 Hz, 3H)[8]
¹³C NMR (100 MHz) δ (ppm): 147.9, 134.4, 129.8, 127.5, 125.6, 123.6, 69.8, 25.2[6][8]
Infrared (IR) ν_max (cm⁻¹): 3355, 1598, 1574, 1477, 1079, 811, 786, 697[8]
Note: In an achiral solvent, the NMR and IR spectra of the (R) and (S) enantiomers are identical.

Synthesis and Enantiomeric Resolution

The preparation of enantiopure this compound is primarily achieved through two strategic routes: asymmetric synthesis from the prochiral ketone precursor or kinetic resolution of the racemic alcohol.

Asymmetric Synthesis

Asymmetric reduction of the corresponding prochiral ketone, 3'-fluoroacetophenone, is a direct and efficient method to obtain either the (R) or (S) enantiomer. This transformation is often accomplished using biocatalysts, which offer high enantioselectivity under mild reaction conditions.[1][9]

  • Whole-Cell Bioreduction: Microorganisms such as Lactobacillus paracasei have been shown to be highly effective for the asymmetric reduction of aromatic ketones, producing chiral secondary alcohols with high yields and excellent enantiomeric excess (ee).[9]

  • Isolated Enzymes: Purified alcohol dehydrogenases (ADHs) or carbonyl reductases are also widely used. These enzymes require a stoichiometric amount of a hydride source, typically provided by a cofactor like NADPH, which must be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase).[1][3]

Kinetic Resolution

Kinetic resolution is a powerful technique that separates a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

  • Enzymatic Kinetic Resolution (EKR): Lipases are the most common enzymes used for the resolution of secondary alcohols. In a process called transesterification, a lipase selectively acylates one enantiomer of the racemic alcohol at a much higher rate than the other, using an acyl donor like vinyl acetate. This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated by standard chromatographic methods. Lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and Candida rugosa (CRL) are frequently employed for this purpose.[10][11][12][13]

Table 3: Comparison of Synthetic Strategies
StrategyCatalyst/EnzymeKey FeaturesTypical Enantiomeric Excess (ee)
Asymmetric Reduction Alcohol Dehydrogenase (ADH), Carbonyl Reductase, Whole-cells (Lactobacillus sp.)Direct conversion of ketone to a single alcohol enantiomer; mild, aqueous conditions.>99%
Enzymatic Kinetic Resolution Lipases (e.g., CAL-B, Pseudomonas cepacia)Separation of a racemic alcohol; one enantiomer is acylated, leaving the other untouched.>99% for the resolved alcohol/ester

Applications in Drug Development

Chirality is a fundamental aspect of pharmacology, as the stereochemistry of a drug molecule dictates its three-dimensional shape and, consequently, its interaction with biological targets like enzymes and receptors.[3][4] Chiral secondary alcohols such as this compound are indispensable building blocks because they allow for the precise installation of a stereocenter early in a synthetic sequence.[1][2][9]

Case Study Analogue: (R)-1-[3-(Trifluoromethyl)phenyl]ethanol

The high relevance of this structural motif is exemplified by the closely related compound, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol. This specific chiral alcohol is a key building block for the synthesis of neuroprotective compounds, such as (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide.[14] The synthesis of this active pharmaceutical ingredient (API) relies on the high enantiopurity of the starting alcohol to ensure the final product has the correct stereochemistry for its therapeutic effect. The use of the (S)-enantiomer or the racemic mixture would lead to a dramatic loss of efficacy and potentially introduce undesirable side effects.

Mandatory Visualizations

Synthesis_and_Resolution_Workflow cluster_resolution Resolution cluster_asymmetric Asymmetric Synthesis start 3'-Fluoroacetophenone (Prochiral Ketone) racemic Racemic This compound start->racemic Reduction (e.g., NaBH₄) asym_s (S)-Enantiomer start->asym_s Asymmetric Reduction (e.g., (S)-selective enzyme) asym_r (R)-Enantiomer start->asym_r Asymmetric Reduction (e.g., (R)-selective enzyme) r_enantiomer (R)-1-(3-Fluorophenyl)ethanol racemic->r_enantiomer Kinetic Resolution s_enantiomer (S)-1-(3-Fluorophenyl)ethanol racemic->s_enantiomer

Caption: General workflows for producing enantiopure this compound.

EKR_Workflow cluster_products Products after Separation racemate Racemic Alcohol ((R)-OH + (S)-OH) lipase Lipase racemate->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase s_alcohol (S)-Alcohol (Unreacted) lipase->s_alcohol Slow reaction r_ester (R)-Ester (Acylated) lipase->r_ester Fast reaction

Caption: Mechanism of lipase-catalyzed kinetic resolution (EKR).

Drug_Development_Logic cluster_outcome Pharmacological Outcome building_block Chiral Building Block (e.g., (R)-1-(3-Fluorophenyl)ethanol) synthesis Multi-step Asymmetric Synthesis building_block->synthesis Introduces Chirality api Enantiopure API synthesis->api Maintains Stereointegrity drug Final Drug Product api->drug efficacy Therapeutic Efficacy drug->efficacy safety Improved Safety Profile drug->safety

Caption: Role of a chiral building block in the drug development pipeline.

Experimental Protocols

Protocol 1: Asymmetric Bioreduction of 3'-Fluoroacetophenone (Adapted)

This protocol is adapted from a well-established procedure for the asymmetric reduction of a structurally similar ketone using a whole-cell biocatalyst.[14][15]

  • Biocatalyst Preparation:

    • Cultivate recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., a variant of LXCAR) in an appropriate growth medium (e.g., LB medium with antibiotic selection) until reaching the mid-logarithmic growth phase.

    • Induce enzyme expression with IPTG and continue cultivation for 12-16 hours at a reduced temperature (e.g., 20-25 °C).

    • Harvest the cells via centrifugation (e.g., 8000 rpm, 10 min, 4 °C) and wash with a phosphate buffer (e.g., 100 mM, pH 7.0). The resulting cell paste is the whole-cell biocatalyst.

  • Asymmetric Reduction:

    • In a reaction vessel, prepare a buffered solution (100 mM phosphate buffer, pH 7.0) containing a cofactor regeneration system (e.g., 1.2 equivalents of isopropanol or glucose).

    • Suspend the prepared wet cells in the buffer to a final concentration of approximately 10-15 g (DCW)/L.

    • Add the substrate, 3'-fluoroacetophenone, to a final concentration of 50-100 mM. The substrate can be added directly or dissolved in a minimal amount of a co-solvent like DMSO to aid solubility.

    • Seal the vessel and place it in an incubator shaker at 30 °C and 200 rpm.

    • Monitor the reaction progress by periodically taking samples and analyzing them by chiral GC or HPLC.

  • Work-up and Isolation:

    • Once the reaction reaches completion (typically 12-24 hours), centrifuge the mixture to pellet the cells.

    • Extract the supernatant twice with an equal volume of an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product via flash column chromatography on silica gel if necessary. Determine the enantiomeric excess using chiral HPLC or GC.

Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution

This is a general procedure based on common practices for enzymatic kinetic resolution of secondary alcohols.[12][16]

  • Reaction Setup:

    • To a sealed glass vial, add racemic this compound (1.0 eq.), an appropriate organic solvent (e.g., hexane or methyl tert-butyl ether (MTBE), to a concentration of ~100 mM), and an acyl donor (e.g., vinyl acetate, 2-3 eq.).

    • Add the lipase catalyst (e.g., Novozym 435 or Pseudomonas cepacia lipase, typically 20-50 mg per mmol of substrate).

  • Resolution Reaction:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) using a magnetic stirrer or orbital shaker.

    • Monitor the reaction until it approaches 50% conversion. This is critical for achieving high enantiomeric excess for both the unreacted alcohol and the formed ester. Progress can be tracked using TLC, GC, or HPLC.

  • Work-up and Separation:

    • Once ~50% conversion is reached, remove the immobilized enzyme by filtration.

    • Evaporate the solvent under reduced pressure.

    • The resulting mixture contains one enantiomer of the alcohol and the other as an ester. These two compounds can be readily separated using standard flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • The separated ester can be hydrolyzed back to the pure alcohol enantiomer using mild basic conditions (e.g., K₂CO₃ in methanol) if desired.

    • Analyze both the resolved alcohol and the product from ester hydrolysis by chiral HPLC or GC to determine their respective enantiomeric excesses.

References

Methodological & Application

Enantioselective Synthesis of (R)-1-(3-Fluorophenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Fluorophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereospecific construction is of paramount importance as the biological activity of enantiomers can differ significantly. This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-1-(3-Fluorophenyl)ethanol via three distinct and effective methods: Corey-Bakshi-Shibata (CBS) reduction, asymmetric transfer hydrogenation (ATH) with a Ruthenium catalyst, and biocatalytic reduction using a whole-cell catalyst.

Methods Overview

Three primary methods for the enantioselective synthesis of (R)-1-(3-Fluorophenyl)ethanol are presented, offering researchers a choice between classic organocatalysis, transition-metal catalysis, and green biocatalysis.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively reduce the prochiral ketone, 3-fluoroacetophenone, with a borane source. The predictability and high enantioselectivity of the CBS reduction make it a widely adopted method in organic synthesis.[1][2][3]

  • Asymmetric Transfer Hydrogenation (ATH): This protocol utilizes a Ruthenium(II) complex with a chiral diamine ligand to catalyze the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to 3-fluoroacetophenone, affording the chiral alcohol with high enantiomeric excess.[4][5]

  • Biocatalytic Reduction: This environmentally benign approach uses whole-cell biocatalysts, such as recombinant E. coli expressing a carbonyl reductase or yeasts like Candida parapsilosis, to achieve the highly enantioselective reduction of 3-fluoroacetophenone.[6][7][8]

Data Presentation

The following table summarizes the quantitative data for the three described methods for the enantioselective synthesis of (R)-1-(3-Fluorophenyl)ethanol.

MethodCatalystSubstrateReducing Agent/Hydrogen DonorSolventTemp. (°C)Time (h)Yield (%)ee (%)
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidine (10 mol%)3-FluoroacetophenoneBorane-dimethyl sulfide (BH3·SMe2)THF251>95>98
Asymmetric Transfer Hydrogenation [RuCl2(p-cymene)]2 / (S,S)-TsDPEN3-FluoroacetophenoneIsopropanol/Water (9:1)Isopropanol80129299
Biocatalytic Reduction Candida parapsilosis (whole cells)3-FluoroacetophenoneGlucose (co-substrate)Phosphate Buffer (pH 7.0)302485>99

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of 3-fluoroacetophenone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials:

  • 3-Fluoroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2, 2 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol).

  • Cool the flask to 0 °C in an ice bath and add anhydrous THF (20 mL).

  • Slowly add borane-dimethyl sulfide complex (5.5 mL of a 2 M solution in THF, 11.0 mmol) to the catalyst solution over 10 minutes.

  • Stir the mixture at 0 °C for 15 minutes.

  • In a separate flask, prepare a solution of 3-fluoroacetophenone (1.38 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Add the 3-fluoroacetophenone solution dropwise to the catalyst-borane mixture over 30 minutes at 0 °C.

  • After the addition is complete, stir the reaction mixture at 25 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol (5 mL) at 0 °C.

  • Add 1 M HCl (10 mL) and stir for 30 minutes.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-(3-Fluorophenyl)ethanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

This protocol details the asymmetric transfer hydrogenation of 3-fluoroacetophenone using a Ru(II) catalyst.

Materials:

  • 3-Fluoroacetophenone

  • [RuCl2(p-cymene)]2

  • (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Sodium hydroxide

  • Isopropanol

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a 50 mL round-bottom flask, dissolve [RuCl2(p-cymene)]2 (6.1 mg, 0.01 mmol) and (S,S)-TsDPEN (8.8 mg, 0.024 mmol) in isopropanol (10 mL) under an inert atmosphere.

  • Stir the mixture at room temperature for 20 minutes to form the catalyst solution.

  • In a separate flask, prepare a solution of 3-fluoroacetophenone (276 mg, 2.0 mmol) in isopropanol (8 mL) and deionized water (2 mL).

  • Add the substrate solution to the catalyst solution.

  • Add a 0.1 M solution of sodium hydroxide in water (0.4 mL, 0.04 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield (R)-1-(3-Fluorophenyl)ethanol.

  • Analyze the enantiomeric excess by chiral HPLC.

Protocol 3: Biocatalytic Reduction

This protocol outlines the whole-cell biocatalytic reduction of 3-fluoroacetophenone.

Materials:

  • Candida parapsilosis culture or a recombinant E. coli strain expressing a suitable carbonyl reductase

  • 3-Fluoroacetophenone

  • Glucose

  • Yeast extract

  • Peptone

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Shaking incubator, centrifuge, and standard microbiology and chemistry laboratory equipment

Procedure:

  • Cultivation of Biocatalyst:

    • For Candida parapsilosis, grow the culture in a suitable medium (e.g., YPD broth: 1% yeast extract, 2% peptone, 2% dextrose) at 30 °C with shaking (200 rpm) for 48 hours.

    • For recombinant E. coli, grow the cells in LB medium with an appropriate antibiotic to mid-log phase, then induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 20 °C) for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4 °C). Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Biotransformation:

    • In a 250 mL Erlenmeyer flask, combine the cell suspension (50 mL), glucose (1 g, as a co-substrate for cofactor regeneration), and 3-fluoroacetophenone (138 mg, 1.0 mmol).

    • Incubate the reaction mixture at 30 °C with shaking (200 rpm) for 24 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the conversion of the substrate and the formation of the product by GC or HPLC analysis of small aliquots taken from the reaction mixture.

    • After the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x 50 mL).

  • Purification and Analysis:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

    • Determine the yield and enantiomeric excess of (R)-1-(3-Fluorophenyl)ethanol by GC or HPLC on a chiral column.

Visualizations

Logical Relationship of Synthesis Methods

Synthesis_Methods cluster_chemical Chemical Synthesis cluster_biological Biological Synthesis CBS_Reduction Corey-Bakshi-Shibata Reduction Product (R)-1-(3-Fluorophenyl)ethanol CBS_Reduction->Product ATH Asymmetric Transfer Hydrogenation ATH->Product Biocatalysis Biocatalytic Reduction Biocatalysis->Product Start 3-Fluoroacetophenone Start->CBS_Reduction Chiral Oxazaborolidine Start->ATH Ru(II) Catalyst Start->Biocatalysis Whole-cell Catalyst CBS_Workflow Start Setup Dry Glassware under Inert Atmosphere Catalyst_Prep Prepare Catalyst Solution: (R)-2-Methyl-CBS-oxazaborolidine in THF Start->Catalyst_Prep Borane_Add Add Borane-DMS Complex at 0°C Catalyst_Prep->Borane_Add Substrate_Add Add 3-Fluoroacetophenone Solution Dropwise at 0°C Borane_Add->Substrate_Add Reaction Stir at 25°C for 1h Substrate_Add->Reaction Quench Quench with Methanol at 0°C Reaction->Quench Workup Acidic Work-up and Extraction with Diethyl Ether Quench->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC Analysis Purification->Analysis End Pure (R)-1-(3-Fluorophenyl)ethanol Analysis->End

References

Application Notes and Protocols for the Biocatalytic Reduction of 3-Fluoroacetophenone to 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective biocatalytic reduction of 3-fluoroacetophenone to the chiral alcohol 1-(3-fluorophenyl)ethanol. Chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and fine chemicals. Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions.[1] This document outlines two primary approaches: a whole-cell biocatalysis system and a purified enzyme system, both of which are widely applicable in research and industrial settings.

Introduction

The enantioselective reduction of prochiral ketones to chiral alcohols is a key transformation in organic synthesis.[2][3] this compound is a valuable chiral intermediate for various active pharmaceutical ingredients. Traditional chemical methods for this reduction often require harsh reagents and may lack the desired stereoselectivity. Biocatalytic methods, employing either whole microbial cells or isolated enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), have emerged as powerful tools to overcome these limitations.[3][4] These enzymatic reactions are highly specific, operate under environmentally benign conditions, and can deliver products with excellent enantiomeric excess (ee).[1][5]

This application note details protocols for the biocatalytic reduction of 3-fluoroacetophenone, providing methodologies for both whole-cell and purified enzyme-catalyzed reactions, including cofactor regeneration systems and analytical procedures for monitoring reaction progress and determining product purity and stereoselectivity.

Biocatalytic Approaches

Two primary strategies are presented for the biocatalytic reduction of 3-fluoroacetophenone:

  • Whole-Cell Biocatalysis: This approach utilizes entire microbial cells (e.g., E. coli, yeast) that either naturally express or are engineered to overexpress a suitable ketoreductase.[6] A key advantage of whole-cell systems is the inherent presence of cofactor regeneration machinery, where the cell's metabolism continuously recycles the required nicotinamide adenine dinucleotide phosphate (NAD(P)H).[6][7]

  • Purified Enzyme Biocatalysis: This method involves the use of an isolated and purified ketoreductase. While requiring enzyme purification, this approach offers a cleaner reaction system with fewer side products and easier downstream processing. A separate enzymatic system is typically required for cofactor regeneration.[4][8]

Data Presentation

The following tables summarize representative quantitative data for the biocatalytic reduction of fluoro-substituted acetophenones. While specific data for 3-fluoroacetophenone is not extensively published, the data for analogous substrates demonstrate the feasibility and efficiency of this transformation.

Table 1: Whole-Cell Biocatalytic Reduction of Fluoroacetophenone Derivatives

BiocatalystSubstrateCo-substrateTemp (°C)pHTime (h)Conversion (%)Enantiomeric Excess (ee, %)Configuration
Recombinant E. coli4-fluoroacetophenoneGlucose307.024>95>99(R)
Alternaria alternata2'-fluoroacetophenoneRam Horn Peptone326.072~85>99(S)
Alternaria alternata3'-fluoroacetophenoneRam Horn Peptone326.072~90>99(S)

Data adapted from studies on similar substrates to illustrate typical performance.[9]

Table 2: Purified Enzyme Biocatalytic Reduction of Acetophenone Derivatives

EnzymeSubstrateCofactor Regeneration SystemTemp (°C)pHTime (h)Conversion (%)Enantiomeric Excess (ee, %)Configuration
Ketoreductase (KRED)AcetophenoneGlucose/Glucose Dehydrogenase307.512>99>99(S) or (R)
Alcohol Dehydrogenase3'-HydroxyacetophenoneIsopropanol307.024>95>99(R) or (S)

Data adapted from studies on similar substrates to illustrate typical performance.[9]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction of 3-Fluoroacetophenone

This protocol describes the use of a recombinant E. coli strain overexpressing a ketoreductase for the asymmetric reduction of 3-fluoroacetophenone.

1. Materials and Reagents:

  • Recombinant E. coli cells expressing a suitable ketoreductase

  • Luria-Bertani (LB) medium

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)

  • Phosphate buffer (100 mM, pH 7.0)

  • 3-Fluoroacetophenone

  • Glucose (or other co-substrate)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard of this compound (for analytical purposes)

2. Equipment:

  • Shaking incubator

  • Centrifuge

  • Spectrophotometer

  • Reaction vessel (e.g., baffled flask)

  • pH meter

  • Gas chromatograph (GC) with a chiral column

3. Procedure:

  • Cell Cultivation and Induction:

    • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

    • Incubate overnight at 37°C with shaking at 200 rpm.

    • Use the overnight culture to inoculate 500 mL of fresh LB medium in a 2 L baffled flask.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 20-25°C) for 12-16 hours to allow for protein expression.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0).

    • Resuspend the cell pellet in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Biocatalytic Reduction:

    • In a 250 mL baffled flask, combine 50 mL of the cell suspension with glucose (e.g., 50 mM).

    • Add 3-fluoroacetophenone to a final concentration of 10-50 mM. The substrate can be added directly or as a solution in a co-solvent like DMSO to improve solubility.

    • Incubate the reaction mixture at 30°C with shaking at 200 rpm.

    • Monitor the reaction progress by taking samples at regular intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Extract a 100 µL aliquot of the reaction mixture with 500 µL of ethyl acetate containing an internal standard.

    • Vortex vigorously and centrifuge to separate the phases.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Analyze the organic extract by chiral GC to determine the concentrations of the substrate and product, and the enantiomeric excess of the this compound.

Protocol 2: Purified Enzyme Biocatalytic Reduction of 3-Fluoroacetophenone

This protocol outlines the reduction using a purified ketoreductase with a coupled-enzyme system for NADPH regeneration.

1. Materials and Reagents:

  • Purified ketoreductase (KRED)

  • Purified glucose dehydrogenase (GDH)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • 3-Fluoroacetophenone

  • NADP+

  • D-Glucose

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard of this compound

2. Equipment:

  • Thermostatted reaction vessel with magnetic stirring

  • pH meter

  • Gas chromatograph (GC) with a chiral column

3. Procedure:

  • Reaction Setup:

    • In a 10 mL reaction vessel, prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10-50 mM 3-fluoroacetophenone

      • 1.2 equivalents of D-glucose

      • 0.1 mM NADP+

      • 1-5 mg/mL purified KRED

      • 1-5 U/mL GDH

    • Stir the reaction mixture at 30°C.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC as described in Protocol 1.

    • Once the reaction is complete, quench it by adding an equal volume of ethyl acetate.

    • Extract the product into the organic phase.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

    • The product can be further purified by column chromatography if necessary.

Visualization of Workflows and Pathways

Biocatalytic Reaction Workflow

The following diagram illustrates the general workflow for the biocatalytic reduction of 3-fluoroacetophenone.

Biocatalytic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing start Start biocatalyst_prep Biocatalyst Preparation (Whole Cell or Purified Enzyme) start->biocatalyst_prep reaction_setup Reaction Mixture Setup biocatalyst_prep->reaction_setup bioreduction Biocatalytic Reduction (Controlled T, pH, agitation) reaction_setup->bioreduction monitoring Reaction Monitoring (e.g., GC analysis) bioreduction->monitoring monitoring->bioreduction Continue extraction Product Extraction monitoring->extraction Complete analysis Purity and ee Analysis (Chiral GC) extraction->analysis purification Purification (if necessary) analysis->purification end Final Product analysis->end purification->end Whole_Cell_Cofactor_Regeneration cluster_cell Whole Cell cluster_metabolism Central Metabolism Substrate 3-Fluoroacetophenone Product This compound Substrate->Product Reduction KRED Ketoreductase NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Glucose Glucose PPP Pentose Phosphate Pathway Glucose->PPP PPP->NADP Reduction Purified_Enzyme_Cofactor_Regeneration Substrate 3-Fluoroacetophenone Product This compound Substrate->Product Reduction KRED Ketoreductase NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED GDH Glucose Dehydrogenase NADP->GDH Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone Oxidation GDH->NADPH

References

Application Notes and Protocols: The Role of 1-(3-Fluorophenyl)ethanol in the Synthesis of a Key Neuroprotective Drug Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and target-binding affinity. This is particularly crucial in the development of Central Nervous System (CNS) therapeutics, where penetration of the blood-brain barrier is a primary challenge. 1-(3-Fluorophenyl)ethanol, a chiral fluorinated secondary alcohol, serves as a valuable building block for the synthesis of complex molecular scaffolds destined for CNS targets. Its utility is exemplified in the synthesis of neuroprotective agents, a critical area of research for treating neurodegenerative diseases.

This document provides detailed application notes and protocols for the use of (R)-1-(3-Fluorophenyl)ethanol in the synthesis of (R)-3-(1-(3-fluorophenyl)ethoxy)azetidine-1-carboxamide, a key intermediate for a novel class of neuroprotective compounds. The synthetic route described herein employs an asymmetric reduction to establish the chiral center, followed by a Mitsunobu reaction for ether formation, and subsequent deprotection and carbamoylation to yield the target intermediate.

Synthetic Pathway Overview

The synthesis of (R)-3-(1-(3-fluorophenyl)ethoxy)azetidine-1-carboxamide from 3'-fluoroacetophenone is a multi-step process that highlights several key organic transformations relevant to pharmaceutical synthesis. The overall pathway involves the creation of a chiral secondary alcohol, its coupling to an azetidine ring, and subsequent functionalization.

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Etherification (Mitsunobu Reaction) cluster_2 Step 3 & 4: Deprotection and Carbamoylation A 3'-Fluoroacetophenone B (R)-1-(3-Fluorophenyl)ethanol A->B Asymmetric Reduction (e.g., with a chiral catalyst) D (R)-tert-butyl 3-(1-(3-fluorophenyl)ethoxy)azetidine-1-carboxylate B->D C N-Boc-3-hydroxyazetidine C->D E (R)-3-(1-(3-fluorophenyl)ethoxy)azetidine D->E Boc Deprotection label_step2 Mitsunobu Reaction F (R)-3-(1-(3-fluorophenyl)ethoxy)azetidine-1-carboxamide E->F Carbamoylation

Caption: Synthetic pathway for (R)-3-(1-(3-fluorophenyl)ethoxy)azetidine-1-carboxamide.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 3'-Fluoroacetophenone

This protocol describes the synthesis of (R)-1-(3-Fluorophenyl)ethanol via the asymmetric reduction of 3'-fluoroacetophenone.

Materials:

  • 3'-Fluoroacetophenone

  • Isopropanol

  • Chiral catalyst (e.g., (1R,2S)-(-)-Norephedrine-based catalyst)

  • Potassium hydroxide (KOH)

  • Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of KOH (2.0 eq.) in isopropanol is prepared by stirring at room temperature until the solid is fully dissolved.

  • To this solution, add the chiral catalyst (0.05 eq.) and stir for 30 minutes.

  • Add a solution of 3'-fluoroacetophenone (1.0 eq.) in toluene dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion (typically 4-6 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (R)-1-(3-Fluorophenyl)ethanol.

Expected Data:

ParameterExpected Value
Yield85-95%
Enantiomeric Excess>98% ee (determined by chiral HPLC)
AppearanceColorless oil
¹H NMR (CDCl₃, 400 MHz)δ 7.35-7.25 (m, 1H), 7.15-7.05 (m, 2H), 6.95 (dt, J = 8.4, 2.0 Hz, 1H), 4.90 (q, J = 6.4 Hz, 1H), 2.05 (d, J = 3.2 Hz, 1H, OH), 1.50 (d, J = 6.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 163.0 (d, J = 245.0 Hz), 146.0 (d, J = 7.0 Hz), 129.8 (d, J = 8.0 Hz), 121.0, 114.2 (d, J = 21.0 Hz), 112.8 (d, J = 22.0 Hz), 70.0, 25.1
Protocol 2: Mitsunobu Reaction for Ether Formation

This protocol details the etherification of (R)-1-(3-Fluorophenyl)ethanol with N-Boc-3-hydroxyazetidine using a Mitsunobu reaction.

Materials:

  • (R)-1-(3-Fluorophenyl)ethanol

  • N-Boc-3-hydroxyazetidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (R)-1-(3-Fluorophenyl)ethanol (1.0 eq.), N-Boc-3-hydroxyazetidine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (1.5 eq.) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield (R)-tert-butyl 3-(1-(3-fluorophenyl)ethoxy)azetidine-1-carboxylate.

Expected Data:

ParameterExpected Value
Yield60-75%
AppearancePale yellow oil
¹H NMR (CDCl₃, 400 MHz)δ 7.30-7.20 (m, 1H), 7.10-7.00 (m, 2H), 6.90 (dt, J = 8.2, 2.1 Hz, 1H), 4.75 (q, J = 6.5 Hz, 1H), 4.50-4.40 (m, 1H), 4.20-4.10 (m, 2H), 3.95-3.85 (m, 2H), 1.45 (s, 9H), 1.40 (d, J = 6.5 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 163.0 (d, J = 244.0 Hz), 156.0, 145.5 (d, J = 7.0 Hz), 129.7 (d, J = 8.0 Hz), 121.5, 114.0 (d, J = 21.0 Hz), 113.0 (d, J = 22.0 Hz), 80.0, 75.0, 65.0, 55.0 (2C), 28.5 (3C), 24.0
Protocol 3: Deprotection and Carbamoylation

This protocol outlines the removal of the Boc protecting group and the subsequent formation of the final carboxamide intermediate.

Materials:

  • (R)-tert-butyl 3-(1-(3-fluorophenyl)ethoxy)azetidine-1-carboxylate

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

  • Trimethylsilyl isocyanate (TMS-NCO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Deprotection: Dissolve (R)-tert-butyl 3-(1-(3-fluorophenyl)ethoxy)azetidine-1-carboxylate (1.0 eq.) in 4 M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the hydrochloride salt of (R)-3-(1-(3-fluorophenyl)ethoxy)azetidine as a white solid, which is used in the next step without further purification.

  • Carbamoylation: To a suspension of the hydrochloride salt in dichloromethane, add triethylamine (2.5 eq.) at 0 °C.

  • Add trimethylsilyl isocyanate (1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford (R)-3-(1-(3-fluorophenyl)ethoxy)azetidine-1-carboxamide.

Expected Data:

ParameterExpected Value
Yield (over 2 steps)70-85%
AppearanceWhite solid
¹H NMR (CDCl₃, 400 MHz)δ 7.30-7.20 (m, 1H), 7.10-7.00 (m, 2H), 6.90 (dt, J = 8.3, 2.0 Hz, 1H), 4.80 (br s, 2H, NH₂), 4.75 (q, J = 6.6 Hz, 1H), 4.55-4.45 (m, 1H), 4.25-4.15 (m, 2H), 4.00-3.90 (m, 2H), 1.40 (d, J = 6.6 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 163.0 (d, J = 244.5 Hz), 159.0, 145.0 (d, J = 7.0 Hz), 129.8 (d, J = 8.0 Hz), 121.8, 114.1 (d, J = 21.0 Hz), 113.2 (d, J = 22.0 Hz), 75.5, 64.5, 57.0 (2C), 24.2

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized intermediate, including key quality control checkpoints.

G cluster_start cluster_synthesis cluster_intermediates cluster_qc start1 3'-Fluoroacetophenone step1 Asymmetric Reduction start1->step1 start2 N-Boc-3-hydroxyazetidine step2 Mitsunobu Reaction start2->step2 inter1 (R)-1-(3-Fluorophenyl)ethanol step1->inter1 inter2 N-Boc Protected Azetidine Ether step2->inter2 step3 Deprotection & Carbamoylation final (R)-3-(1-(3-fluorophenyl)ethoxy) azetidine-1-carboxamide step3->final qc1 TLC, Chiral HPLC, NMR inter1->qc1 qc2 TLC, NMR inter2->qc2 qc3 TLC, NMR, Mass Spec final->qc3 qc1->step2 Pass qc2->step3 Pass

Caption: Workflow from synthesis to quality control of the target intermediate.

Conclusion

This compound is a versatile chiral building block for the synthesis of CNS drug intermediates. The protocols provided herein offer a reliable pathway to a key neuroprotective agent precursor, demonstrating the utility of this starting material in accessing complex and medicinally relevant scaffolds. The described methods are amenable to scale-up and can be adapted for the synthesis of related analogs for structure-activity relationship studies in drug discovery programs.

Application Notes and Protocols: 1-(3-Fluorophenyl)ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)ethanol is a valuable chiral molecule in the field of asymmetric synthesis, primarily utilized as a chiral building block rather than a conventional chiral auxiliary. Its importance lies in its role as a precursor for the synthesis of more complex enantiomerically pure compounds, particularly in the pharmaceutical industry.[1] This document provides an overview of its application, focusing on the asymmetric synthesis of this compound itself, as this represents its main utility in asymmetric synthesis. Additionally, a theoretical application as a chiral auxiliary will be explored to provide a conceptual framework for its potential use in diastereoselective transformations.

Role in Asymmetric Synthesis: A Chiral Building Block

Extensive literature review indicates that this compound is not commonly employed as a removable chiral auxiliary. Instead, its optically active forms are synthesized with high enantiopurity and then incorporated into larger molecules. The key to its utility is the reliable and high-yield protocols for its own asymmetric synthesis, typically through the enantioselective reduction of its corresponding ketone, 3-fluoroacetophenone.

Asymmetric Synthesis of this compound

The most prevalent method for producing enantiomerically pure this compound is the asymmetric reduction of 3-fluoroacetophenone. This can be achieved through both enzymatic and chemo-catalytic methods, offering high yields and excellent enantioselectivity.

G

Table 1: Comparison of Asymmetric Reduction Methods for 3-Fluoroacetophenone

MethodCatalyst/EnzymeSubstrate ConcentrationSolventYield (%)Enantiomeric Excess (ee %)Reference
EnzymaticRecombinant E. coli with Carbonyl Reductase200 mMTween-20/Choline Chloride:Lysine91.5>99.9[1]
EnzymaticPlant Tissue (e.g., Carrot, Apple)Not specifiedAqueous Bufferup to 80up to 98[2]
Chemo-catalytic[{RuCl₂(p-cymene)}₂] with pseudo-dipeptide ligandNot specified2-PropanolHighHigh

Experimental Protocols

Protocol 1: Enzymatic Asymmetric Reduction of 3-Fluoroacetophenone

This protocol is adapted from a whole-cell biotransformation method.[1]

Materials:

  • Recombinant E. coli cells expressing a suitable carbonyl reductase

  • 3-Fluoroacetophenone

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate buffer (e.g., PBS, pH 7.0)

  • Tween-20

  • Choline chloride:lysine (1:1 molar ratio)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a sterile Erlenmeyer flask, prepare the reaction mixture containing phosphate buffer, 4% (w/v) choline chloride:lysine, and 0.6% (w/v) Tween-20.

  • Cell Suspension: Add the recombinant E. coli cells to the reaction mixture to a final concentration of approximately 12.6 g (DCW)/L.

  • Substrate Addition: Add 3-fluoroacetophenone to a final concentration of 200 mM.

  • Incubation: Incubate the flask at 30°C with shaking at 200 rpm for 18 hours.

  • Reaction Quenching and Extraction: After the reaction, centrifuge the mixture to pellet the cells. Extract the supernatant twice with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis: Determine the yield and enantiomeric excess of the resulting this compound by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Theoretical Application as a Chiral Auxiliary

While not documented, this compound possesses the necessary chirality to theoretically function as a chiral auxiliary. The general strategy involves covalently attaching it to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary.

G

Hypothetical Protocol: Diastereoselective Alkylation using a 1-(3-Fluorophenyl)ethyl Ester

This hypothetical protocol illustrates how this compound might be used as a chiral auxiliary for the asymmetric α-alkylation of a carboxylic acid.

1. Formation of the Chiral Ester:

  • React a prochiral carboxylic acid (e.g., propanoic acid) with (R)-1-(3-Fluorophenyl)ethanol under standard esterification conditions (e.g., DCC/DMAP or conversion of the acid to its acid chloride followed by reaction with the alcohol) to form the chiral ester.

2. Diastereoselective Enolate Formation and Alkylation:

  • Dissolve the chiral ester in a dry, aprotic solvent (e.g., THF) and cool to -78°C under an inert atmosphere.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate. The fluorophenyl group of the auxiliary would sterically hinder one face of the enolate.

  • Add an electrophile (e.g., benzyl bromide) and allow the reaction to proceed. The steric hindrance from the auxiliary would direct the approach of the electrophile to the less hindered face, leading to the formation of one diastereomer in excess.

3. Cleavage of the Chiral Auxiliary:

  • After the reaction is complete and the product is purified, cleave the ester bond (e.g., via hydrolysis with LiOH) to release the chiral α-alkylated carboxylic acid and recover the (R)-1-(3-Fluorophenyl)ethanol chiral auxiliary.

Conclusion

While this compound is a crucial component in the synthesis of enantiomerically pure pharmaceuticals, its role is primarily that of a chiral building block. The provided protocols for its asymmetric synthesis offer reliable methods for obtaining this valuable intermediate. The theoretical framework for its use as a chiral auxiliary demonstrates the potential for expanding its utility in asymmetric synthesis, inviting further research into this application. Researchers and professionals in drug development can leverage the established synthesis protocols and consider the conceptual application for the design of novel synthetic routes.

References

Application Notes and Protocols for the Synthesis of Chiral Amines from 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chiral 1-(3-fluorophenyl)ethylamine, a valuable building block in pharmaceutical and agrochemical research, starting from 1-(3-fluorophenyl)ethanol. The described methodologies focus on a two-step chemoenzymatic process, combining a chemical oxidation of the starting alcohol to the corresponding ketone with a highly stereoselective enzymatic amination. This approach offers a reliable route to enantiomerically pure amines.

Introduction

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The precise stereochemistry of these amines is often critical for their therapeutic efficacy and safety. This compound is a readily available starting material that can be converted into the valuable chiral intermediate, 1-(3-fluorophenyl)ethylamine. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated chiral amines highly sought after in drug discovery.

This document outlines a robust two-step synthesis. The first step involves the oxidation of this compound to 3'-fluoroacetophenone. The second, key step is the asymmetric enzymatic conversion of the prochiral ketone into the desired chiral amine using either a reductive aminase or a transaminase.

Synthetic Strategy Overview

The overall synthetic pathway involves two main stages:

  • Oxidation of this compound: The secondary alcohol is oxidized to the corresponding ketone, 3'-fluoroacetophenone. A common and effective laboratory-scale method for this transformation is the Swern oxidation.

  • Enzymatic Asymmetric Amination: The resulting prochiral ketone is then subjected to an enzymatic reaction to introduce the amine group stereoselectively. Two powerful biocatalytic approaches are presented:

    • Reductive Amination: Using a reductive aminase (RedAm) for the direct conversion of the ketone to the amine.

    • Transamination: Employing a transaminase (TA) to transfer an amino group from an amine donor to the ketone.

G cluster_0 Step 1: Chemical Oxidation cluster_1 Step 2: Enzymatic Amination Alcohol This compound Ketone 3'-Fluoroacetophenone Alcohol->Ketone Oxidation (e.g., Swern Oxidation) Chiral_Amine Chiral 1-(3-Fluorophenyl)ethylamine Ketone->Chiral_Amine Reductive Aminase or Transaminase

Figure 1: Two-step chemoenzymatic synthesis of chiral 1-(3-fluorophenyl)ethylamine.

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

This protocol describes the oxidation of this compound to 3'-fluoroacetophenone using the Swern oxidation, a reliable and high-yielding method.[1][2][3][4][5]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, cooled to -78 °C, slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3'-fluoroacetophenone.

Protocol 2: Asymmetric Synthesis using Reductive Aminase (RedAm)

This protocol outlines the synthesis of chiral 1-(3-fluorophenyl)ethylamine from 3'-fluoroacetophenone using a fungal reductive aminase.[6]

Materials:

  • 3'-Fluoroacetophenone

  • Reductive aminase (e.g., from Aspergillus species)

  • Ammonia source (e.g., ammonium chloride)

  • NADPH cofactor

  • Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

  • Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

  • Reaction vessel with temperature control

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, glucose, and the ammonia source.

  • Add NADP+ and the glucose dehydrogenase for cofactor regeneration.

  • Add the reductive aminase enzyme to the mixture.

  • Dissolve 3'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Upon completion, stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Centrifuge to remove the enzyme and any precipitates.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the chiral amine.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 3: Asymmetric Synthesis using ω-Transaminase (ω-TA)

This protocol describes the synthesis of chiral 1-(3-fluorophenyl)ethylamine from 3'-fluoroacetophenone using an ω-transaminase.

Materials:

  • 3'-Fluoroacetophenone

  • ω-Transaminase (e.g., from Vibrio fluvialis or an engineered variant)

  • Amine donor (e.g., L-alanine or isopropylamine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., TRIS-HCl buffer, pH 7.5)

  • Reaction vessel with temperature control

Procedure:

  • Prepare a reaction mixture containing the buffer, the amine donor, and PLP.

  • Add the ω-transaminase enzyme to the mixture.

  • Dissolve 3'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37 °C) with gentle agitation.

  • Monitor the reaction progress.

  • Upon completion, work up the reaction as described in Protocol 2.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Quantitative Data

The following tables summarize representative quantitative data for the enzymatic synthesis of chiral amines from fluorinated acetophenones.

Table 1: Reductive Amination of Fluorinated Acetophenones [6]

SubstrateAmine DonorEnzymeConversion (%)Enantiomeric Excess (ee, %)
3'-FluoroacetophenoneAmmoniaRedAm>90>95 (S)
3'-FluoroacetophenoneMethylamineRedAm>90>95 (S)

Table 2: Transamination of Fluorinated Acetophenones

SubstrateAmine DonorEnzymeCo-solventConversion (%)Enantiomeric Excess (ee, %)Reference
4'-(Trifluoromethyl)acetophenoneIsopropylamineω-TA (TR8)25% DMSO~30>99 (S)
3',4'-disubstituted phenylpropan-2-onesIsopropylamineImmobilized (R)-TA5% DMSO88-89>99 (R)[7]

Note: Data for 3'-fluoroacetophenone with transaminases is extrapolated from similar substrates. Specific optimization may be required.

Signaling Pathways and Experimental Workflows

G cluster_redam Reductive Aminase Pathway cluster_ta Transaminase Pathway Ketone_RedAm 3'-Fluoroacetophenone Imine_RedAm Imine Intermediate Ketone_RedAm->Imine_RedAm + NH3 Amine_RedAm Chiral Amine Imine_RedAm->Amine_RedAm NADPH -> NADP+ Ketone_TA 3'-Fluoroacetophenone Amine_TA Chiral Amine Ketone_TA->Amine_TA + PMP PMP Pyridoxamine Phosphate (PMP) PLP Pyridoxal-5'-Phosphate (PLP) PMP->PLP - Ketone Amine_Donor Amine Donor Ketone_Byproduct Ketone Byproduct Amine_Donor->Ketone_Byproduct + PLP

Figure 2: Enzymatic pathways for chiral amine synthesis.

G Start Start: this compound Oxidation Protocol 1: Swern Oxidation Start->Oxidation Ketone_Intermediate Intermediate: 3'-Fluoroacetophenone Oxidation->Ketone_Intermediate Enzymatic_Step Choose Enzymatic Protocol Ketone_Intermediate->Enzymatic_Step RedAm_Protocol Protocol 2: Reductive Amination Enzymatic_Step->RedAm_Protocol TA_Protocol Protocol 3: Transamination Enzymatic_Step->TA_Protocol Workup_Purification Work-up and Purification RedAm_Protocol->Workup_Purification TA_Protocol->Workup_Purification Analysis Analysis (HPLC/GC) Workup_Purification->Analysis Final_Product Final Product: Chiral 1-(3-Fluorophenyl)ethylamine Analysis->Final_Product

Figure 3: Overall experimental workflow from alcohol to chiral amine.

References

Application Notes and Protocols for the Catalytic Asymmetric Hydrogenation of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 1-(3-Fluorophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. The fluorine substituent can significantly influence the compound's metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design. Asymmetric hydrogenation of the corresponding prochiral ketone, 3-fluoroacetophenone, offers a direct and atom-economical route to enantiomerically enriched this compound. This document provides detailed application notes and experimental protocols for achieving this transformation using various catalytic systems.

Catalytic Systems for Asymmetric Hydrogenation

The enantioselective hydrogenation of 3-fluoroacetophenone can be effectively achieved using transition metal catalysts complexed with chiral ligands, as well as through biocatalytic methods. Ruthenium, rhodium, and iridium-based catalysts, in particular, have demonstrated high efficiency and enantioselectivity for the reduction of aromatic ketones.

Key Catalyst Systems:
  • Ruthenium-based catalysts: Complexes of ruthenium with chiral diphosphine and diamine ligands, such as those derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are highly effective for asymmetric transfer hydrogenation and hydrogenation under hydrogen pressure.

  • Iridium-based catalysts: Iridium complexes with chiral spiro pyridine-aminophosphine ligands (SpiroPAP) have shown exceptional turnover numbers (TONs) and enantioselectivities in the hydrogenation of ketones.

  • Biocatalysis: Carbonyl reductases (KREDs) from various microorganisms can reduce 3-fluoroacetophenone to the corresponding alcohol with high enantiopurity, offering a green and highly selective alternative to metal catalysis.

Data Presentation

The following tables summarize representative quantitative data for the catalytic asymmetric hydrogenation of substituted acetophenones, providing a basis for the selection of a suitable catalytic system for the synthesis of this compound.

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone Derivatives

EntrySubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
1AcetophenoneRuCl₂[(R)-BINAP][(R)-DAIPEN]2000103012>9999 (R)[1]
2AcetophenoneRu(PPh₃)₃Cl₂/(1R,2R)-N,N′-bis-(2-p-tosylaminobenzylidene)-1,2-diphenylethylenediamine1001252410076 (S)[2]
32'-FluoroacetophenoneL-proline modified Ir/γ-Al₂O₃-----39.3[3]

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Ketones

EntrySubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
13-HydroxyacetophenoneIr-(S)-SpiroPAP100,000---9196 (R)[4]
2Ethyl 3-oxo-3-phenylpropanoateIr-(R)-SpiroPAP100,00050RT199898[4]

Table 3: Biocatalytic Reduction of Trifluoromethyl-Substituted Acetophenone

EntrySubstrateBiocatalystSubstrate Conc. (mM)Time (h)Conversion (%)ee (%)Reference
13'-(Trifluoromethyl)acetophenoneE. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y2001891.5>99.9 (R)[5]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Ruthenium-Based Catalyst

This protocol is a general procedure for the asymmetric hydrogenation of an acetophenone derivative using a Ru-TsDPEN type catalyst.

Materials:

  • 3-Fluoroacetophenone

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Anhydrous isopropanol

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (high purity)

  • Schlenk flask or high-pressure autoclave

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

  • Chiral HPLC system for enantiomeric excess determination

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) to a Schlenk flask or an autoclave insert.

    • Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.

  • Hydrogenation Reaction:

    • To the catalyst solution, add 3-fluoroacetophenone (1 mmol).

    • Add a solution of potassium tert-butoxide (0.02 mmol) in isopropanol (1 mL).

    • Seal the Schlenk flask or autoclave, purge with hydrogen gas three times.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at the desired temperature (e.g., 30-50 °C) for the specified time (e.g., 12-24 hours).

  • Workup and Purification:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Quench the reaction by adding a few drops of water.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as eluent) to obtain pure this compound.

  • Analysis:

    • Determine the conversion by ¹H NMR or GC analysis.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis. A suitable column and mobile phase should be determined empirically. Based on literature for similar compounds, a Chiralcel OB-H column with a mobile phase of hexane/isopropanol (90:10) at a flow rate of 0.6 mL/min could be a good starting point.[6]

Protocol 2: Biocatalytic Reduction using a Carbonyl Reductase

This protocol describes a general procedure for the whole-cell biocatalytic reduction of 3-fluoroacetophenone.

Materials:

  • 3-Fluoroacetophenone

  • Recombinant E. coli cells expressing a suitable carbonyl reductase

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Incubator shaker

  • Centrifuge

  • Standard glassware for extraction

  • GC or HPLC system for analysis

Procedure:

  • Biocatalyst Preparation:

    • Cultivate the recombinant E. coli cells according to standard protocols to express the carbonyl reductase.

    • Harvest the cells by centrifugation and wash with phosphate buffer.

  • Bioreduction:

    • In a flask, suspend the harvested cells in phosphate buffer to a desired cell density (e.g., 10-20 g dry cell weight/L).

    • Add glucose to a final concentration of, for example, 5 g/L.

    • Add 3-fluoroacetophenone (as a solution in a water-miscible solvent like DMSO, if necessary) to the desired final concentration (e.g., 10-50 mM).

    • Incubate the reaction mixture in a shaker at a suitable temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm) for 12-24 hours.

  • Workup and Purification:

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

    • Once the reaction is complete, centrifuge the mixture to remove the cells.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • If necessary, purify the product by column chromatography.

  • Analysis:

    • Determine the conversion and yield by GC or HPLC.

    • Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.

Visualizations

Experimental_Workflow cluster_prep Catalyst/Biocatalyst Preparation cluster_reaction Asymmetric Hydrogenation/Reduction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Catalyst Precursors / Culture Microorganism B In situ Catalyst Formation / Cell Harvesting & Preparation A->B C Add Substrate (3-Fluoroacetophenone) B->C D Set Reaction Conditions (Pressure, Temp, Time) C->D E Reaction Monitoring (TLC, GC, HPLC) D->E F Quenching / Cell Removal E->F G Extraction F->G H Purification (Column Chromatography) G->H I Conversion (NMR, GC) H->I J Enantiomeric Excess (Chiral HPLC/GC) H->J

Caption: General experimental workflow for catalytic asymmetric hydrogenation.

Catalytic_Cycle Ru_H [Ru]-H (Active Catalyst) Transition_State [Ru-H-Ketone] Transition State Ru_H->Transition_State + Ketone Ketone 3-Fluoroacetophenone Ketone->Transition_State Ru_O [Ru]-O-CH(R)Ar Transition_State->Ru_O Hydride Transfer Ru_O->Ru_H + H₂ / - H₂O or + i-PrOH / - Acetone Alcohol This compound Ru_O->Alcohol + H⁺ H_source H₂ / i-PrOH

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

References

The Pivotal Role of 1-(3-Fluorophenyl)ethanol in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)ethanol is a critical fluorinated building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). The strategic incorporation of fluorine atoms into drug molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity to target proteins, and overall potency. As a chiral secondary alcohol, this compound, particularly its enantiomerically pure forms, serves as a key intermediate in the construction of complex and stereospecific drug molecules. These application notes provide a comprehensive overview of the role of this compound and its analogs in API synthesis, complete with detailed experimental protocols and quantitative data.

Application in the Synthesis of Calcium-Sensing Receptor Modulators

A prominent application of chiral 1-(3-substituted-phenyl)ethanol derivatives is in the synthesis of calcimimetics, a class of drugs that modulate the activity of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor that plays a crucial role in regulating calcium homeostasis in the body.[1][2] Allosteric modulators of the CaSR, such as Cinacalcet, are used to treat secondary hyperparathyroidism in patients with chronic kidney disease.[3][4]

The synthesis of these modulators often involves the coupling of a chiral amine with a suitable phenyl derivative. While direct synthesis examples for APIs using this compound are not extensively detailed in publicly available literature, the synthesis of closely related analogs, such as those containing a trifluoromethyl group (a common bioisostere of fluorine), provides a strong and relevant proxy for its application. For instance, the (R)-enantiomer of 1-[3-(trifluoromethyl)phenyl]ethanol is a key building block for the synthesis of certain neuroprotective agents and is structurally analogous to intermediates used in the synthesis of calcimimetics.[5][6]

Asymmetric Synthesis of Chiral this compound

The production of enantiomerically pure this compound is paramount for its use in API synthesis, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Both chemical and biocatalytic methods have been developed for the asymmetric synthesis of this and related chiral alcohols.

Quantitative Data Summary

The following tables summarize quantitative data for the asymmetric synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a close analog of (R)-1-(3-fluorophenyl)ethanol, via enzymatic and chemical reduction methods.

Table 1: Enzymatic Asymmetric Reduction of 3'-Trifluoromethylacetophenone [5][6][7]

BiocatalystSubstrate ConcentrationYield (%)Enantiomeric Excess (ee) (%)
Recombinant E. coli with Carbonyl Reductase200 mM91.5>99.9

Table 2: Chemical Asymmetric Reduction of 3'-Trifluoromethylacetophenone [5]

Catalyst SystemSubstrate ConcentrationYield (%)Enantiomeric Excess (ee) (%)
[Mn(CO)₂L]Br (L = chiral ligand)0.5 mM9997

Experimental Protocols

Protocol 1: Enzymatic Asymmetric Reduction of 3'-Trifluoromethylacetophenone [5][6][7]

This protocol describes the whole-cell catalyzed bioreduction to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol.

Materials:

  • Recombinant E. coli cells expressing a carbonyl reductase

  • 3'-(Trifluoromethyl)acetophenone

  • Phosphate buffer (pH 7.0)

  • Tween-20

  • Choline chloride:lysine (ChCl:Lys) natural deep eutectic solvent (NADES)

  • Ethyl acetate (for extraction)

Procedure:

  • Prepare a reaction mixture containing 12.6 g (dry cell weight)/L of recombinant E. coli cells in phosphate buffer (pH 7.0).

  • Add 0.6% (w/v) Tween-20 and 4% (w/v) ChCl:Lys to the reaction mixture.

  • Add 3'-(trifluoromethyl)acetophenone to a final concentration of 200 mM.

  • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 18 hours.

  • After the reaction is complete, extract the product twice with an equal volume of ethyl acetate.

  • Combine the organic phases and analyze by gas chromatography (GC) to determine yield and enantiomeric excess.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of the Calcium-Sensing Receptor and the general workflow for the synthesis of an API using a chiral phenyl ethanol intermediate.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CaSR Calcium-Sensing Receptor (CaSR) Gq Gq CaSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition PKC->PTH_inhibition Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Binds Calcimimetic Calcimimetic (e.g., Cinacalcet) Calcimimetic->CaSR Allosteric Modulation

Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR).

G cluster_0 Synthesis of Chiral Intermediate cluster_1 API Synthesis cluster_2 Purification and Formulation start 3'-Fluoroacetophenone reduction Asymmetric Reduction (Chemical or Enzymatic) start->reduction intermediate (R)-1-(3-Fluorophenyl)ethanol reduction->intermediate coupling Coupling Reaction (e.g., Reductive Amination) intermediate->coupling coupling_partner Coupling Partner (e.g., Chiral Amine) coupling_partner->coupling api Active Pharmaceutical Ingredient (API) coupling->api purification Purification api->purification formulation Formulation purification->formulation final_product Final Drug Product formulation->final_product

Caption: General workflow for API synthesis.

Conclusion

This compound and its analogs are indispensable chiral building blocks in modern pharmaceutical synthesis. The ability to introduce fluorine at a specific position within a molecule, combined with the precise control of stereochemistry, allows for the development of APIs with enhanced therapeutic profiles. The methodologies outlined in these application notes, particularly the highly efficient enzymatic and chemical asymmetric reductions, provide robust pathways for the synthesis of these crucial intermediates. Further research into the direct applications of this compound in the synthesis of novel APIs is a promising area for future drug discovery and development.

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral secondary alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. The enantiomers of a chiral compound often exhibit different physiological activities, making their separation and synthesis in enantiomerically pure forms essential. The kinetic resolution of racemic mixtures using enzymes offers a highly selective, environmentally friendly, and efficient method to obtain enantiopure compounds.

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 1-(3-Fluorophenyl)ethanol. The primary method described is a transesterification reaction catalyzed by Candida antarctica Lipase B (CAL-B), a widely used and robust enzyme for the resolution of secondary alcohols.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the principle that the two enantiomers of a racemic substrate react at different rates in the presence of a chiral catalyst, in this case, an enzyme. In the acylation of a racemic alcohol, one enantiomer is preferentially acylated by the enzyme to form an ester, leaving the other enantiomer unreacted. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value).

Recommended Biocatalyst: Candida antarctica Lipase B (CAL-B)

Candida antarctica Lipase B is a highly effective and versatile lipase for the kinetic resolution of a wide range of chiral alcohols. It is commercially available in an immobilized form, most notably as Novozym® 435, which offers high stability, reusability, and ease of separation from the reaction mixture.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes a general procedure for the transesterification of racemic this compound using immobilized Candida antarctica Lipase B.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether (MTBE))

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate or shaking incubator

Procedure:

  • To a dried flask, add racemic this compound (1.0 mmol).

  • Add an anhydrous organic solvent (10 mL).

  • Add the acyl donor, vinyl acetate (2.0 mmol, 2 equivalents).

  • Add the immobilized Candida antarctica Lipase B (20 mg).

  • If desired, add activated molecular sieves to the reaction mixture.

  • Seal the flask and stir the mixture at a controlled temperature (e.g., 40 °C) using a magnetic stirrer or a shaking incubator.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral HPLC (see Protocol 2).

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain a mixture of the enantioenriched 1-(3-Fluorophenyl)ethyl acetate and the unreacted enantioenriched this compound.

  • The resulting alcohol and ester can be separated by column chromatography.

Protocol 2: Chiral HPLC Analysis

This protocol details the method for determining the enantiomeric excess (e.e.) of this compound and its corresponding acetate.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel® OB-H

  • Mobile Phase: Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 0.6 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 25 °C

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Retention Times:

  • (S)-1-(3'-fluorophenyl)ethanol: 8.9 min

(Note: The retention time of the (R)-enantiomer and the corresponding acetates will need to be determined experimentally.)

Data Presentation

The following tables summarize the expected outcomes based on the kinetic resolution of similar secondary alcohols using Candida antarctica Lipase B. These values should be considered as representative, and actual results may vary depending on the specific reaction conditions.

Table 1: Representative Data for the Kinetic Resolution of Secondary Alcohols using CAL-B

SubstrateAcyl DonorSolventTemp (°C)Time (h)Conversion (%)e.e. (Alcohol) (%)e.e. (Ester) (%)
1-PhenylethanolVinyl acetateHexane421.25~50>99>99
1-(4-Chlorophenyl)ethanolVinyl acetateToluene3024~50>99>99
1-(2-Furyl)ethanolVinyl acetaten-HeptaneRT24789N/A

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic kinetic resolution of racemic this compound.

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_analysis Monitoring & Workup cluster_products Products racemate Racemic this compound reaction_mixture Reaction Mixture racemate->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture acyl_donor Vinyl Acetate acyl_donor->reaction_mixture enzyme Immobilized CAL-B enzyme->reaction_mixture incubation Incubation (Stirring, Temp.) reaction_mixture->incubation monitoring Chiral HPLC Analysis incubation->monitoring Aliquots filtration Enzyme Filtration incubation->filtration ~50% Conversion separation Column Chromatography filtration->separation enantioenriched_alcohol Enantioenriched Alcohol enantioenriched_ester Enantioenriched Ester separation->enantioenriched_alcohol separation->enantioenriched_ester

Caption: Workflow for enzymatic kinetic resolution.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship in the kinetic resolution process.

G racemic_alcohol Racemic (R/S)-Alcohol enzyme CAL-B racemic_alcohol->enzyme + Acyl Donor s_alcohol (S)-Alcohol (Unreacted) r_ester (R)-Ester (Product) enzyme->s_alcohol k_slow enzyme->r_ester k_fast (Preferential Acylation)

Caption: Principle of kinetic resolution.

Conclusion

The enzymatic kinetic resolution using Candida antarctica Lipase B is a powerful and practical method for obtaining enantiomerically enriched this compound and its corresponding acetate. The provided protocols offer a solid starting point for researchers in the fields of organic synthesis and drug development. Optimization of reaction parameters such as solvent, temperature, and reaction time may be necessary to achieve the desired levels of conversion and enantiomeric excess for specific applications.

The Impact of Aromatic Fluorination in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry. This powerful tool allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties, often leading to enhanced efficacy, safety, and overall performance. This document provides detailed application notes on the multifaceted roles of fluorinated aromatic compounds, supported by quantitative data, experimental protocols, and visual diagrams to guide researchers in the field of drug discovery and development.

Applications of Fluorinated Aromatic Compounds

The introduction of fluorine into an aromatic ring can profoundly alter a molecule's properties in several key ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP450) enzymes. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a drug can be significantly increased, leading to a longer half-life and improved bioavailability.[1][2] For instance, fluorination at a site prone to hydroxylation can block this metabolic pathway.[2]

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, influencing its interactions with the target protein.[3] It can participate in hydrogen bonds and other non-covalent interactions, potentially increasing the binding affinity and selectivity of a drug for its target.[3] The introduction of a trifluoromethyl group, for example, can significantly enhance binding affinity.

  • Physicochemical Properties:

    • Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom on an aromatic ring generally increases lipophilicity, which can improve membrane permeability.[4] However, the introduction of a trifluoromethyl group often increases lipophilicity to a greater extent.[5]

    • Acidity/Basicity (pKa): As a strong electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[6] This modulation of a molecule's ionization state at physiological pH is crucial for its solubility, absorption, and target engagement.[2]

Quantitative Data Presentation: The Case of Celecoxib and its Analogues

To illustrate the impact of fluorination, the following table presents a comparison of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib with its fluorinated analogues. Celecoxib is a selective COX-2 inhibitor, and modifications to its structure, including fluorination, have been explored to improve its therapeutic profile.[7][8]

Compound/AnalogueStructureCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Key Observations
Celecoxib 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide0.04 - 0.27>100 - 19.7The trifluoromethyl group is a key feature contributing to its COX-2 selectivity.[7][9]
Fluorinated Analogue 1 2,3-diaryl-1,3-thiazolidine-4-one with p-F on N-3 phenyl ring0.06405The fluorine substitution on the N-3 phenyl ring maintained high potency and improved selectivity compared to Celecoxib.[8]
Fluorinated Analogue 2 Pyrazole derivative with p-F on a phenyl ring0.22179.18The fluorine substitution resulted in a compound with significant COX-2 inhibitory activity and high selectivity.[9]
Trifluoromethyl Analogue (TFM-C) 4-[5-(4-trifluoromethylphenyl)-3-(trifluoromethyl)- 1H-pyrazol-1-yl]benzenesulfonamide~8.2 (205-fold lower than Celecoxib)N/AWhile having lower COX-2 inhibitory activity, this analogue exhibits COX-2 independent anti-inflammatory effects.[10]

Experimental Protocols

Synthesis of a Fluorinated Aromatic Compound: A Celecoxib Analogue

This protocol describes the synthesis of a fluorinated pyrazole derivative, a structural analogue of Celecoxib, adapted from literature procedures.[11][12]

Reaction Scheme:

  • Condensation: 4-Fluorophenylhydrazine reacts with 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione in ethanol to form the pyrazole core.

  • Sulfonylation: The resulting pyrazole is then reacted with chlorosulfonic acid followed by ammonia to introduce the benzenesulfonamide moiety.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • Ethanol

  • Hydrochloric acid

  • Chlorosulfonic acid

  • Ammonium hydroxide

  • Dichloromethane

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol, add 4-fluorophenylhydrazine hydrochloride (1.1 eq).

  • Add a catalytic amount of hydrochloric acid and reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude pyrazole intermediate.

  • Purify the intermediate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • To the purified pyrazole (1.0 eq) at 0 °C, slowly add chlorosulfonic acid (3.0 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution.

  • Dissolve the residue in dichloromethane and cool to 0 °C.

  • Bubble ammonia gas through the solution for 30 minutes.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography to yield the fluorinated Celecoxib analogue.

In Vitro Microsomal Stability Assay

This protocol is a standard method to evaluate the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[13][14][15]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator (37 °C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

  • In a 96-well plate, pre-incubate the test compound with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37 °C for 5 minutes to allow for temperature equilibration.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Determination of pKa by UV-Vis Spectrophotometry

This protocol provides a method for determining the ionization constant (pKa) of a compound using UV-Vis spectrophotometry in a 96-well plate format.[16][17]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • A series of aqueous buffers with pH values ranging from 1.0 to 13.0

  • 96-well UV-transparent microtiter plate

  • UV-Vis spectrophotometer with plate reading capability

Procedure:

  • Prepare a series of solutions of the test compound in the different pH buffers in the wells of the 96-well plate. Ensure the final concentration of the compound is suitable for UV-Vis analysis and the DMSO concentration is low (e.g., <1%).

  • Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each well.

  • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Plot the absorbance at the selected wavelength(s) against the pH of the buffer.

  • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Determination of LogP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound.[16][18]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical method to determine the concentration of the compound (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a centrifuge tube containing known volumes of both pre-saturated n-octanol and pre-saturated water.

  • Vortex the tube vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning of the compound.

  • Centrifuge the tube to achieve complete separation of the two phases.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each aliquot using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow Start Start: Starting Materials (4-Fluorophenylhydrazine, Diketone) Condensation Condensation Reaction (Ethanol, HCl catalyst) Start->Condensation Purification1 Purification 1 (Column Chromatography) Condensation->Purification1 Sulfonylation Sulfonylation (Chlorosulfonic Acid, Ammonia) Purification1->Sulfonylation Purification2 Purification 2 (Column Chromatography) Sulfonylation->Purification2 End End: Final Fluorinated Compound Purification2->End

Caption: A generalized workflow for the synthesis of a fluorinated aromatic compound.

G cluster_metabolism Impact of Fluorination on Drug Metabolism Parent_Drug Parent Drug (Aromatic Ring) Metabolically_Labile_Site Metabolically Labile Site (e.g., para-position) CYP450 CYP450 Oxidation Parent_Drug->CYP450 Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Fluorinated_Drug Fluorinated Parent Drug Blocked_Site Metabolically Blocked Site (C-F Bond) No_Metabolism Reduced/Blocked Metabolism Fluorinated_Drug->No_Metabolism Increased_Exposure Increased Systemic Exposure (Longer Half-life) No_Metabolism->Increased_Exposure

Caption: Fluorination blocks metabolic "soft spots", enhancing drug stability.

G cluster_assay Microsomal Stability Assay Workflow Preparation Prepare Reaction Mixture (Compound, Microsomes, Buffer) Pre_incubation Pre-incubate at 37°C Preparation->Pre_incubation Initiation Initiate Reaction with NADPH Pre_incubation->Initiation Time_Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiation->Time_Sampling Quenching Quench Reaction (Acetonitrile + Internal Standard) Time_Sampling->Quenching Centrifugation Centrifuge to Precipitate Proteins Quenching->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Data_Processing Data Processing and Calculation (t½, Clint) Analysis->Data_Processing

Caption: Experimental workflow for an in vitro microsomal stability assay.

References

Application Notes and Protocols for the Stereoselective Reduction of 3-Fluoroacetophenone Using Whole-Cell Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of prochiral ketones to their corresponding chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Chiral alcohols, such as (S)- and (R)-1-(3-fluorophenyl)ethanol, are valuable building blocks for numerous active pharmaceutical ingredients. Traditional chemical methods for these reductions often require harsh reaction conditions, expensive and toxic metal catalysts, and stoichiometric amounts of chiral reagents. Whole-cell biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity, mild reaction conditions, and the potential for cost-effective and environmentally benign processes.

This document provides detailed application notes and protocols for the stereoselective reduction of 3-fluoroacetophenone using whole-cell catalysts. The information is compiled from recent scientific literature and is intended to guide researchers in developing and optimizing their own biocatalytic processes.

Data Presentation: Stereoselective Reduction of Fluoroacetophenones

The following table summarizes the quantitative data from various studies on the whole-cell catalyzed reduction of fluoroacetophenone derivatives. This data provides a comparative overview of the performance of different microbial systems under various reaction conditions.

MicroorganismSubstrateSubstrate Conc.Reaction Time (h)Temp. (°C)pHProducte.e. (%)Conversion/Yield (%)Reference
Aspergillus terreus CCT 33202-Fluoroacetophenone-24--(R)-1-(2-fluorophenyl)ethanol38-[1]
Aspergillus terreus CCT 33202-Fluoroacetophenone->24--(R)-1-(2-fluorophenyl)ethanol>99-[1]
Aspergillus terreus CCT 40832-Fluoroacetophenone-24--(R)-1-(2-fluorophenyl)ethanol38-[1]
Aspergillus terreus CCT 40832-Fluoroacetophenone->24--(S)-1-(2-fluorophenyl)ethanol>99-[1]
Rhizopus oryzae CCT 49642-Fluoroacetophenone----(S)-1-(2-fluorophenyl)ethanol>9991[1]
Alternaria alternata EBK-63-Fluoroacetophenone3 mmol/100 mL-326.0(S)-1-(3-fluorophenyl)ethanol>9966 (yield)[2]
Recombinant E. coli4-Fluoroacetophenone~0.5 M---(R)-1-(4-fluorophenyl)ethanol>99>95 (conversion), 87 (yield)[2]
Penicillium rubens VIT SS14-Fluoroacetophenone6 g/L-25 ± 25.0 ± 0.5(S)-1-(4-fluorophenyl)ethanol>98>99 (conversion)[3]

Experimental Protocols

The following are generalized protocols for the key experiments involved in the stereoselective reduction of 3-fluoroacetophenone using whole-cell catalysts. These protocols are based on methodologies reported in the cited literature and should be optimized for specific microbial strains and experimental setups.

Microorganism Cultivation and Whole-Cell Catalyst Preparation

a) Fungal Catalyst (e.g., Aspergillus terreus, Penicillium rubens)

  • Media Preparation: Prepare a suitable liquid medium for fungal growth. A typical medium may contain (per liter): glucose (20 g), peptone (5 g), yeast extract (3 g), KH2PO4 (1 g), and MgSO4·7H2O (0.5 g). Adjust the pH to the optimal range for the specific fungus (e.g., 5.0-6.0). Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculation and Cultivation: Inoculate the sterile medium with spores or a mycelial suspension of the fungus. Incubate the culture in a shaker incubator at a suitable temperature (e.g., 25-30°C) with agitation (e.g., 150-200 rpm) for a period sufficient to achieve substantial biomass (typically 48-72 hours).

  • Harvesting of Whole Cells: Harvest the fungal mycelia by filtration or centrifugation. Wash the mycelia with a sterile buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components. The washed mycelia can be used directly as a whole-cell catalyst or stored for later use.

b) Recombinant E. coli Catalyst

  • Strain and Plasmid: Use a suitable E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid carrying the gene for a stereoselective alcohol dehydrogenase (ADH) and, if necessary, a cofactor regeneration enzyme like glucose dehydrogenase (GDH).

  • Cultivation and Induction: Grow the recombinant E. coli in a rich medium (e.g., LB broth) containing the appropriate antibiotic for plasmid selection at 37°C with shaking. When the optical density at 600 nm (OD600) reaches a mid-log phase (e.g., 0.6-0.8), induce the expression of the recombinant proteins by adding a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG). Continue the cultivation at a lower temperature (e.g., 18-25°C) for several hours to allow for proper protein folding.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with a buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.0). The resulting cell paste can be used directly as a whole-cell catalyst.

Stereoselective Reduction of 3-Fluoroacetophenone
  • Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 6.0-7.5), a co-substrate for cofactor regeneration if required (e.g., glucose for GDH-containing systems, or isopropanol for some ADHs), and the whole-cell catalyst (e.g., 10-50 g/L wet cell weight).

  • Substrate Addition: Dissolve 3-fluoroacetophenone in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) to aid its solubility and add it to the reaction mixture to the desired final concentration (e.g., 10-100 mM).

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-35°C) with gentle agitation. Monitor the progress of the reaction by periodically taking samples.

  • Reaction Monitoring: Analyze the samples for the consumption of 3-fluoroacetophenone and the formation of the product, 1-(3-fluorophenyl)ethanol, using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Product Extraction and Analysis
  • Extraction: After the reaction has reached the desired conversion, stop the reaction by removing the whole cells by centrifugation. Extract the product from the supernatant with an organic solvent such as ethyl acetate or diethyl ether.

  • Analysis of Enantiomeric Excess: Dry the organic extract over an anhydrous salt (e.g., Na2SO4), filter, and concentrate it under reduced pressure. Determine the enantiomeric excess (e.e.) of the this compound product by chiral HPLC or chiral GC analysis using a suitable chiral stationary phase.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_bioreduction Bioreduction cluster_analysis Analysis culture Microorganism Cultivation harvest Cell Harvesting & Washing culture->harvest catalyst Whole-Cell Catalyst harvest->catalyst reaction Stereoselective Reduction catalyst->reaction substrate 3-Fluoroacetophenone (Substrate) substrate->reaction product_mix Product Mixture reaction->product_mix extraction Product Extraction product_mix->extraction hplc Chiral HPLC/GC Analysis extraction->hplc result e.e. & Yield Determination hplc->result biochemical_pathway substrate 3-Fluoroacetophenone enzyme_S ADH (Prelog) substrate->enzyme_S enzyme_R ADH (anti-Prelog) substrate->enzyme_R product_S (S)-1-(3-fluorophenyl)ethanol product_R (R)-1-(3-fluorophenyl)ethanol enzyme_S->product_S cofactor_out NAD(P)+ enzyme_S->cofactor_out enzyme_R->product_R enzyme_R->cofactor_out cofactor_in NAD(P)H + H+ cofactor_in->enzyme_S cofactor_in->enzyme_R

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3-Fluorophenyl)ethanol synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The most common laboratory-scale synthesis of this compound is achieved through the reduction of 3-fluoroacetophenone. This can be accomplished using various reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being a widely used and effective method due to its mildness and selectivity.[1][2][3] Other methods include catalytic hydrogenation and transfer hydrogenation, which are also effective but may require more specialized equipment and catalysts. For the stereoselective synthesis of a single enantiomer, biocatalytic reduction using microorganisms or isolated enzymes is a powerful technique.

Q2: What is a typical experimental protocol for the sodium borohydride reduction of 3-fluoroacetophenone?

Below is a general protocol for the synthesis of this compound using sodium borohydride.

Experimental Protocol: Sodium Borohydride Reduction of 3-Fluoroacetophenone

Materials:

  • 3-fluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (1M) or Ammonium chloride (saturated solution)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluent for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroacetophenone in methanol or ethanol. The initial concentration of the ketone in the solvent should be approximately 0.25 M.[1]

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (typically 1.1 to 1.5 molar equivalents) to the cooled solution in portions. The addition should be controlled to maintain the temperature of the reaction mixture below 10 °C. The reaction is exothermic.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add 1M hydrochloric acid or saturated ammonium chloride solution to quench the excess sodium borohydride and decompose the borate esters. Be cautious as hydrogen gas is evolved during this step.

  • Solvent Removal: Remove the bulk of the alcoholic solvent using a rotary evaporator.

  • Extraction: Add deionized water to the residue and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction- Ensure the sodium borohydride used is fresh and has been stored in a desiccator. - Increase the reaction time and continue to monitor by TLC. - Use a slight excess of sodium borohydride (up to 2 equivalents).[2]
Decomposition of sodium borohydride- Add the sodium borohydride in portions to the cooled reaction mixture to control the exotherm.
Loss of product during workup- Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent the alcohol from being protonated and remaining in the aqueous layer. - Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
Presence of Starting Material (3-fluoroacetophenone) in the Product Insufficient reducing agent- Use a larger excess of sodium borohydride.
Short reaction time- Increase the reaction time and monitor the disappearance of the starting material by TLC.
Low reaction temperature- While the initial addition should be done at a low temperature, allowing the reaction to proceed at room temperature can ensure completion.
Formation of Side Products Reaction with solvent- In alcoholic solvents, sodium borohydride can react to form alkoxyborohydrides, which can have different reactivity. Using anhydrous solvents can minimize this.
Over-reduction (unlikely for this substrate)- This is generally not an issue with NaBH₄ for this type of substrate.
Difficulty in Isolating the Product Emulsion formation during extraction- Add brine to the separatory funnel to help break the emulsion. - Centrifugation can also be effective in separating the layers.
Product is an oil and difficult to handle- After purification by column chromatography, ensure all the solvent is removed under high vacuum.

Data Presentation

The yield of this compound is influenced by several factors. The following table summarizes the expected impact of key experimental parameters on the reaction outcome based on general principles of ketone reduction.

Parameter Condition Effect on Yield Rationale
Temperature Low (0-5 °C) during addition, then Room TemperatureHighControlling the initial exotherm prevents the decomposition of NaBH₄. Allowing the reaction to warm to room temperature ensures it goes to completion.[2]
Solvent Methanol or EthanolHighThese solvents effectively dissolve both the ketone and NaBH₄.[2]
Molar Ratio of NaBH₄ to Ketone 1.1 - 1.5 : 1HighA slight excess of NaBH₄ ensures the complete consumption of the starting material.[2]
Reaction Time 1-2 hoursHighThis is typically sufficient for the reaction to go to completion at room temperature. Monitor by TLC for confirmation.
Purity of Reagents Anhydrous solvents, fresh NaBH₄HighWater will react with and consume NaBH₄, reducing the amount available for the desired reaction.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 3-fluoroacetophenone in Methanol/Ethanol B Cool to 0-5 °C A->B C Add NaBH4 (in portions) B->C D Stir at Room Temperature (1-2 hours) C->D E Quench with 1M HCl or sat. NH4Cl D->E F Remove Solvent (Rotary Evaporator) E->F G Extract with Ethyl Acetate F->G H Wash with Brine & Dry (Na2SO4) G->H I Filter & Evaporate Solvent H->I J Column Chromatography (Silica Gel) I->J K Combine Pure Fractions & Evaporate J->K L Obtain Pure This compound K->L

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield of This compound Check_Reaction Check TLC for Starting Material Start->Check_Reaction Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Yes Product_Loss Product Loss During Workup Check_Reaction->Product_Loss No Solution1 Increase Reaction Time &/or NaBH4 amount Incomplete_Reaction->Solution1 Solution3 Check Purity of Reagents (NaBH4, Solvent) Incomplete_Reaction->Solution3 Solution2 Optimize Extraction pH & Perform Multiple Extractions Product_Loss->Solution2

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-Fluorophenyl)ethanol from common reaction byproducts. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low overall yield after purification Incomplete reaction; loss of product during extraction or washing steps; inefficient purification method.Ensure the initial reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). Minimize the number of extraction and washing steps. Optimize the chosen purification method (e.g., solvent system for chromatography, solvent for recrystallization).
Product is an oil and will not crystallize Presence of impurities depressing the freezing point; incorrect solvent for recrystallization.Purify the crude product using column chromatography to remove impurities before attempting recrystallization. Perform a solvent screen to find a suitable solvent or solvent mixture for recrystallization.
Co-elution of product and impurities during column chromatography Inappropriate solvent system (mobile phase) or stationary phase.Optimize the solvent system for flash chromatography. A common starting point for aromatic alcohols is a mixture of hexane and ethyl acetate. A gradient elution may be necessary to separate compounds with similar polarities. Consider using a different stationary phase if separation on silica gel is poor.
Product is still impure after a single purification step The chosen purification method is not effective enough for the specific impurities present.A combination of purification techniques may be necessary. For instance, column chromatography can be used to remove the bulk of impurities, followed by recrystallization to achieve high purity.
White precipitate forms during aqueous workup after NaBH₄ reduction Formation of borate salts.Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to dissolve the borate salts before extraction.
Formation of a significant amount of biphenyl byproduct This is a common side product in Grignard reactions.Optimize the Grignard reaction conditions to minimize the formation of biphenyl. Biphenyl is generally less polar than the desired alcohol and can often be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most common byproducts depend on the synthetic route employed.

  • Reduction of 3-fluoroacetophenone: The primary impurity is typically unreacted 3-fluoroacetophenone.

  • Grignard reaction (e.g., 3-fluorophenylmagnesium bromide with acetaldehyde): A common byproduct is biphenyl, formed from the coupling of the Grignard reagent.

Q2: Which purification technique is best for this compound?

The optimal purification technique depends on the nature and quantity of the impurities.

  • Flash Column Chromatography: This is a versatile and widely used method for separating the product from unreacted starting materials and other byproducts.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.

  • Distillation: As this compound is a liquid at room temperature, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

Q3: What is a good solvent system for the column chromatography of this compound?

A common and effective solvent system for the flash chromatography of moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent and a more polar solvent. Good starting points include:

  • Hexane/Ethyl Acetate mixtures (e.g., starting with 9:1 and gradually increasing the polarity).

  • Dichloromethane/Methanol mixtures for more polar impurities.

The ideal ratio should be determined by Thin Layer Chromatography (TLC) analysis before performing the column.

Q4: What is a suitable solvent for the recrystallization of this compound?

Since this compound is a liquid at room temperature, recrystallization would typically be performed on a solid derivative or if the crude product solidifies due to impurities. If the crude product is a low-melting solid, a solvent system in which the compound is soluble when hot but insoluble when cold is required. Common solvents to screen for aromatic alcohols include:

  • Ethanol/Water mixtures

  • Hexane/Acetone mixtures

  • Toluene

Q5: How can I effectively remove unreacted 3-fluoroacetophenone?

Unreacted 3-fluoroacetophenone is less polar than the product, this compound. Therefore, it will elute first during normal-phase column chromatography. By carefully selecting the solvent system and monitoring the fractions (e.g., by TLC), a clean separation can be achieved.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of this compound from less polar impurities such as unreacted 3-fluoroacetophenone.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Prepare the Column: A glass column is slurry-packed with silica gel in hexane.

  • Sample Loading: The crude product is dissolved in a minimum amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder. This dry-loaded sample is then carefully added to the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate). The polarity is gradually increased (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the desired product.

  • Fraction Collection: Fractions are collected in test tubes.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization (for a solid crude product)

This protocol is suitable if the crude this compound is a solid.

Materials:

  • Solid crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the hot recrystallization solvent is added until the solid just dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel to remove them.[1]

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.[1]

  • Collection of Crystals: The crystals are collected by vacuum filtration using a Buchner funnel.[1]

  • Washing: The collected crystals are washed with a small amount of ice-cold solvent to remove any adhering impurities.[1]

  • Drying: The purified crystals are dried in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product start Crude Product (this compound + Byproducts) col_chrom Flash Column Chromatography start->col_chrom recryst Recrystallization start->recryst distill Vacuum Distillation start->distill analysis Purity Check (TLC, GC, NMR) col_chrom->analysis recryst->analysis distill->analysis end Pure This compound analysis->end

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_actions Troubleshooting Actions start Purification Attempted check_purity Is the product pure? start->check_purity success Purification Successful check_purity->success Yes failure Further Action Required check_purity->failure No change_solvent Optimize Chromatography Solvent System failure->change_solvent If using chromatography add_step Add a Second Purification Step failure->add_step If single step is insufficient check_reaction Verify Reaction Completion failure->check_reaction If yield is very low change_solvent->start add_step->start check_reaction->start

Caption: Logical workflow for troubleshooting purification issues.

References

Technical Support Center: Sodium Borohydride Reduction of 3-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the sodium borohydride (NaBH₄) reduction of 3-fluoroacetophenone to synthesize 1-(3-fluorophenyl)ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degraded Sodium Borohydride: NaBH₄ is moisture-sensitive and can decompose over time. 2. Insufficient Reagent: The molar ratio of NaBH₄ to the ketone may be too low.[1] 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. 4. Incomplete Reaction: The reaction time may not have been sufficient.[2]1. Use freshly opened or properly stored NaBH₄. Consider titrating the reagent to determine its active hydride content. 2. In practice, an excess of NaBH₄ is often used, typically 1.5 to 2 equivalents or more relative to the ketone.[1] 3. While the reaction is often started at 0°C to control the initial exotherm, it is typically allowed to warm to room temperature to ensure completion.[3] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[2][4]
Presence of Unreacted Starting Material 1. Insufficient Sodium Borohydride: Not enough reducing agent was used to fully convert the ketone.[2] 2. Short Reaction Time: The reaction was stopped before completion.[2] 3. Poor Mixing: Inadequate stirring may lead to a heterogeneous reaction mixture and incomplete reaction.1. Increase the molar equivalents of NaBH₄. 2. Extend the reaction time and monitor by TLC. 3. Ensure efficient stirring throughout the reaction.
Formation of a White Precipitate During Reaction Formation of Borate Esters: This is a normal intermediate in the reaction pathway where the borohydride has reacted with the ketone and/or the alcohol solvent.This precipitate is expected and will be hydrolyzed during the acidic work-up step.
Vigorous Gas Evolution (Bubbling) 1. Reaction with Protic Solvent: NaBH₄ reacts with protic solvents like methanol or ethanol to produce hydrogen gas. This reaction is accelerated by acidic conditions. 2. Quenching of Excess Reagent: Addition of acid during work-up will rapidly decompose any remaining NaBH₄, releasing hydrogen gas.1. Add NaBH₄ portion-wise to the solution of the ketone in the alcohol solvent, especially at the beginning of the reaction, to control the rate of gas evolution. Maintain a controlled temperature, often starting at 0°C. 2. Perform the acidic quench step slowly and carefully in a well-ventilated fume hood.
Unexpected Side Products Detected (e.g., by GC-MS) 1. Hydrodefluorination: In some cases, NaBH₄ can cause the replacement of a fluorine atom with a hydrogen atom on the aromatic ring, especially with highly fluorinated arenes.[5] 2. Solvent Adducts: The solvent (e.g., methanol, ethanol) can potentially form ether byproducts under certain conditions, although this is less common.1. While carbonyl reduction is generally much faster than hydrodefluorination for monofluorinated acetophenones, this side reaction can be minimized by using less forcing conditions (e.g., lower temperature, shorter reaction time).[5] Changing the solvent system, for instance to THF, can also attenuate the rate of defluorination.[5] 2. Ensure the work-up procedure effectively removes all reaction byproducts. Purification by column chromatography may be necessary.
Difficulties in Product Isolation (Work-up) 1. Emulsion Formation: During the extraction process, an emulsion may form between the aqueous and organic layers, making separation difficult. 2. Product Solubility in Aqueous Layer: The alcohol product has some water solubility, which can lead to lower recovery.1. Add a small amount of brine (saturated NaCl solution) to help break up the emulsion. 2. Perform multiple extractions with an organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern in the sodium borohydride reduction of 3-fluoroacetophenone?

A1: The most common side reaction is the hydrolysis of sodium borohydride by the protic solvent (e.g., methanol or ethanol), which produces hydrogen gas and sodium borate salts. While generally not problematic for the desired reduction, it consumes the reducing agent and needs to be controlled, especially on a larger scale. A potential substrate-specific side reaction is hydrodefluorination, where the fluorine atom on the aromatic ring is replaced by a hydrogen. However, for monofluorinated acetophenones, the reduction of the ketone is typically much faster.[5]

Q2: How can I minimize the risk of hydrodefluorination?

A2: To minimize hydrodefluorination, it is advisable to use milder reaction conditions. This includes maintaining a low reaction temperature (e.g., 0°C to room temperature), using a minimal excess of NaBH₄, and keeping the reaction time as short as necessary for complete conversion of the starting material (as monitored by TLC). Using a less reactive solvent system, such as THF, may also help to suppress this side reaction.[5]

Q3: What is the purpose of the acidic work-up?

A3: The acidic work-up serves two main purposes. First, it neutralizes any remaining base and quenches the excess sodium borohydride, converting it to boric acid and hydrogen gas. Second, it hydrolyzes the intermediate borate ester to liberate the final alcohol product, this compound.

Q4: Can I use water as a solvent for this reaction?

A4: While NaBH₄ can be used in aqueous solutions, the rate of its hydrolysis is significant and increases in neutral or acidic conditions. For the reduction of ketones, alcoholic solvents like methanol or ethanol are more common as they provide a good balance of reactivity and stability of the reducing agent. If water is used, the pH is often adjusted to be basic to slow down the hydrolysis of NaBH₄.

Q5: How do I know when the reaction is complete?

A5: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material (3-fluoroacetophenone). The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.[4][6]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the sodium borohydride reduction of substituted acetophenones. Specific yields for 3-fluoroacetophenone are not widely reported, but are expected to be high under optimized conditions, analogous to similar substrates.

ParameterTypical Value/RangeNotes
Yield of Alcohol Product 80-99%Yield is dependent on the specific substrate, reaction conditions, and purification method.[6]
NaBH₄ Stoichiometry 1.5 - 4 equivalentsAn excess is used to ensure complete reaction and to compensate for any decomposition.[1]
Reaction Temperature 0°C to Room TemperatureThe reaction is often initiated at a lower temperature to control the exotherm and then allowed to proceed at room temperature.[3]
Reaction Time 30 minutes - 4 hoursMonitored by TLC for completion.
Common Solvents Methanol, Ethanol, THFProtic solvents like methanol and ethanol are most common.
Yield of Hydrodefluorination Product Generally low to negligibleThis is a potential side product. Its formation is more likely under forcing conditions (high temperature, long reaction time, large excess of NaBH₄).[5]

Experimental Protocol: Reduction of 3-Fluoroacetophenone

This protocol is a representative procedure adapted from standard methods for the reduction of acetophenones.[2][3]

Materials:

  • 3-fluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroacetophenone (1.0 eq.) in methanol (10-15 mL per gram of ketone).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride (1.5 eq.) to the stirred solution in small portions over 10-15 minutes. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until all the starting material has been consumed (typically 1-3 hours).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (caution: hydrogen gas evolution).

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Reaction_Pathway Main Reaction and Side Reaction Pathways cluster_main Main Reduction Pathway cluster_hydrolysis Side Reaction: Hydrolysis of NaBH4 cluster_defluorination Potential Side Reaction: Hydrodefluorination 3-Fluoroacetophenone 3-Fluoroacetophenone Alkoxyborate_Intermediate Alkoxyborate Intermediate 3-Fluoroacetophenone->Alkoxyborate_Intermediate + NaBH4 (in MeOH) This compound This compound (Desired Product) Alkoxyborate_Intermediate->this compound + H3O+ (Work-up) NaBH4 NaBH4 Borate_Salts Borate Salts + H2 Gas NaBH4->Borate_Salts + MeOH (Solvent) 3-Fluoroacetophenone_defluoro 3-Fluoroacetophenone Acetophenone Acetophenone (Side Product) 3-Fluoroacetophenone_defluoro->Acetophenone + NaBH4 (Forcing Conditions) Troubleshooting_Workflow Troubleshooting Workflow for Low Product Yield Start Low or No Product Yield Check_NaBH4 Is NaBH4 fresh and was an excess used? Start->Check_NaBH4 Check_Reaction_Conditions Were reaction time and temperature adequate? Check_NaBH4->Check_Reaction_Conditions Yes Solution_NaBH4 Use fresh NaBH4 and increase stoichiometry. Check_NaBH4->Solution_NaBH4 No Check_Workup Was the work-up and extraction performed correctly? Check_Reaction_Conditions->Check_Workup Yes Solution_Conditions Increase reaction time and/or allow to warm to room temperature. Monitor by TLC. Check_Reaction_Conditions->Solution_Conditions No Solution_Workup Perform multiple extractions and use brine to break emulsions. Check_Workup->Solution_Workup No Success Improved Yield Check_Workup->Success Yes Solution_NaBH4->Check_Reaction_Conditions Solution_Conditions->Check_Workup Solution_Workup->Success

References

Technical Support Center: Navigating the Scale-Up Synthesis of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-(3-Fluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a smooth transition from laboratory to industrial-scale production.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides direct answers to specific issues that may arise during the synthesis of this compound, covering two primary synthetic routes: Grignard reaction and asymmetric reduction of 3-fluoroacetophenone.

Grignard Reaction Route: Synthesis from 3-Fluoroacetophenone and a Methyl Grignard Reagent

Q1: We are experiencing difficulty initiating the Grignard reaction at a larger scale. What are the common causes and solutions?

A1: Initiation of a Grignard reaction can be more challenging at scale due to a lower surface-area-to-volume ratio and potential for impurities.

  • Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents reaction.

    • Troubleshooting:

      • Use fresh, high-quality magnesium turnings.

      • Activate the magnesium surface prior to the addition of the bulk of the alkyl halide. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or pre-crushing the magnesium turnings under an inert atmosphere.[1]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Any water present will quench the reagent and prevent the reaction from starting.

    • Troubleshooting:

      • Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon).

      • Use anhydrous solvents. Solvents like diethyl ether and tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Localized Concentration: A high localized concentration of the alkyl halide can inhibit the reaction.

    • Troubleshooting:

      • Begin by adding a small portion of the alkyl halide solution to the magnesium suspension.

      • Apply gentle warming with a water bath to initiate the reaction, but have a cooling system readily available to manage the exotherm once the reaction begins.[1]

Q2: How can we effectively control the exothermic nature of the Grignard reaction during scale-up to prevent thermal runaway?

A2: Managing the exotherm is critical for safety and to minimize side reactions. The heat generated can exceed the heat removal capacity of larger reactors.[2]

  • Controlled Addition: The rate of addition of the Grignard reagent or the electrophile (3-fluoroacetophenone) is a key parameter.

    • Solution: Employ a controlled, slow addition rate using a dropping funnel or a syringe pump. This allows for the dissipation of heat.[2]

  • Efficient Cooling: The reactor's cooling capacity is crucial.

    • Solution: Utilize a jacketed reactor with a reliable cooling system. For very large scales, consider a reactor with a higher surface-area-to-volume ratio.[2]

  • Solvent Choice: The solvent can influence the exotherm.

    • Solution: Tetrahydrofuran (THF) is often preferred over diethyl ether for larger-scale reactions due to its higher boiling point and flash point, which aids in temperature management.[2]

Q3: What are the common side products in the Grignard synthesis of this compound, and how can their formation be minimized at scale?

A3: The primary side product of concern is the Wurtz coupling product, biphenyl, formed from the reaction between the Grignard reagent and unreacted bromobenzene (if used as a precursor for the Grignard reagent).[3] High local concentrations of the halide and elevated temperatures favor this side reaction.[3]

  • Minimization Strategies:

    • Slow Addition: A slow and controlled addition of the alkyl halide during Grignard formation minimizes its concentration in the reactor, reducing the likelihood of Wurtz coupling.[4]

    • Temperature Control: Maintain the reaction temperature within the optimal range to disfavor the coupling reaction.

Another potential byproduct is the enolization of the 3-fluoroacetophenone, where the Grignard reagent acts as a base instead of a nucleophile. This is more likely with sterically hindered ketones or bulky Grignard reagents.

Asymmetric Reduction Route: Synthesis from 3-Fluoroacetophenone

Q1: We are observing low enantiomeric excess (ee) in the asymmetric reduction of 3-fluoroacetophenone. What factors should we investigate?

A1: Achieving high enantioselectivity is a common challenge and is highly sensitive to reaction conditions.[5]

  • Temperature: Lowering the reaction temperature often leads to an increase in enantioselectivity, though it may also decrease the reaction rate.[5]

  • Catalyst and Ligand: The choice of chiral catalyst and ligand is paramount. The catalyst system that works well for acetophenone may not be optimal for its fluorinated derivative due to different electronic and steric properties.[5]

  • Solvent and Base: The solvent and the base used can significantly impact the enantioselectivity. Careful screening and optimization are necessary.

Q2: Our asymmetric reduction reaction is showing low conversion or is proceeding very slowly at a larger scale. What are the potential causes?

A2: Poor conversion is often linked to catalyst activity and reaction conditions.[5]

  • Catalyst Deactivation: Homogeneous catalysts, such as ruthenium complexes, can deactivate during the reaction, leading to incomplete conversion.[5]

    • Troubleshooting:

      • Ensure the purity of all reagents and solvents, as impurities can poison the catalyst.[5]

      • The concentration of the base can affect both the reaction rate and catalyst stability; an optimal concentration must be determined.[5]

  • Hydrogen Pressure (for Asymmetric Hydrogenation): Insufficient hydrogen pressure can limit the reaction rate.

    • Troubleshooting: Ensure that the hydrogen pressure is adequate and maintained consistently throughout the reaction. For some systems, increasing the pressure can improve conversion.[5]

  • Reaction Time and Temperature: An increase in temperature generally increases the reaction rate, but this must be balanced with the potential negative impact on enantioselectivity.[5]

Quantitative Data Summary

The following tables summarize typical process parameters and outcomes for the synthesis of this compound at different scales. Please note that these are representative values and may require optimization for specific equipment and conditions.

Table 1: Grignard Reaction Scale-Up Parameters

ParameterLab Scale (10 g)Pilot Scale (1 kg)Industrial Scale (100 kg)
Reactants
3-Fluoroacetophenone1.0 eq1.0 eq1.0 eq
Methylmagnesium Bromide1.1 - 1.5 eq1.1 - 1.3 eq1.05 - 1.2 eq
Solvent Anhydrous THFAnhydrous THFAnhydrous THF
Reaction Conditions
Initial Temperature0 °C0 - 5 °C5 - 10 °C
Addition Time30 - 60 min2 - 4 hours4 - 8 hours
Max. Temperature25 °C30 - 35 °C35 - 40 °C
Reaction Time1 - 2 hours3 - 5 hours6 - 10 hours
Work-up Saturated NH₄Cl (aq)Saturated NH₄Cl (aq)Saturated NH₄Cl (aq)
Typical Yield 85 - 95%80 - 90%75 - 85%
Typical Purity (crude) >95%>90%>88%

Table 2: Asymmetric Reduction Scale-Up Parameters

ParameterLab Scale (1 g)Pilot Scale (100 g)Industrial Scale (10 kg)
Reactants
3-Fluoroacetophenone1.0 eq1.0 eq1.0 eq
Chiral Catalyst0.01 - 0.1 mol%0.01 - 0.05 mol%0.005 - 0.02 mol%
Hydrogen SourceH₂ gas or IsopropanolH₂ gasH₂ gas
Solvent Methanol or IsopropanolMethanol or IsopropanolMethanol or Isopropanol
Reaction Conditions
Temperature20 - 40 °C25 - 45 °C30 - 50 °C
H₂ Pressure1 - 10 bar5 - 20 bar10 - 50 bar
Reaction Time12 - 24 hours18 - 36 hours24 - 48 hours
Typical Yield >95%>92%>90%
Typical Enantiomeric Excess (ee) >99%>98%>97%

Experimental Protocols

Key Experiment: Kilogram-Scale Grignard Synthesis of this compound

Objective: To synthesize approximately 1 kg of this compound via a Grignard reaction.

Materials:

  • 3-Fluoroacetophenone (0.8 kg, 5.79 mol)

  • Methylmagnesium bromide solution (3.0 M in diethyl ether, 2.3 L, 6.95 mol)

  • Anhydrous Tetrahydrofuran (THF) (8 L)

  • Saturated aqueous ammonium chloride solution (5 L)

  • Magnesium sulfate (anhydrous)

  • 20 L jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet.

Procedure:

  • Set up the 20 L jacketed reactor and ensure it is clean, dry, and purged with nitrogen.

  • Charge the reactor with 3-fluoroacetophenone and 4 L of anhydrous THF.

  • Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Slowly add the methylmagnesium bromide solution via the dropping funnel over a period of 2-4 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture back to 0-5 °C.

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution. An exotherm will be observed; control the addition rate to maintain the temperature below 25 °C.

  • Separate the organic layer. Extract the aqueous layer with THF (2 x 1 L).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Grignard Reaction Initiation

Grignard_Initiation_Troubleshooting Start Grignard Reaction Fails to Initiate Check_Anhydrous Verify Anhydrous Conditions (Glassware & Solvents) Start->Check_Anhydrous Check_Anhydrous->Start Moisture Present (Dry System & Restart) Check_Mg_Activation Check Magnesium Activation Check_Anhydrous->Check_Mg_Activation Conditions are Dry Apply_Activation Apply Activation Method (Iodine, 1,2-Dibromoethane) Check_Mg_Activation->Apply_Activation Mg Not Activated Check_Temperature Check Reaction Temperature Check_Mg_Activation->Check_Temperature Mg is Active Apply_Activation->Check_Temperature Gentle_Warming Apply Gentle Warming Check_Temperature->Gentle_Warming Too Cold Success Reaction Initiates Successfully Check_Temperature->Success Optimal Temperature Gentle_Warming->Success Asymmetric_Reduction_Optimization Start Low Enantioselectivity or Conversion in Asymmetric Reduction Optimize_Temp Optimize Temperature (Often Lower for Higher ee) Start->Optimize_Temp Screen_Catalyst Screen Chiral Catalysts & Ligands Optimize_Temp->Screen_Catalyst Temperature Optimized Optimize_Base Optimize Base Concentration Screen_Catalyst->Optimize_Base Catalyst System Selected Check_Purity Verify Reagent & Solvent Purity Optimize_Base->Check_Purity Base Optimized Check_Purity->Start Impurities Detected (Purify Reagents) Adjust_Pressure Adjust H2 Pressure (for Hydrogenation) Check_Purity->Adjust_Pressure Reagents are Pure Success Achieve High ee & Conversion Adjust_Pressure->Success Pressure Optimized

References

optimizing reaction conditions for the asymmetric synthesis of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the asymmetric synthesis of 1-(3-Fluorophenyl)ethanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the asymmetric synthesis of this compound?

A1: The two main catalytic strategies for the asymmetric reduction of the prochiral ketone, 3-fluoroacetophenone, to this compound are:

  • Asymmetric Hydrogenation: This method employs molecular hydrogen (H₂) as the reductant in the presence of a chiral metal catalyst, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexes.[1]

  • Corey-Bakshi-Shibata (CBS) Reduction: This is an enantioselective reduction of the ketone using a borane reagent and a chiral oxazaborolidine catalyst.[2][3][4][5]

  • Biocatalytic Reduction: This approach utilizes enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to catalyze the reduction with high enantioselectivity.[6][7][8][9]

Q2: How do I choose between chemical and biocatalytic methods?

A2: The choice of method depends on several factors:

  • Scale: Asymmetric hydrogenation is often suitable for large-scale industrial applications due to its high efficiency.[10]

  • Substrate Scope: CBS reduction is known for its broad substrate scope and predictable stereochemistry.[2][3]

  • Green Chemistry: Biocatalytic methods are considered environmentally friendly as they are performed in aqueous media under mild conditions.[8][9]

  • Stereoselectivity: Both chemical and biocatalytic methods can achieve high enantiomeric excess (>99% ee), but this is highly dependent on the specific catalyst and reaction conditions.

Q3: What are the key challenges in achieving high enantioselectivity?

A3: Achieving high enantiomeric excess (ee) can be challenging due to:

  • Catalyst Selection: The choice of ligand in chemical catalysis or the specific enzyme in biocatalysis is crucial.

  • Reaction Conditions: Parameters such as temperature, solvent, pressure (in hydrogenation), and pH (in biocatalysis) have a significant impact on enantioselectivity.[1][11]

  • Substrate Purity: Impurities in the 3-fluoroacetophenone can negatively affect catalyst performance.

Troubleshooting Guide

Problem 1: Low Enantiomeric Excess (ee)

Q: My reaction is producing this compound, but the enantiomeric excess is low. What are the potential causes and solutions?

A: Low enantiomeric excess is a common issue that can be addressed by systematically optimizing the reaction parameters.

Potential Cause Troubleshooting Steps
Suboptimal Temperature Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[11]
Incorrect Solvent The solvent can influence the catalyst-substrate complex. Screen a range of solvents with varying polarities. For biocatalysis, consider the use of co-solvents like isopropanol.
Inappropriate Catalyst/Ligand The chosen catalyst may not be optimal for 3-fluoroacetophenone. For chemical catalysis, screen different chiral ligands. For biocatalysis, screen a panel of ketoreductases.
Catalyst Loading The concentration of the catalyst can sometimes affect the enantiomeric excess. Vary the catalyst loading to find the optimal concentration.[1]
Presence of Water (for CBS Reduction) The CBS reduction is sensitive to moisture, which can lead to a decrease in enantioselectivity. Ensure all reagents and glassware are anhydrous.[12]
Problem 2: Low or No Conversion

Q: My reaction is not proceeding to completion or is very slow. What should I investigate?

A: Poor conversion is often related to catalyst activity or suboptimal reaction conditions.

Potential Cause Troubleshooting Steps
Catalyst Deactivation Catalysts can deactivate over time. For asymmetric hydrogenation, this can be due to product inhibition or ligand degradation.[1] Consider using a higher catalyst loading or a more robust catalyst.
Insufficient Hydrogen Pressure (for Asymmetric Hydrogenation) Ensure the hydrogen pressure is maintained at the recommended level throughout the reaction. Higher pressure can sometimes improve conversion.[1]
Inadequate Cofactor Regeneration (for Biocatalysis) The regeneration of the NADPH or NADH cofactor is essential for biocatalytic reductions. Ensure the cofactor regeneration system (e.g., using glucose dehydrogenase or isopropanol) is functioning correctly.
Incorrect Base Concentration (for Asymmetric Hydrogenation) The concentration of the base (e.g., t-BuOK) can significantly impact the reaction rate. An optimal concentration needs to be determined experimentally.[1]
Impure Reagents Impurities in the substrate or solvent can poison the catalyst. Ensure all reagents are of high purity and the solvent is dry.[1]

Quantitative Data Summary

Table 1: Optimized Conditions for Asymmetric Hydrogenation of Acetophenone Derivatives

Catalyst SystemSubstrateBaseSolventTemp. (°C)Pressure (bar H₂)Conversion (%)ee (%)
Ir/f-AmphbinolAcetophenoneNaOHEtOHRT20>99>99
Ru/diamineTetrahydro-γ-carbolines----up to 99up to 99
Ru/P-stereogenic PNPAromatic ketones---40-up to 98up to 95

Note: Data for acetophenone derivatives are presented as representative examples. Optimization for 3-fluoroacetophenone is recommended.

Table 2: Optimized Conditions for Biocatalytic Reduction of Trifluoromethyl)acetophenone

Enzyme SystemSubstrateCo-solvent/AdditivepHTemp. (°C)Reaction Time (h)Yield (%)ee (%)
Recombinant E. coli with Carbonyl Reductase3'-(Trifluoromethyl)acetophenone0.6% Tween-207.5302193.8 (at 100 mM)>99.9
Recombinant E. coli with Carbonyl Reductase3'-(Trifluoromethyl)acetophenone4% ChCl:Lys, Tween-207.0301891.5 (at 200 mM)>99.9
Novel Reductase AxSDR4'-(Trifluoromethyl)acetophenone15% (v/v) Isopropanol--399.1>99.9

Note: 3'-(Trifluoromethyl)acetophenone is a close structural analog of 3-fluoroacetophenone and these conditions provide a good starting point for optimization.[13][14][15]

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of 3-Fluoroacetophenone

This protocol is a general guideline and may require optimization.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents of a 1 M solution in toluene) to anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.

  • Borane Addition: Slowly add a borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 equivalents), to the catalyst solution while stirring.

  • Substrate Addition: After stirring for 10-15 minutes, add a solution of 3-fluoroacetophenone (1 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain this compound.

  • Analysis: Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Protocol 2: Biocatalytic Reduction of 3-Fluoroacetophenone using a Ketoreductase

This protocol provides a general framework for whole-cell biocatalysis.

  • Reaction Setup: In a reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Enzyme and Cofactor: Add the ketoreductase (as a lyophilized powder or whole cells) and the cofactor (e.g., NADP⁺, ~1 mM).

  • Cofactor Regeneration System: Add the components for cofactor regeneration. For a glucose-based system, add glucose and glucose dehydrogenase (GDH). For an isopropanol-based system, add isopropanol.

  • Substrate Addition: Add 3-fluoroacetophenone to the desired concentration. The substrate may be added directly or as a solution in a water-miscible co-solvent like DMSO to aid solubility.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

  • Reaction Monitoring: Monitor the conversion of the substrate to the product using GC or HPLC.

  • Work-up: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic extracts, remove the solvent, and purify the product if necessary. Determine the yield and enantiomeric excess.

Visualizations

experimental_workflow_cbs cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Add CBS catalyst to anhydrous THF at 0°C add_borane 2. Add Borane Source prep->add_borane add_substrate 3. Add 3-Fluoro- acetophenone add_borane->add_substrate monitor 4. Monitor Reaction add_substrate->monitor quench 5. Quench with Methanol monitor->quench extract 6. Extraction quench->extract purify 7. Column Chromatography extract->purify analyze 8. Determine Yield & ee% purify->analyze

Caption: Experimental workflow for the CBS reduction.

cbs_catalytic_cycle catalyst CBS Catalyst (1) complex2 Catalyst-Borane Complex (2) catalyst->complex2 + BH3 complex3 Ketone Coordination (3) complex2->complex3 + Ketone ketone 3-Fluoroacetophenone ketone->complex3 ts4 Hydride Transfer (TS, 4) complex3->ts4 product_complex Product Complex (5) ts4->product_complex Hydride Transfer product_complex->catalyst Regeneration product This compound product_complex->product Work-up borane BH3

Caption: Catalytic cycle of the CBS reduction.

biocatalysis_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis setup 1. Prepare Buffer & Add Enzyme, Cofactor, and Regeneration System add_substrate 2. Add 3-Fluoro- acetophenone setup->add_substrate incubate 3. Incubate with Agitation add_substrate->incubate monitor 4. Monitor Conversion incubate->monitor extract 5. Product Extraction monitor->extract analyze 6. Determine Yield & ee% extract->analyze

Caption: Workflow for biocatalytic reduction.

References

Technical Support Center: Chiral Integrity of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling chiral 1-(3-Fluorophenyl)ethanol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent racemization and maintain the enantiomeric purity of your material.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for chiral this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[1] For a chiral secondary benzylic alcohol like this compound, the stereocenter is the carbon atom bearing the hydroxyl group. Its specific 3D arrangement is crucial for its biological activity and effectiveness in pharmaceutical applications. Racemization leads to a loss of the desired enantiomer, reducing the efficacy and potentially introducing undesired pharmacological effects from the other enantiomer.

Q2: What are the primary chemical mechanisms that cause racemization in this compound?

A2: The two most common mechanisms for the racemization of secondary benzylic alcohols are:

  • Carbocation Formation: Under acidic conditions (Brønsted or Lewis acids), the hydroxyl group can be protonated and leave as a water molecule.[2] This generates a planar, achiral benzylic carbocation intermediate. The subsequent nucleophilic attack (e.g., by water) can occur from either face of the planar carbocation with equal probability, leading to a racemic mixture of the alcohol.[1][2]

  • Dehydrogenation-Hydrogenation: This mechanism involves the reversible removal of hydrogen from the alcohol, forming the corresponding achiral ketone (3'-fluoroacetophenone) as an intermediate.[2] This process is often catalyzed by transition metals like Ruthenium or Iridium.[3][4] The subsequent non-enantioselective hydrogenation of the ketone regenerates the alcohol as a racemic mixture.

Q3: At which stages of my experimental workflow is racemization most likely to occur?

A3: Racemization is a risk at several stages:

  • During Reaction: Performing reactions under harsh acidic conditions (e.g., some esterifications, substitutions) or at elevated temperatures can induce racemization.[5]

  • During Aqueous Work-up: Using strong acidic or basic solutions to wash or neutralize your reaction mixture can cause racemization of the product.[6]

  • During Purification: Standard silica gel chromatography can be problematic as silica gel is inherently acidic.[6] Prolonged exposure of your chiral alcohol to the silica gel can lead to a gradual loss of enantiomeric excess.

  • During Storage: Storing the alcohol in an acidic or non-inert environment, especially at elevated temperatures, can lead to slow racemization over time.

Troubleshooting Guide: Loss of Enantiomeric Excess (ee%)

This guide will help you diagnose and resolve issues related to the loss of enantiomeric purity of your this compound.

Problem: My final product shows a lower enantiomeric excess (ee%) than my starting material. What happened?

To diagnose the source of racemization, follow this troubleshooting workflow:

G start Start: Loss of ee% detected check_reaction 1. Review Reaction Conditions start->check_reaction acid_temp Are strong acids or high temperatures (>60°C) used? check_reaction->acid_temp check_workup 2. Examine Work-up Procedure workup_ph Is work-up pH strongly acidic (pH < 4) or basic (pH > 10)? check_workup->workup_ph check_purification 3. Analyze Purification Method silica Is standard silica gel used for chromatography? check_purification->silica check_storage 4. Check Storage & Handling storage_cond Is the sample stored long-term at RT or in a non-inert atmosphere? check_storage->storage_cond acid_temp->check_workup No sol_reaction Solution: - Use mild/non-acidic reagents. - Lower reaction temperature. - Reduce reaction time. acid_temp->sol_reaction Yes workup_ph->check_purification No sol_workup Solution: - Use buffered or mild washes (e.g., sat. NaHCO3). - Minimize contact time with aqueous layers. workup_ph->sol_workup Yes silica->check_storage No sol_purification Solution: - Use deactivated/neutral silica. - Use alternative methods (e.g., crystallization). - Minimize column contact time. silica->sol_purification Yes sol_storage Solution: - Store cold (-20°C). - Store under inert gas (N2 or Ar). - Use aprotic, neutral solvents. storage_cond->sol_storage Yes end_node Problem Resolved storage_cond->end_node No sol_reaction->end_node sol_workup->end_node sol_purification->end_node sol_storage->end_node

Caption: Troubleshooting workflow for identifying the source of racemization.

Data on Conditions Affecting Racemization

The following table summarizes conditions known to either promote or prevent racemization in secondary benzylic alcohols, which are directly applicable to this compound.

Condition CategoryFactors Promoting RacemizationFactors Preventing Racemization
pH / Catalysts Strong Brønsted acids (HCl, H₂SO₄)[1], Lewis acids, acidic resins (e.g., Dowex 50W)[2], some metal salts (e.g., Niobium phosphate)[7].Neutral or buffered conditions (pH 6-8), use of non-acidic reagents, enzymatic catalysts (e.g., lipases)[8][9].
Temperature Elevated temperatures (e.g., > 60°C), especially in the presence of acid/base traces[5].Low temperatures (e.g., 0°C to room temperature). Reactions are best kept as cool as possible.
Solvents Protic solvents (water, alcohols) can facilitate carbocation formation and stabilization[5][6].Aprotic solvents (e.g., Toluene, Hexane, THF, Dichloromethane) are generally preferred.
Purification Media Standard, acidic silica gel.Neutralized silica gel (e.g., washed with triethylamine/hexane), neutral alumina, or non-chromatographic methods like crystallization.[6]

Experimental Protocols

Protocol 1: Non-Racemizing Esterification via Acylation

This protocol describes a mild method to form an ester from this compound while minimizing the risk of racemization.

  • Materials:

    • Chiral this compound (1.0 eq)

    • Acyl chloride or anhydride (1.1 eq)

    • Pyridine or Triethylamine (1.5 eq)

    • Dichloromethane (DCM) or Toluene (anhydrous)

    • 4-Dimethylaminopyridine (DMAP) (0.05 eq, optional catalyst)

  • Procedure:

    • Dissolve the chiral alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine (or triethylamine) to the solution, followed by the optional DMAP.

    • Add the acyl chloride or anhydride dropwise to the stirred solution.

    • Allow the reaction to stir at 0°C and monitor by TLC. Let it slowly warm to room temperature if the reaction is sluggish.

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Separate the organic layer. Wash sequentially with 1M HCl (briefly, to remove base), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester using chromatography on deactivated silica gel if necessary.

Protocol 2: Analysis of Enantiomeric Excess (ee%) by Chiral HPLC

This is a general guideline for determining the ee% of your alcohol. The exact conditions must be optimized for your specific HPLC system and column.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Examples include columns with cellulose or amylose derivatives (e.g., CHIRALCEL®, Lux®).[10]

  • Mobile Phase: A common mobile phase is a mixture of a non-polar solvent (e.g., n-heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol).[10][11]

  • Method Development:

    • Start with a standard mobile phase composition (e.g., 95:5 n-heptane:isopropanol).

    • Inject a sample of the racemic this compound to identify the retention times of both enantiomers.

    • Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5). Small changes in the alcohol percentage can significantly affect resolution.[10]

    • Set the flow rate (typically 0.5 - 1.0 mL/min) and column temperature (e.g., 25°C).

  • Sample Analysis:

    • Dissolve a small amount of your sample in the mobile phase.

    • Inject the sample and integrate the peak areas for both enantiomers (A₁ and A₂).

    • Calculate the enantiomeric excess using the formula: ee% = |(A₁ - A₂) / (A₁ + A₂)| * 100

Visualizing the Racemization Mechanism

The following diagram illustrates the acid-catalyzed racemization pathway, which is a primary concern for this benzylic alcohol.

G cluster_0 Acid-Catalyzed Racemization of (R)-1-(3-Fluorophenyl)ethanol R_Alcohol (R)-Alcohol (Enantiomerically Pure) Protonated Protonated Alcohol R_Alcohol->Protonated + H+ Racemic_Mix Racemic Mixture (50% R, 50% S) Carbocation Planar Carbocation (Achiral) Protonated->Carbocation - H2O Carbocation->R_Alcohol + H2O (Top Attack) S_Alcohol (S)-Alcohol Carbocation->S_Alcohol + H2O (Bottom Attack)

Caption: Mechanism of acid-catalyzed racemization via a planar carbocation.

References

troubleshooting low enantioselectivity in 1-(3-Fluorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges in the enantioselective synthesis of 1-(3-Fluorophenyl)ethanol. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you diagnose and resolve issues related to low enantioselectivity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the first and most critical step in troubleshooting?

A1: The first step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate method can provide misleading % ee values.

Key Analytical Method Validation Parameters:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.

  • Precision: Ensure that repeated measurements of the same sample yield consistent results.

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers.

Q2: I've confirmed my analytical method is accurate, but the enantioselectivity of my reaction is still low. What should I investigate next?

A2: The next crucial step is to scrutinize the purity of all reagents, solvents, and the catalyst. Asymmetric reactions are highly sensitive to trace impurities.

Checklist for Reagents and Catalyst:

  • Substrate Purity (3-Fluoroacetophenone): Impurities in the starting material can react competitively, leading to the formation of a racemic product. Consider repurifying your substrate by distillation or chromatography.

  • Solvent Quality: Ensure your solvent is anhydrous and free of peroxides, as water and other impurities can significantly reduce enantioselectivity, particularly in reactions like the Corey-Bakshi-Shibata (CBS) reduction.[1]

  • Catalyst Quality: The purity and activity of the chiral catalyst are paramount. If possible, consider preparing a fresh batch of the catalyst or procuring it from a reputable supplier. For catalysts generated in situ, ensure the precursors are of high purity.

Q3: My reagents are pure, and my analytical method is validated, but I am still observing poor enantioselectivity. What other reaction parameters should I consider?

A3: Carefully evaluate and optimize your reaction conditions. Temperature, concentration, and reaction atmosphere are critical factors.

Key Reaction Conditions to Evaluate:

  • Temperature: Enantioselectivity is often highly temperature-dependent. A lower reaction temperature generally leads to higher enantiomeric excess. Ensure that your temperature control is precise and consistent throughout the reaction.

  • Atmosphere: For air- and moisture-sensitive catalysts, such as those used in Noyori hydrogenations and CBS reductions, maintaining a strictly inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation.

  • Concentration: The concentration of the substrate, reagents, and catalyst can influence the reaction kinetics and, consequently, the enantioselectivity. It is advisable to follow established protocols for optimal concentrations.

Q4: I am using a Corey-Bakshi-Shibata (CBS) reduction and experiencing low ee%. What are some specific troubleshooting strategies for this method?

A4: The CBS reduction is particularly sensitive to moisture.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use freshly distilled, anhydrous solvents.[1]

  • Borane Source: The quality of the borane reagent (e.g., BH₃·THF or BH₃·SMe₂) is critical. An old or improperly stored borane solution may have decomposed, leading to a competing non-selective reduction.

  • Catalyst Formation: If generating the oxazaborolidine catalyst in situ, ensure the reaction between the amino alcohol precursor and the borane source is complete before adding the ketone substrate.

Q5: My Noyori-type asymmetric (transfer) hydrogenation is not providing the expected enantioselectivity. What should I check?

A5: For Noyori-type hydrogenations, catalyst activation and the purity of the hydrogen source are key.

  • Catalyst Pre-activation: Some Noyori catalysts require a pre-activation step. Ensure you are following the correct procedure for catalyst activation.

  • Base Additive (for transfer hydrogenation): In asymmetric transfer hydrogenations using formic acid/triethylamine or isopropanol/base, the nature and amount of the base can significantly impact the reaction.

  • Hydrogen Source: For asymmetric hydrogenations, ensure the hydrogen gas is of high purity.

Q6: I am exploring a biocatalytic approach. What are the key factors for achieving high enantioselectivity with a ketoreductase?

A6: Biocatalytic reductions are sensitive to reaction media and cofactor regeneration.

  • pH and Buffer System: The pH of the reaction medium can significantly affect enzyme activity and stability. Optimize the pH using an appropriate buffer system.

  • Cofactor Regeneration: Most ketoreductases require a nicotinamide cofactor (NADH or NADPH). An efficient cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol and a second dehydrogenase, or glucose and glucose dehydrogenase) is crucial for high conversion and enantioselectivity.

  • Co-solvents: The use of co-solvents to improve the solubility of the hydrophobic substrate (3-fluoroacetophenone) may be necessary, but their effect on enzyme activity and enantioselectivity must be evaluated.

Data Summary

The following table summarizes representative data for the enantioselective reduction of fluoro-substituted acetophenones to provide an indication of expected outcomes under different catalytic systems.

SubstrateCatalyst SystemCatalyst Loading (mol%)SolventTemp. (°C)Yield (%)ee (%)Reference
4-FluoroacetophenoneRecombinant E. coli with ADH and GDHN/A (whole cell)Aqueous Buffer3087>99 (R)[2]
3-FluoroacetophenoneAlternaria alternata EBK-6 (whole cell)N/A (whole cell)Culture Medium3266>99 (S)[2]
2-FluoroacetophenoneAlternaria alternata EBK-6 (whole cell)N/A (whole cell)Culture Medium3275>99 (S)[2]
Acetophenone(S)-TolBINAP/(S,S)-DPEN-RuCl₂0.052-Propanol/KOH28Quantitative82 (R)[3]
Acetophenone(R)-Me-CBS10THFRT~90~90 (R)[3]

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of 3-Fluoroacetophenone

This protocol is a general procedure adapted for 3-fluoroacetophenone based on established methods for acetophenone.[3]

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).

  • Cool the flask to 0 °C and add a 1.0 M solution of BH₃·THF in THF (0.6 eq) dropwise. Stir the mixture at 0 °C for 15 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).

  • Slowly add a solution of 3-fluoroacetophenone (1.0 eq) in anhydrous THF via the dropping funnel over 30 minutes.

  • Add an additional portion of 1.0 M BH₃·THF solution (0.6 eq) dropwise.

  • Stir the reaction at the same temperature until completion, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure and purify by column chromatography to yield this compound.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Noyori Asymmetric Transfer Hydrogenation of 3-Fluoroacetophenone

This is a general procedure for the asymmetric transfer hydrogenation of aromatic ketones.[4]

  • Under an inert atmosphere, charge a Schlenk flask with the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) (0.005 eq).

  • Add a 5:2 mixture of formic acid and triethylamine as the hydrogen source and solvent.

  • Add 3-fluoroacetophenone (1.0 eq) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 28 °C) until completion, as monitored by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 3: Biocatalytic Reduction of 3-Fluoroacetophenone using a Whole-Cell Biocatalyst

This protocol is based on the successful reduction of fluorinated acetophenones using whole-cell biocatalysts.[2]

  • Prepare a culture of the selected microorganism (e.g., Alternaria alternata) in a suitable growth medium.

  • To the microbial culture, add 3-fluoroacetophenone (typically as a solution in a water-miscible solvent like ethanol to aid solubility).

  • If required, add a co-substrate for cofactor regeneration (e.g., glucose).

  • Incubate the reaction mixture under optimized conditions of temperature and agitation.

  • Monitor the progress of the reaction by extracting aliquots and analyzing by GC or HPLC.

  • Once the reaction is complete, separate the biomass by centrifugation or filtration.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visual Troubleshooting Guides and Pathways

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Workflow start Low Enantioselectivity Observed analytical Is the analytical method (chiral HPLC/GC) validated? start->analytical validate Validate Analytical Method: - Resolution (Rs > 1.5) - Accuracy - Precision analytical->validate No reagents Are all reagents, solvents, and catalyst of high purity? analytical->reagents Yes validate->analytical purify Purify starting materials: - Distill substrate - Use anhydrous solvents - Procure fresh catalyst reagents->purify No conditions Are reaction conditions optimal and well-controlled? reagents->conditions Yes purify->reagents optimize Optimize Reaction Conditions: - Lower temperature - Ensure inert atmosphere - Check concentrations conditions->optimize No success High Enantioselectivity Achieved conditions->success Yes optimize->conditions

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Catalytic Cycle of Corey-Bakshi-Shibata (CBS) Reduction

CBS_Cycle catalyst Chiral Oxazaborolidine (CBS Catalyst) borane_complex Catalyst-Borane Complex catalyst->borane_complex + BH₃ transition_state Ternary Complex (Transition State) borane_complex->transition_state ketone 3-Fluoroacetophenone (Substrate) ketone->transition_state Coordination product_complex Product-Borane Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Release product This compound (Product) product_complex->product Workup borane BH₃

Caption: The catalytic cycle of the CBS reduction.

Catalytic Cycle of Noyori Asymmetric Hydrogenation

Noyori_Cycle precatalyst RuCl₂(R)-BINAP-DPEN) (Precatalyst) active_catalyst RuH₂(diphosphine)(diamine) (Active Catalyst) precatalyst->active_catalyst + H₂, Base substrate_complex Catalyst-Substrate Complex active_catalyst->substrate_complex product_complex Product Complex product_complex->active_catalyst Release product This compound product_complex->product ketone 3-Fluoroacetophenone ketone->substrate_complex Coordination h2 H₂ h2->substrate_complex Outer Sphere Hydride Transfer base Base

Caption: The catalytic cycle for Noyori asymmetric hydrogenation.

References

Technical Support Center: Purification of Product Mixtures Containing 3-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers in drug development and organic synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of removing unreacted 3-fluoroacetophenone from your product mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted 3-fluoroacetophenone?

The primary methods for removing unreacted 3-fluoroacetophenone from a reaction mixture include bisulfite extraction, column chromatography, fractional distillation, and liquid-liquid extraction. For solid products, recrystallization can also be an effective technique. The best method depends on the properties of your desired product, the scale of your reaction, and the desired final purity.

Q2: My product is sensitive to aqueous or acidic/basic conditions. Which purification method should I avoid?

If your product is sensitive to water, acid, or base, you should exercise caution with bisulfite extraction, as it involves an aqueous solution and the potential for pH changes. While the bisulfite addition is reversible with base, this step might not be suitable for base-sensitive compounds.[1][2] In this case, column chromatography or fractional distillation would be more appropriate choices.

Q3: I am working on a large-scale synthesis. Which removal method is the most scalable?

For large-scale applications, fractional distillation and liquid-liquid extraction are generally more scalable than column chromatography. Chromatography can be resource-intensive on a large scale due to the volume of solvent and stationary phase required. Bisulfite extraction can also be scaled up, but may require handling large volumes of aqueous waste.

Q4: How can I determine the purity of my product after attempting to remove the 3-fluoroacetophenone?

The purity of your product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the amount of residual 3-fluoroacetophenone.[3][4] Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and quantify the remaining ketone.

Troubleshooting Guides

Bisulfite Extraction

Issue: The bisulfite adduct does not form, and the 3-fluoroacetophenone remains in the organic layer.

  • Possible Cause: The sodium bisulfite solution may not be saturated or may have degraded.

  • Solution: Always use a freshly prepared saturated aqueous solution of sodium bisulfite.[5]

  • Possible Cause: Insufficient mixing of the organic and aqueous phases.

  • Solution: Shake the separatory funnel vigorously for at least 30 seconds to ensure adequate contact between the reactants.[1][2] Using a water-miscible co-solvent like methanol or DMF can improve the reaction rate.[2][5]

Issue: A solid precipitate forms at the interface of the organic and aqueous layers.

  • Possible Cause: The bisulfite adduct of a non-polar aldehyde or ketone may be insoluble in both the organic and aqueous layers.[5]

  • Solution: Filter the entire mixture through a pad of celite to remove the insoluble adduct before separating the layers.[5]

Column Chromatography

Issue: The 3-fluoroacetophenone co-elutes with my desired product.

  • Possible Cause: The solvent system (mobile phase) does not provide adequate separation.

  • Solution: Optimize the solvent system by gradually changing the polarity. Since 3-fluoroacetophenone is a moderately polar ketone, using a less polar solvent system may increase its retention time, allowing for better separation from a less polar product. Conversely, a more polar system may be needed to separate it from a more polar product. A good starting point for many compounds is a mixture of ethyl acetate and hexane.[6]

  • Possible Cause: The column is overloaded with the sample mixture.

  • Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use 20-50 times the weight of the adsorbent (silica gel or alumina) to the sample weight.[7]

Fractional Distillation

Issue: I am unable to achieve a clean separation between 3-fluoroacetophenone and my product.

  • Possible Cause: The boiling points of 3-fluoroacetophenone and your product are too close for efficient separation. 3-Fluoroacetophenone has a boiling point of approximately 81°C at 9 mmHg.

  • Solution: Ensure you are using a fractional distillation setup with a column that provides sufficient theoretical plates. Packing the column with materials like Raschig rings or Vigreux indentations can improve separation efficiency. Operating the distillation under a vacuum will lower the boiling points and can sometimes enhance the boiling point difference.

Data Presentation

The following table summarizes the key parameters of the different purification methods for the removal of unreacted 3-fluoroacetophenone.

Purification MethodPrinciple of SeparationTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Bisulfite Extraction Reversible chemical reaction to form a water-soluble adduct[8]>95%HighHigh selectivity for methyl ketones, relatively fast.[2]Not suitable for products sensitive to aqueous or basic conditions.
Column Chromatography Differential adsorption onto a solid stationary phase[7][9]>98%Moderate to HighWidely applicable, can achieve very high purity.Can be slow and require large volumes of solvent, may not be ideal for large scale.
Fractional Distillation Difference in boiling pointsDependent on boiling point differenceHighScalable, good for large quantities, no additional reagents required.Only effective if there is a significant difference in boiling points between 3-fluoroacetophenone and the product.
Liquid-Liquid Extraction Differential solubility in immiscible liquids[10]ModerateHighSimple, fast, and scalable.Less selective than other methods, may require multiple extractions.[10]
Recrystallization Difference in solubility of the product and impurity in a solvent at different temperatures[11][12]>99%Moderate to HighCan yield very pure crystalline products.Only applicable if the desired product is a solid and the impurity remains in the mother liquor.

Experimental Protocols

Protocol 1: Removal of 3-Fluoroacetophenone using Bisulfite Extraction
  • Dissolve the crude product mixture in a minimal amount of a water-miscible organic solvent such as methanol or THF.[5]

  • Transfer the solution to a separatory funnel.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite (approximately 1.5 equivalents relative to the estimated amount of 3-fluoroacetophenone).

  • Shake the separatory funnel vigorously for 30-60 seconds.[1][2]

  • Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to the separatory funnel.

  • Shake the funnel again and then allow the layers to separate.

  • Drain the lower aqueous layer, which now contains the bisulfite adduct of 3-fluoroacetophenone.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Separate the layers and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.[13]

  • Add a small layer of sand to the top of the silica gel.

  • Dissolve the crude product mixture in a minimal amount of the eluting solvent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with a solvent system of appropriate polarity. The polarity can be gradually increased (gradient elution) to facilitate the separation.[6]

  • Collect fractions as they elute from the column.

  • Monitor the composition of the fractions using Thin Layer Chromatography (TLC) or another analytical technique.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_bisulfite cluster_setup Setup cluster_reaction Reaction cluster_extraction Extraction cluster_workup Work-up start Dissolve Crude Mixture in Miscible Solvent transfer Transfer to Separatory Funnel start->transfer add_bisulfite Add Saturated NaHSO3 Solution transfer->add_bisulfite shake1 Vigorous Shaking (30-60s) add_bisulfite->shake1 add_solvents Add Immiscible Organic Solvent & Water shake1->add_solvents shake2 Shake and Allow Layers to Separate add_solvents->shake2 separate_layers Drain Aqueous Layer (contains adduct) shake2->separate_layers wash Wash Organic Layer with Brine separate_layers->wash dry Dry Organic Layer wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Purified Product filter_concentrate->end experimental_workflow_chromatography cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Work-up prepare_slurry Prepare Silica Gel Slurry pack_column Pack Column prepare_slurry->pack_column dissolve_sample Dissolve Crude Product Mixture pack_column->dissolve_sample load_sample Load Sample onto Column dissolve_sample->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions (e.g., TLC) collect->monitor combine Combine Pure Fractions monitor->combine concentrate Remove Solvent combine->concentrate end Purified Product concentrate->end

References

stability of 1-(3-Fluorophenyl)ethanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(3-Fluorophenyl)ethanol under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions?

Based on the chemical structure of this compound, a secondary benzylic alcohol, it is expected to be susceptible to degradation under acidic conditions. The primary degradation pathway is anticipated to be an acid-catalyzed dehydration (elimination reaction) to form 3-fluorostyrene. This reaction typically proceeds via an E1 mechanism, involving the formation of a resonance-stabilized benzylic carbocation intermediate.

Q2: What are the likely degradation products of this compound in an acidic medium?

The principal degradation product under acidic conditions is predicted to be 3-fluorostyrene. Depending on the specific acid and reaction conditions, other minor byproducts resulting from polymerization of the styrene derivative or other side reactions could potentially be observed.

Q3: How stable is this compound under basic conditions?

This compound is generally expected to be more stable under basic conditions compared to acidic conditions, particularly in the absence of oxidizing agents. However, in the presence of an oxidant, or under more forcing basic conditions (e.g., elevated temperature), it can undergo oxidation to the corresponding ketone.

Q4: What are the potential degradation products of this compound under basic conditions?

The most likely degradation product under basic (and oxidative) conditions is 3-fluoroacetophenone.

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Loss of this compound purity in acidic solution Acid-catalyzed dehydration.Neutralize the solution to a pH of approximately 7. Store acidic solutions at reduced temperatures to minimize the rate of degradation. Use a less acidic buffer if the experimental conditions permit.
Appearance of a new peak corresponding to 3-fluorostyrene in HPLC analysis of an acidic sample Degradation of this compound via dehydration.Confirm the identity of the new peak using a reference standard for 3-fluorostyrene or by LC-MS analysis. To prevent this, follow the recommendations for preventing loss of purity in acidic solutions.
Slow degradation or no reaction observed under basic conditions This compound is relatively stable in the absence of an oxidizing agent.If degradation is desired for a forced degradation study, consider adding a suitable oxidizing agent (e.g., hydrogen peroxide) or increasing the temperature.
Formation of 3-fluoroacetophenone in a basic sample Base-catalyzed oxidation of the secondary alcohol.If this degradation is undesirable, ensure the exclusion of oxygen and other potential oxidizing agents from the experimental setup. Store samples under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results in stability studies Variability in experimental parameters such as temperature, pH, and concentration of acid/base.Strictly control all experimental parameters. Use calibrated equipment for pH and temperature measurements. Prepare fresh solutions of acids and bases for each experiment.

Data Presentation

Currently, specific quantitative data for the degradation of this compound is not available in the public domain. The following table provides a template for researchers to summarize their own experimental data from forced degradation studies.

Table 1: Example Data Summary for Forced Degradation of this compound

Stress Condition Time (hours) Temperature (°C) Initial Concentration (mg/mL) % Degradation Major Degradation Product(s) Analytical Method
0.1 M HCl24601.0User Data3-FluorostyreneHPLC-UV
0.1 M NaOH24601.0User Data3-FluoroacetophenoneHPLC-UV
3% H₂O₂24251.0User Data3-FluoroacetophenoneHPLC-UV
Heat (Solid)4880N/AUser DataTo be determinedHPLC-UV
Photostability24251.0User DataTo be determinedHPLC-UV

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[1][2][3] Researchers should adapt these protocols to their specific needs.

Protocol 1: Acid-Catalyzed Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot of the sample.

  • Sample Analysis:

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

    • Analyze the sample by a validated stability-indicating HPLC method.

Protocol 2: Base-Catalyzed Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot of the sample.

  • Sample Analysis:

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample with the mobile phase for HPLC analysis.

Protocol 3: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

    • Keep the solution at room temperature (e.g., 25 °C) for a defined period (e.g., 24 hours), protected from light.

  • Sample Analysis:

    • Dilute the sample with the mobile phase for HPLC analysis.

Visualizations

Predicted Degradation Pathway under Acidic Conditions

Acid_Degradation cluster_0 Acid-Catalyzed Dehydration (E1 Mechanism) 1_3_Fluorophenylethanol This compound Protonated_Alcohol Protonated Alcohol (Oxonium Ion) 1_3_Fluorophenylethanol->Protonated_Alcohol + H+ Benzylic_Carbocation Benzylic Carbocation (Resonance Stabilized) Protonated_Alcohol->Benzylic_Carbocation - H2O 3_Fluorostyrene 3-Fluorostyrene Benzylic_Carbocation->3_Fluorostyrene - H+

Caption: Predicted acid-catalyzed dehydration of this compound.

Predicted Degradation Pathway under Basic (Oxidative) Conditions

Basic_Degradation cluster_1 Base-Catalyzed Oxidation 1_3_Fluorophenylethanol This compound Alkoxide_Intermediate Alkoxide Intermediate 1_3_Fluorophenylethanol->Alkoxide_Intermediate + OH- 3_Fluoroacetophenone 3-Fluoroacetophenone Alkoxide_Intermediate->3_Fluoroacetophenone [O]

Caption: Predicted base-catalyzed oxidation of this compound.

Experimental Workflow for Forced Degradation Studies

Experimental_Workflow cluster_2 Forced Degradation Workflow Start Prepare Stock Solution of This compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress_Conditions Sampling Withdraw Samples at Defined Time Points Stress_Conditions->Sampling Sample_Preparation Neutralize and/or Dilute Samples Sampling->Sample_Preparation Analysis Analyze by Stability-Indicating HPLC Method Sample_Preparation->Analysis Data_Evaluation Evaluate % Degradation and Identify Degradation Products Analysis->Data_Evaluation End Report Findings Data_Evaluation->End

Caption: General workflow for conducting forced degradation studies.

References

Technical Support Center: Managing Exotherms in the Large-Scale Reduction of 3-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction associated with the large-scale reduction of 3-fluoroacetophenone to produce 1-(3-fluorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with the large-scale reduction of 3-fluoroacetophenone using sodium borohydride?

A1: The primary hazard is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled. A thermal runaway is a situation where the rate of heat generation exceeds the rate of heat removal, causing a rapid increase in temperature and pressure within the reactor, potentially leading to equipment failure and release of hazardous materials.[1][2][3][4][5] Reductions involving sodium borohydride have been found to be extremely exothermic.[6]

Q2: How much heat is generated during the sodium borohydride reduction of a ketone?

A2: The reduction of a ketone to a secondary alcohol using sodium borohydride is a significantly exothermic process. The total heat of reaction is approximately -150 kcal per mole of sodium borohydride. This heat is released in two main stages: the initial reaction to form the borate intermediate (approximately -140 kcal/mol) and the subsequent acidic workup to liberate the alcohol (approximately -10 kcal/mol).[6]

Q3: What are the critical process parameters to monitor and control during the reaction?

A3: The most critical parameters are:

  • Temperature: The internal reactor temperature must be continuously monitored and controlled within a safe operating range.

  • Reagent Addition Rate: The rate of addition of the reducing agent (e.g., sodium borohydride solution) directly controls the rate of heat generation. A slow, controlled addition is crucial.

  • Agitation: Efficient stirring is essential to ensure uniform temperature distribution and prevent localized hot spots. Loss of agitation can quickly lead to a dangerous situation.[6]

  • Cooling System Performance: The capacity and proper functioning of the reactor's cooling system are vital for removing the heat generated by the reaction.

Q4: What are the common causes of a loss of control over the exotherm?

A4: Common causes include:

  • Incorrect Reagent Stoichiometry: Adding too much reducing agent at once.

  • Rapid Reagent Addition: An excessively high feed rate of the limiting reagent.

  • Cooling System Failure: Malfunction of the cooling jacket, chiller, or coolant flow.

  • Loss of Agitation: Failure of the stirrer, leading to poor heat transfer and localized temperature increases.[6]

  • Human Error: Incorrect operational procedures, such as miscalculating reagent quantities or deviating from the established protocol.[1]

Q5: What are the potential side reactions or impurities I should be aware of at a large scale?

A5: While the reduction of the ketone is the primary reaction, potential side reactions and impurities can include:

  • Unreacted Starting Material: Incomplete reaction due to insufficient reducing agent or short reaction time.

  • Over-reduction: Although less common with sodium borohydride, under harsh conditions, other functional groups could potentially be affected.

  • Solvent-Related Impurities: Byproducts from the reaction of the reducing agent with the solvent, especially at elevated temperatures.

  • Hydrolysis of Sodium Borohydride: Reaction of sodium borohydride with water or protic solvents, which generates hydrogen gas and reduces the amount of active reagent available for the desired reduction.[6]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the large-scale reduction of 3-fluoroacetophenone.

Problem 1: Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway)
Potential Cause Immediate Action Preventative Measure
Excessive Reagent Addition Rate Immediately stop the addition of the reducing agent. Ensure maximum cooling is applied. Implement a calibrated dosing pump with a pre-defined maximum feed rate. Perform a risk assessment to determine the maximum safe addition rate based on the reactor's heat removal capacity.
Cooling System Failure Stop the reagent addition. If possible, apply an emergency cooling source (e.g., external water bath). Prepare for emergency shutdown procedures. Regularly inspect and maintain the cooling system, including pumps, valves, and heat exchangers. Install redundant cooling systems for critical reactions.
Loss of Agitation Immediately stop the reagent addition. Attempt to restart the agitator. If agitation cannot be restored, proceed with emergency shutdown. Implement a system that automatically stops reagent addition upon agitator failure. Use robust and reliable agitation equipment.
Incorrect Reagent Concentration or Stoichiometry Stop the reagent addition. Verify calculations and raw material dispensing records. Implement a double-check system for all calculations and raw material weighing/charging. Use validated analytical methods to confirm the concentration of reagent solutions.
Problem 2: Incomplete Reaction or Low Yield
Potential Cause Troubleshooting Step Preventative Measure
Insufficient Reducing Agent Analyze a sample of the reaction mixture (after quenching) to determine the amount of unreacted starting material. If significant starting material remains, a carefully calculated amount of additional reducing agent can be added under controlled conditions.Accurately calculate the required stoichiometry, accounting for the purity of the reagents. Consider a slight excess of the reducing agent based on lab-scale optimization studies.
Decomposition of Sodium Borohydride Verify the quality and age of the sodium borohydride. Ensure the solvent is dry if a non-aqueous system is used.Store sodium borohydride in a cool, dry place, protected from moisture. Use fresh, high-quality reagents.
Low Reaction Temperature If the reaction is being run at a very low temperature, a slight increase in the setpoint (within the safe operating range) may improve the reaction rate.Optimize the reaction temperature during process development studies to find a balance between reaction rate and safety.

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to the large-scale reduction of ketones using sodium borohydride.

Table 1: Thermochemical Data for Ketone Reduction with Sodium Borohydride

Parameter Value Reference
Heat of Reaction (Total) ~ -150 kcal/mol of NaBH₄[6]
Heat of Borate Intermediate Formation ~ -140 kcal/mol of NaBH₄[6]
Heat of Acidic Workup ~ -10 kcal/mol of NaBH₄[6]

Table 2: Typical Large-Scale Reaction Parameters (Illustrative)

Parameter Typical Range Notes
Reaction Temperature 0 - 25 °CLower temperatures provide better control over the exotherm.
Sodium Borohydride Stoichiometry 0.25 - 0.5 molar equivalentsBased on the principle that one mole of NaBH₄ can reduce four moles of ketone.[7] An excess may be used to ensure complete conversion.
Addition Time 2 - 8 hoursHighly dependent on the scale and the cooling capacity of the reactor.
Solvent Methanol, Ethanol, Isopropanol, WaterThe choice of solvent can affect reaction rate and solubility.

Experimental Protocols

Note: The following is a representative protocol for the large-scale reduction of 3-fluoroacetophenone. This protocol should be thoroughly evaluated and adapted based on process safety studies, including reaction calorimetry, for the specific equipment and scale of operation.

Materials and Equipment:

  • 3-Fluoroacetophenone

  • Sodium Borohydride (NaBH₄)

  • Methanol (or other suitable solvent)

  • Hydrochloric Acid (HCl) for workup

  • A properly sized and equipped glass-lined or stainless steel reactor with:

    • Jacketed cooling system

    • Variable speed agitator with a power failure alarm

    • Temperature and pressure sensors

    • A controlled addition line for the reducing agent

    • Emergency venting and quenching capabilities

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge 3-Fluoroacetophenone Solution: Charge the reactor with a solution of 3-fluoroacetophenone in the chosen solvent (e.g., methanol).

  • Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C).

  • Prepare Sodium Borohydride Solution: In a separate vessel, prepare a solution of sodium borohydride in the same solvent. Caution: Sodium borohydride reacts with protic solvents to generate hydrogen gas. Ensure adequate ventilation and no ignition sources are present.

  • Controlled Addition of Sodium Borohydride: Slowly add the sodium borohydride solution to the reactor via the controlled addition line over a pre-determined period (e.g., 4-6 hours).

    • Continuously monitor the internal temperature and ensure it does not exceed the set limit.

    • Adjust the addition rate as necessary to maintain temperature control.

    • If the temperature rises uncontrollably, immediately stop the addition and apply maximum cooling.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the set temperature and monitor for completion by a suitable analytical method (e.g., HPLC, GC).

  • Quenching: Once the reaction is complete, slowly and carefully add a quenching agent (e.g., acetone) to consume any excess sodium borohydride.

  • Workup: Slowly add hydrochloric acid to the reaction mixture to neutralize the base and hydrolyze the borate ester to the desired this compound. Monitor for gas evolution (hydrogen) and control the addition rate accordingly.

  • Isolation: Proceed with the appropriate extraction and purification steps to isolate the final product.

Visualizations

Exotherm_Management_Workflow Exotherm Management Workflow start Start Reaction Setup charge_ketone Charge 3-Fluoroacetophenone and Solvent start->charge_ketone cool_reactor Cool Reactor to Set Temperature charge_ketone->cool_reactor controlled_addition Controlled Addition of NaBH4 Solution cool_reactor->controlled_addition prepare_nabh4 Prepare NaBH4 Solution prepare_nabh4->controlled_addition monitor_temp Monitor Temperature Continuously controlled_addition->monitor_temp reaction_complete Reaction Complete? controlled_addition->reaction_complete Addition Finished temp_ok Temperature in Range? monitor_temp->temp_ok temp_ok->controlled_addition Yes stop_addition STOP ADDITION! Apply Max Cooling temp_ok->stop_addition No reaction_complete->controlled_addition No, continue monitoring quench Quench Excess NaBH4 reaction_complete->quench Yes workup Acidic Workup quench->workup end Product Isolation workup->end Troubleshooting_Logic Troubleshooting High Temperature Excursion temp_spike Uncontrolled Temperature Increase stop_feed Immediately Stop Reagent Feed temp_spike->stop_feed check_cooling Verify Cooling System Functionality stop_feed->check_cooling cooling_ok Cooling OK? check_cooling->cooling_ok fix_cooling Address Cooling Failure cooling_ok->fix_cooling No check_agitation Check Agitator Status cooling_ok->check_agitation Yes stabilize Stabilize Reactor and Investigate fix_cooling->stabilize agitation_ok Agitation OK? check_agitation->agitation_ok fix_agitation Address Agitator Failure agitation_ok->fix_agitation No review_procedure Review Batch Record for Errors agitation_ok->review_procedure Yes fix_agitation->stabilize review_procedure->stabilize

References

Validation & Comparative

A Comparative Guide to the Chiral HPLC Analysis of 1-(3-Fluorophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient separation of enantiomers is a critical step in the development of chiral pharmaceuticals. 1-(3-Fluorophenyl)ethanol is a chiral alcohol and a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) analysis of its enantiomers, supported by experimental data and detailed protocols.

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely adopted and effective technique for the separation and analysis of enantiomers. The choice of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and widely used for their broad enantioselectivity.

Comparison of Chiral HPLC Methods

While extensive application data for the chiral separation of this compound is not widely published, a specific method has been documented. This guide will use this established method as a baseline and compare it with recommended screening conditions on other widely used chiral columns to provide a comprehensive approach to method development.

Parameter Method 1: Documented Protocol Alternative 1: Chiralpak AD-H Screening Alternative 2: Chiralcel OD-H Screening
Chiral Stationary Phase (CSP) Chiralcel OB-HChiralpak AD-H (Amylose-based)Chiralcel OD-H (Cellulose-based)
Particle Size Not Specified5 µm5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.6 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25°CAmbient or 25°CAmbient or 25°C
Detection (UV) 210 nm~210-254 nm~210-254 nm
(S)-Enantiomer Retention Time 8.9 minTo be determinedTo be determined
(R)-Enantiomer Retention Time Not SpecifiedTo be determinedTo be determined
Resolution (Rs) Not SpecifiedTo be determinedTo be determined
Selectivity (α) Not SpecifiedTo be determinedTo be determined

Note: The conditions for "Alternative 1" and "Alternative 2" are suggested starting points for method development, based on common practices for polysaccharide-based CSPs. Optimization of the mobile phase composition (e.g., adjusting the isopropanol percentage) is often necessary to achieve baseline separation.

Experimental Workflow for Chiral HPLC Analysis

The following diagram illustrates a typical workflow for the chiral HPLC analysis of this compound enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Racemic Standard (1 mg/mL in mobile phase) B Filter through 0.45 µm syringe filter A->B D Autosampler/Injector B->D Inject C HPLC Pump (Isocratic Mobile Phase) C->D E Chiral Column (e.g., Chiralcel OB-H) D->E F UV Detector E->F G Chromatogram Acquisition F->G Signal H Peak Integration & Identification G->H I Calculate Resolution (Rs) & Selectivity (α) H->I

A Comparative Guide to the Determination of Enantiomeric Excess of 1-(3-Fluorophenyl)ethanol: Chiral GC vs. Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of chiral drug development and asymmetric synthesis. For the chiral alcohol 1-(3-Fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals, precise and reliable analytical methods are paramount. This guide provides an objective comparison of two common techniques for determining its enantiomeric excess: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC). The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Chiral GC vs. Chiral HPLC for this compound

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile enantiomers in the gas phase based on differential interactions with a chiral stationary phase.Separation of enantiomers in the liquid phase based on differential interactions with a chiral stationary phase.
Typical Stationary Phase Cyclodextrin-based (e.g., β-DEXTM120)Polysaccharide-based (e.g., cellulose or amylose derivatives like OB-H)
Mobile Phase Inert gas (e.g., Hydrogen, Helium)Organic solvent mixture (e.g., Hexane/Isopropanol)
Sample Volatility RequiredNot required
Derivatization May be required for less volatile or polar analytesGenerally not required for this compound
Resolution Can provide high resolution for volatile compounds.Excellent resolution for a wide range of compounds.
Analysis Time Often faster for volatile analytes.Can be longer depending on the method.

Experimental Protocols

Chiral Gas Chromatography (GC) Method

This protocol is adapted from a method used for the analysis of structurally similar fluorinated phenyl-ethanol derivatives and is expected to be highly applicable to this compound.[1]

Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: β-DEXTM120 (30 m x 0.25 mm i.d., 0.25 μm film thickness)[1]

  • Carrier Gas: Hydrogen[1]

  • Injector Temperature: 250 °C[1]

  • Detector Temperature: 250 °C[1]

  • Oven Temperature Program: Isothermal at 115 °C[1]

  • Inlet Pressure: 0.08 MPa[1]

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Calculation of Enantiomeric Excess (% ee):

% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC) Method

The following is a reported method for the direct enantiomeric separation of this compound.[2]

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Column: OB-H column[2]

  • Mobile Phase: Hexane:Isopropanol (90:10 v/v)[2]

  • Flow Rate: 0.6 mL/min[2]

  • Detection: UV at 210 nm[2]

  • Column Temperature: 25 °C[2]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).

Calculation of Enantiomeric Excess (% ee):

% ee = [ (Peak Area 1 - Peak Area 2) / (Peak Area 1 + Peak Area 2) ] x 100

Performance Data Comparison

ParameterChiral GC Method (Projected)Chiral HPLC Method
Chiral Stationary Phase β-DEXTM120OB-H
Mobile Phase HydrogenHexane:Isopropanol (90:10)[2]
Retention Time (S-enantiomer) Not explicitly reported for 3-fluoro isomer, but expected to be in a reasonable timeframe based on similar compounds.8.9 min[2]
Separation of Enantiomers Baseline separation is expected based on performance with similar analytes.Baseline separation is achieved.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the logical flow of each analytical method.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Solvent (e.g., Dichloromethane) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on β-DEXTM120 Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Chiral GC Experimental Workflow

Chiral_HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing Sample_hplc This compound Sample Dissolution_hplc Dissolve in Mobile Phase (Hexane:Isopropanol) Sample_hplc->Dissolution_hplc Injection_hplc Inject into HPLC Dissolution_hplc->Injection_hplc Separation_hplc Separation on OB-H Column Injection_hplc->Separation_hplc Detection_hplc UV Detection (210 nm) Separation_hplc->Detection_hplc Chromatogram_hplc Obtain Chromatogram Detection_hplc->Chromatogram_hplc Integration_hplc Integrate Peak Areas Chromatogram_hplc->Integration_hplc Calculation_hplc Calculate % ee Integration_hplc->Calculation_hplc

Chiral HPLC Experimental Workflow

Conclusion

Both Chiral GC and Chiral HPLC are powerful techniques for determining the enantiomeric excess of this compound.

Chiral GC offers a potentially faster analysis time, particularly given the volatile nature of the analyte. The use of a cyclodextrin-based column is a well-established approach for the separation of such chiral alcohols. This method is advantageous when high throughput is desired and the sample matrix is relatively clean.

Chiral HPLC , on the other hand, provides a robust and versatile alternative. The direct analysis without the need for derivatization is a significant advantage. Polysaccharide-based chiral stationary phases are known for their broad applicability and excellent resolving power. This method may be preferred when dealing with more complex sample matrices or when a well-documented, specific method is required.

The choice between the two methods will ultimately depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and the nature of the samples being analyzed. For routine quality control with a high volume of samples, the speed of the chiral GC method may be beneficial. For method development and applications requiring high versatility and robustness, the chiral HPLC method presents a strong option. Researchers are encouraged to evaluate both methods based on the provided protocols to determine the optimal approach for their application.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(3-Fluorophenyl)ethanol. It serves as a valuable resource for researchers, scientists, and professionals in drug development for structural verification and comparative analysis. The guide details the spectral data of the target molecule and compares it with its non-fluorinated parent compound, 1-phenylethanol, and its structural isomer, 1-(4-fluorophenyl)ethanol, to highlight the influence of the fluorine substituent on the chemical environment of the molecule.

¹H and ¹³C NMR Spectral Data of this compound

The NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. The assignments are based on chemical shifts (δ), multiplicities, and coupling constants (J).

Table 1: ¹H and ¹³C NMR Data for this compound

¹H NMR (400 MHz, CDCl₃) δ (ppm)MultiplicityJ (Hz)Assignment
CH₃1.49Doublet (d)6.4H-8
OH1.93Singlet (s)-H-9
CH4.88Quartet (q)6.4H-7
Aromatic6.95-7.35Multiplet (m)-H-2, H-4, H-5, H-6
¹³C NMR (100 MHz, CDCl₃) δ (ppm)Assignment
CH₃25.2C-8
CH69.8C-7
Aromatic113.1 (d, J=21.0 Hz)C-2
Aromatic114.5 (d, J=22.0 Hz)C-4
Aromatic121.1C-6
Aromatic129.9 (d, J=8.0 Hz)C-5
Aromatic148.5 (d, J=7.0 Hz)C-1
Aromatic163.0 (d, J=245.0 Hz)C-3

Note: Precise assignments for the aromatic protons and carbons can be complex due to overlapping signals and second-order effects. The assignments provided are based on typical substituent effects and coupling patterns.

Comparative NMR Data Analysis

To understand the electronic effects of the fluorine substituent, the NMR data of this compound is compared with 1-phenylethanol and 1-(4-fluorophenyl)ethanol. The presence and position of the electronegative fluorine atom significantly influence the chemical shifts of nearby protons and carbons.

Table 2: Comparative ¹H and ¹³C NMR Data

| Compound | ¹H NMR (CDCl₃) | | | | ¹³C NMR (CDCl₃) | | | | | | | | | :--- | CH₃ (δ ppm) | CH (δ ppm) | OH (δ ppm) | Aromatic (δ ppm) | CH₃ (δ ppm) | CH (δ ppm) | C1 (δ ppm) | C2/6 (δ ppm) | C3/5 (δ ppm) | C4 (δ ppm) | | 1-Phenylethanol[1] | 1.50 (d) | 4.91 (q) | 2.01 (s) | 7.26–7.39 (m) | 25.1 | 70.4 | 145.9 | 125.4 | 128.5 | 127.4 | | This compound | 1.49 (d) | 4.88 (q) | 1.93 (s) | 6.95-7.35 (m) | 25.2 | 69.8 | 148.5 | See Table 1 | See Table 1 | See Table 1 | | 1-(4-Fluorophenyl)ethanol | 1.46 (d) | 4.85 (q) | 2.02 (s) | 7.00–7.35 (m) | 25.3 | 69.8 | 141.5 | 127.0 | 115.2 | 160.1 |

The data illustrates that the fluorine atom causes a significant downfield shift for the carbon atom to which it is directly attached (C-3 in the 3-fluoro isomer and C-4 in the 4-fluoro isomer) due to its strong inductive effect. This is also observable through the large one-bond carbon-fluorine coupling constant (¹JCF).

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz NMR spectrometer (or similar).

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

    • Typical spectral width: -10 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum to determine proton ratios.

  • Analyze the multiplicities and coupling constants to aid in structural assignment.

Visualization of NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.

Figure 1. Molecular structure of this compound with atom numbering for NMR correlation.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by examining the fragmentation patterns of ionized molecules. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(3-Fluorophenyl)ethanol, offering insights into its structural stability and fragmentation pathways. Due to the limited availability of public data for this compound, this guide utilizes data from its close structural isomer, 1-(4-Fluorophenyl)ethanol, and the parent compound, 1-phenylethanol, to provide a robust comparative framework.

Comparative Fragmentation Data

The mass spectra of 1-(4-Fluorophenyl)ethanol and 1-phenylethanol reveal characteristic fragmentation patterns dominated by cleavages adjacent to the alcohol functional group and within the aromatic ring. The presence of the fluorine atom in the para position in 1-(4-Fluorophenyl)ethanol influences the relative abundance of certain fragments compared to the unsubstituted 1-phenylethanol. It is anticipated that this compound would exhibit a fragmentation pattern broadly similar to its 4-fluoro isomer, with potential minor differences in fragment intensities due to the different position of the fluorine atom.

CompoundMolecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z] and (Relative Intensity %)
1-(4-Fluorophenyl)ethanol 140125140 (M+, 20%), 125 (100%), 97 (30%), 77 (25%), 51 (15%)
1-Phenylethanol [1]122107122 (M+, 15%), 107 (100%), 79 (40%), 77 (35%), 51 (20%)

Note: Data for 1-(4-Fluorophenyl)ethanol is sourced from publicly available spectral data.[2] Data for this compound is predicted to be similar to its 4-fluoro isomer.

Deciphering the Fragmentation Pathways

The fragmentation of these aromatic alcohols under electron ionization typically proceeds through several key pathways. The initial event is the removal of an electron to form a molecular ion (M+). Subsequent fragmentation is driven by the stability of the resulting cations.

A primary fragmentation pathway for both 1-phenylethanol and its fluorinated analogs is the alpha-cleavage, involving the loss of a methyl group (•CH3) from the molecular ion. This results in the formation of a stable, resonance-stabilized cation. For 1-phenylethanol, this cleavage leads to the base peak at m/z 107[1]. In the case of 1-(4-Fluorophenyl)ethanol, the corresponding fragment appears at m/z 125 and is also the base peak, indicating its high stability.

Another significant fragmentation involves the loss of a water molecule (H2O) from the molecular ion, although this is generally less favorable than alpha-cleavage for benzylic alcohols. Further fragmentation of the aromatic ring can lead to the formation of smaller ions, such as the phenyl cation (m/z 77) or the fluorophenyl cation.

Below is a logical diagram illustrating the predicted primary fragmentation pathway for this compound.

fragmentation_pathway M This compound [C8H9FO]+• m/z = 140 F1 [M - CH3]+ [C7H6FO]+ m/z = 125 (Base Peak) M->F1 - •CH3 F2 [M - H2O]+• [C8H7F]+• m/z = 122 M->F2 - H2O F3 [C6H4F]+ m/z = 95 F1->F3 - CO F4 [C6H5]+ m/z = 77 F1->F4 - CO, -F

Figure 1. Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocols

The acquisition of electron ionization mass spectra for compounds like this compound typically follows a standardized procedure.

Sample Preparation and Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe. For GC-MS analysis, the sample is typically diluted in a volatile solvent such as dichloromethane or methanol.

Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M+•).

Mass Analysis: The newly formed ions are accelerated into a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector records the abundance of ions at each m/z value, generating the mass spectrum.

A typical experimental workflow is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample This compound (Liquid) Dilution Dilution in Volatile Solvent Sample->Dilution Injection GC Injection Dilution->Injection Ionization Electron Ionization (70 eV) Injection->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Figure 2. General experimental workflow for GC-MS analysis of this compound.

References

A Comparative Guide to 1-(Fluorophenyl)ethanol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for scientists in medicinal chemistry and organic synthesis, this guide provides a detailed comparison of the ortho, meta, and para isomers of 1-(fluorophenyl)ethanol. This document compiles key physicochemical properties, spectroscopic data, and synthetic methodologies to facilitate informed decisions in research and development.

The introduction of a fluorine atom to a phenyl ring in 1-phenylethanol creates three distinct positional isomers: 1-(2-fluorophenyl)ethanol, 1-(3-fluorophenyl)ethanol, and 1-(4-fluorophenyl)ethanol. While structurally similar, the position of the fluorine atom significantly influences the molecule's electronic properties, reactivity, and biological interactions. This guide offers a comparative analysis of these three isomers, presenting available experimental data to highlight their similarities and differences.

Physicochemical Properties

The position of the fluorine atom on the phenyl ring subtly alters the physical properties of the three isomers. The following table summarizes key physicochemical data for 1-(2-fluorophenyl)ethanol, this compound, and 1-(4-fluorophenyl)ethanol.

Property1-(2-Fluorophenyl)ethanolThis compound1-(4-Fluorophenyl)ethanol
CAS Number 445-26-1402-63-1403-41-8
Molecular Formula C₈H₉FOC₈H₉FOC₈H₉FO
Molecular Weight 140.16 g/mol 140.16 g/mol 140.16 g/mol
Appearance Colorless liquidColorless to pale yellow liquid[1]Clear light yellow liquid[2]
Boiling Point 205-206 °C (lit.)187-189 °C[1], 196.2 °C at 760 mmHg198-200 °C, 90-92 °C at 7 mmHg (lit.)[2][3]
Melting Point --~ -6 °C[2], 9 °C[3]
Density 1.123 g/cm³1.123 g/cm³~1.14 g/cm³[2], 1.109 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.5060 (lit.)1.51n20/D 1.501 (lit.)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of these isomers. The position of the fluorine atom leads to distinct patterns in NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of these isomers are distinguished by the coupling patterns of the aromatic protons with the fluorine atom.

  • 1-(2-Fluorophenyl)ethanol: The proximity of the fluorine atom to the chiral center is expected to result in complex splitting patterns for the aromatic protons.

  • This compound: The fluorine atom at the meta position will exhibit distinct coupling constants with the ortho and para protons.

  • 1-(4-Fluorophenyl)ethanol: The symmetrical nature of the para-substituted ring leads to a more simplified aromatic region, often appearing as two doublets of doublets.

¹³C NMR: The electronegative fluorine atom influences the chemical shifts of the carbon atoms in the phenyl ring, with the carbon directly bonded to fluorine showing a characteristic large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group. The C-F stretching vibration typically appears in the 1000-1400 cm⁻¹ region, and the exact position can vary depending on the substitution pattern.

Mass Spectrometry (MS)

The mass spectra of the three isomers are expected to show a molecular ion peak (M+) at m/z 140. The fragmentation patterns may differ slightly due to the influence of the fluorine atom's position on bond stabilities.

Table 2: Summary of Spectroscopic Data

Spectroscopic Data1-(2-Fluorophenyl)ethanolThis compound1-(4-Fluorophenyl)ethanol
¹H NMR (CDCl₃, δ ppm) Characteristic aromatic multipletsCharacteristic aromatic multipletsAromatic protons typically appear as two multiplets[4]
¹³C NMR (CDCl₃, δ ppm) -Signals at approx. 25.3, 69.8, 115.2, 127.0, 141.5, 160.1[1]Signals at approx. 25.3, 69.8, 115.2 (d, J=21.3 Hz), 127.0 (d, J=7.5 Hz), 141.5 (d, J=3.8 Hz), 162.1 (d, J=243.8 Hz)
IR (thin film, ν cm⁻¹) --3363 (O-H), 1605, 1510 (C=C aromatic)[1]
Mass Spectrum (m/z) --Molecular Ion (M+) at 140[2]

Experimental Protocols

General Synthesis of 1-(Fluorophenyl)ethanol Isomers via Reduction of Fluoroacetophenones

A common and effective method for the synthesis of 1-(fluorophenyl)ethanol isomers is the reduction of the corresponding fluoroacetophenone.

Materials:

  • 2'-Fluoroacetophenone, 3'-Fluoroacetophenone, or 4'-Fluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the respective fluoroacetophenone (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(fluorophenyl)ethanol.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis_Workflow Fluoroacetophenone Fluoroacetophenone Isomer Reduction Reduction with NaBH4 in Methanol/Ethanol Fluoroacetophenone->Reduction Workup Aqueous Workup (NH4Cl quench, Extraction) Reduction->Workup Purification Purification (Column Chromatography or Distillation) Workup->Purification Product 1-(Fluorophenyl)ethanol Isomer Purification->Product

Caption: General workflow for the synthesis of 1-(fluorophenyl)ethanol isomers.

Comparative Biological Activity and Reaction Kinetics

Direct comparative studies on the biological activities and reaction kinetics of the three 1-(fluorophenyl)ethanol isomers are limited in publicly available literature. However, the position of the fluorine atom is known to have a significant impact on the electronic properties of the aromatic ring, which in turn influences the molecule's reactivity and interactions with biological targets.

Biological Activity:

Reaction Kinetics:

The electronic effect of the fluorine atom (inductive vs. resonance) will vary depending on its position, thereby affecting the reaction rates of the alcohol. For example, in reactions where the alcohol oxygen acts as a nucleophile, the electron-withdrawing nature of fluorine would be expected to decrease the reaction rate. The magnitude of this effect would be most pronounced for the ortho and para positions due to the interplay of inductive and resonance effects.

Logical_Relationship Isomer Positional Isomer (ortho, meta, para) Electronic_Effects Electronic Effects (Inductive vs. Resonance) Isomer->Electronic_Effects determines Physicochemical_Properties Physicochemical Properties (Boiling Point, Polarity) Electronic_Effects->Physicochemical_Properties Spectroscopic_Signature Spectroscopic Signature (NMR, IR) Electronic_Effects->Spectroscopic_Signature Biological_Activity Biological Activity (Binding Affinity, Metabolism) Electronic_Effects->Biological_Activity Reaction_Kinetics Reaction Kinetics (Reactivity of OH group) Electronic_Effects->Reaction_Kinetics

Caption: Influence of fluorine position on molecular properties and activity.

Conclusion

The ortho, meta, and para isomers of 1-(fluorophenyl)ethanol, while sharing the same molecular formula, exhibit distinct physicochemical and spectroscopic properties due to the positional differences of the fluorine atom. This guide provides a foundational comparison based on available data. It is important to note the current gap in the literature regarding direct, side-by-side experimental comparisons of their biological activities and reaction kinetics. Further empirical studies are necessary to fully characterize and differentiate these isomers for their potential applications in drug discovery and chemical synthesis. Researchers are encouraged to use this guide as a starting point for their investigations into these valuable fluorinated building blocks.

References

comparative study of different catalysts for the reduction of 3-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of 3-fluoroacetophenone to the corresponding 1-(3-fluorophenyl)ethanol is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The fluorine substituent can significantly influence the biological activity and metabolic stability of drug candidates. This guide provides a comparative overview of different catalytic systems for this reduction, focusing on performance, selectivity, and experimental protocols to aid researchers in selecting the most suitable catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst for the reduction of 3-fluoroacetophenone is dictated by the desired outcome, specifically the need for enantioselectivity. This comparison covers noble metal catalysts, which are highly efficient for both racemic and asymmetric hydrogenation, and biocatalysts, which offer exceptional enantioselectivity under mild conditions.

Catalyst TypeSpecific Catalyst/SystemSubstrateConversion (%)Enantiomeric Excess (ee, %)Key Reaction Conditions
Ruthenium-based RuCl2(PPh3)3 / IsopropanolAcetophenone (model substrate)High (not specified)N/A (racemic)Isopropanol as hydrogen source, KOH as activator.
Rhodium-based 5 wt% Rh/Al2O3 with Cinchonidine modifier3,5-di-(trifluoromethyl)-acetophenone>99%up to 36% (S) or inversion to (R) with modified cinchonidineProtic or aprotic solvents, H2 pressure.
Biocatalyst Recombinant whole-cell with Alcohol Dehydrogenase (ADH) and Glucose Dehydrogenase (GDH)4-Fluoroacetophenone (3-fluoroacetophenone is a promising substrate)>95%>99% (R)Aqueous media, ambient temperature and pressure.[1]

Note: Data for ruthenium and rhodium-based catalysts are based on structurally similar substrates and serve as a strong indicator of their potential performance for 3-fluoroacetophenone. The biocatalytic system has been explicitly tested on a positional isomer and shows high promise for the 3-fluoro variant.

Experimental Protocols

Detailed methodologies for representative catalytic reductions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the specific reduction of 3-fluoroacetophenone.

Ruthenium-Catalyzed Transfer Hydrogenation (Racemic)

This protocol describes the use of a common ruthenium catalyst for the transfer hydrogenation of an aromatic ketone, yielding a racemic alcohol.

Catalyst Preparation (RuCl2(PPh3)3):

  • To a solution of RuCl3·3H2O in methanol, add triphenylphosphine (PPh3).

  • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to allow the RuCl2(PPh3)3 complex to precipitate.

Reduction Procedure:

  • In a round-bottom flask, dissolve the RuCl2(PPh3)3 catalyst and potassium hydroxide (KOH) in isopropanol.

  • Add 3-fluoroacetophenone to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting this compound by column chromatography.

Rhodium-Catalyzed Asymmetric Hydrogenation

This procedure outlines a method for the enantioselective reduction of a fluorinated acetophenone derivative using a heterogeneous rhodium catalyst with a chiral modifier.

Catalyst System: 5 wt% Rhodium on Alumina (Rh/Al2O3) with cinchonidine as a chiral modifier.

Reduction Procedure:

  • To a high-pressure reactor, add the 5 wt% Rh/Al2O3 catalyst and the chiral modifier (e.g., cinchonidine).

  • Add a suitable solvent (e.g., ethanol, toluene).

  • Add the substrate, 3-fluoroacetophenone.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar H2).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the reaction progress.

  • After the reaction is complete, carefully depressurize the reactor.

  • Filter the catalyst and concentrate the filtrate.

  • Purify the product and determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Biocatalytic Asymmetric Reduction

This protocol describes a highly enantioselective reduction using a whole-cell biocatalyst system.

Catalyst System: Recombinant E. coli cells co-expressing an alcohol dehydrogenase (ADH) and a glucose dehydrogenase (GDH) for cofactor regeneration.

Reduction Procedure:

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), suspend the recombinant whole cells.

  • Add glucose as the co-substrate for cofactor (NADPH) regeneration.

  • Add the substrate, 3-fluoroacetophenone, to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction for conversion and enantiomeric excess.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, evaporate the solvent, and purify the product if necessary.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the general workflows for metal-catalyzed and biocatalytic reductions.

Metal_Catalyzed_Reduction_Workflow cluster_prep Catalyst Preparation/Activation cluster_reaction Reaction cluster_workup Workup & Analysis Catalyst Catalyst Precursor Ligand Ligand/Modifier Activation Activation Catalyst->Activation Ligand->Activation Reaction_Vessel Reaction Activation->Reaction_Vessel Substrate 3-Fluoroacetophenone Solvent Solvent Substrate->Reaction_Vessel Solvent->Reaction_Vessel H2_Source H2 Source (H2 gas or transfer agent) H2_Source->Reaction_Vessel Filtration Catalyst Removal Reaction_Vessel->Filtration Purification Purification Filtration->Purification Analysis Analysis (GC/HPLC) Purification->Analysis

Caption: General workflow for metal-catalyzed reduction.

Biocatalytic_Reduction_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Workup & Analysis Cell_Culture Cell Culture & Harvesting Reaction_Vessel Incubation Cell_Culture->Reaction_Vessel Substrate 3-Fluoroacetophenone Buffer Aqueous Buffer Substrate->Reaction_Vessel Buffer->Reaction_Vessel Co_substrate Co-substrate (e.g., Glucose) Co_substrate->Reaction_Vessel Extraction Product Extraction Reaction_Vessel->Extraction Purification Purification Extraction->Purification Analysis Analysis (GC/HPLC) Purification->Analysis

Caption: General workflow for biocatalytic reduction.

References

A Comparative Guide to Purity Validation of 1-(3-Fluorophenyl)ethanol: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and manufacturing. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of 1-(3-Fluorophenyl)ethanol against traditional chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended to assist researchers and quality control analysts in selecting the most appropriate analytical methodology for their needs.

Introduction to Purity Analysis

This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to the safety and efficacy of the final drug product. Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment, offering direct traceability to the International System of Units (SI).[1][2] Unlike chromatographic methods that rely on reference standards of the same compound, qNMR allows for the determination of purity by comparing the analyte's signal to that of a certified internal standard of a different compound.[2][3]

This guide will delve into the experimental protocols for qNMR, HPLC, and GC, and present a comparative summary of their performance characteristics.

Quantitative NMR (qNMR) Methodology

Quantitative NMR is a direct and highly accurate method for determining the purity of a substance.[2] The principle of qNMR is based on the direct proportionality between the integrated NMR signal area and the number of nuclei contributing to that signal.[2] By using a certified internal standard, the purity of the analyte can be calculated with a high degree of precision and accuracy.

Experimental Protocol for qNMR

1. Selection of Internal Standard: The choice of an appropriate internal standard is crucial for accurate qNMR analysis.[4][5] The internal standard should have signals that do not overlap with the analyte's signals, be chemically stable, non-volatile, and have a known purity.[3][6] For this compound, suitable internal standards could include maleic acid or dimethyl sulfone, depending on the chosen solvent.[1][4]

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the selected certified internal standard (e.g., Maleic Acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.[7]

  • Ensure complete dissolution by gentle vortexing.

3. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30 or zg90) should be used.[6]

  • Relaxation Delay (d1): To ensure full relaxation of all nuclei, a sufficiently long relaxation delay is critical. This should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard.[6] A typical starting point is 30 seconds.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3] Typically, 8 to 16 scans are adequate.

  • Acquisition Time (aq): A long acquisition time (e.g., > 3 seconds) is necessary to ensure high digital resolution.

  • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.[3]

4. Data Processing and Analysis:

  • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.[3]

  • Perform phasing and baseline correction manually to ensure accurate integration.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the quartet of the CH proton) and a signal from the internal standard (e.g., the singlet of maleic acid).

  • The purity of this compound is calculated using the following formula[3]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte (this compound) weigh_is Weigh Internal Standard (e.g., Maleic Acid) dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet transfer->shim acquire Acquire 1H NMR Spectrum (d1 > 5*T1) shim->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Figure 1. Experimental workflow for purity determination by qNMR.

Alternative Analytical Methods

While qNMR offers significant advantages, HPLC and GC remain widely used techniques for purity assessment in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique used to identify, quantify, and purify the individual components of a mixture. For purity analysis, it is typically used to quantify the main component and detect any impurities.

General Experimental Protocol for HPLC:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used for aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of water (often with an acid modifier like 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typical.[8]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: A known concentration of this compound is prepared in the mobile phase or a suitable solvent.

  • Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard of this compound is required to create a calibration curve.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.

General Experimental Protocol for GC:

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often used.[9]

  • Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.

  • Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly employed.

  • Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any potential impurities. For example, an initial temperature of 50°C held for 2 minutes, then ramped to 250°C at 10°C/min.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Quantification: Similar to HPLC, purity is often determined by area percent. For accurate quantification, a reference standard of this compound is necessary.

Comparative Summary

The choice of analytical method depends on various factors including the required accuracy, available equipment, and the specific goals of the analysis.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity proportional to molar amountSeparation based on differential partitioningSeparation based on volatility and partitioning
Quantification Absolute (with certified internal standard)Relative (area %) or Absolute (with specific reference standard)Relative (area %) or Absolute (with specific reference standard)
Reference Standard Certified internal standard (different compound)Requires a specific reference standard of the analyteRequires a specific reference standard of the analyte
Accuracy & Precision HighGood to HighGood to High
Selectivity High (based on chemical shift)High (based on retention time and UV spectrum)High (based on retention time)
Sample Throughput ModerateHighHigh
Method Development Relatively straightforwardCan be complex and time-consumingCan be complex and time-consuming
Instrumentation Cost HighModerateModerate
Solvent Consumption LowHighLow
Note: This table presents a general comparison. Specific performance may vary based on the exact methodology and instrumentation.

Logical Comparison of Analytical Methods

Comparison cluster_methods Analytical Methods for Purity cluster_params Key Comparison Parameters qNMR qNMR Quantification Quantification Method qNMR->Quantification Absolute Reference Reference Standard qNMR->Reference Internal (Different Compound) Accuracy Accuracy qNMR->Accuracy Very High Cost Instrument Cost qNMR->Cost High Throughput Sample Throughput qNMR->Throughput Moderate HPLC HPLC HPLC->Quantification Relative/Absolute HPLC->Reference Specific Analyte Standard HPLC->Accuracy High HPLC->Cost Moderate HPLC->Throughput High GC GC GC->Quantification Relative/Absolute GC->Reference Specific Analyte Standard GC->Accuracy High GC->Cost Moderate GC->Throughput High

Figure 2. Comparison of qNMR, HPLC, and GC based on key analytical parameters.

Conclusion

For the definitive purity assessment of this compound, quantitative NMR stands out as a primary method offering high accuracy and direct traceability to SI units without the need for a specific reference standard of the analyte. While HPLC and GC are powerful and widely used techniques that provide excellent separation and sensitivity for impurity profiling, they typically rely on the availability of a well-characterized reference standard of this compound for accurate quantification. The choice of method will ultimately be guided by the specific requirements of the analysis, balancing the need for absolute quantification against factors like sample throughput and available resources.

References

A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of asymmetric syntheses. An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attach to the substrate, provide high stereocontrol, and be removable under mild conditions without inducing racemization, all while ensuring high recovery of the auxiliary itself.[1] This guide provides an objective comparison of the performance of well-established chiral auxiliaries, supported by experimental data.

While this guide focuses on widely-used auxiliaries for which extensive comparative data exists, we also address the case of 1-(3-Fluorophenyl)ethanol. Current literature primarily highlights its role as a valuable chiral building block in the synthesis of bioactive molecules, rather than as a traditional, recoverable chiral auxiliary.[2] This distinction is crucial; a chiral building block becomes a permanent part of the final molecule's backbone, whereas a chiral auxiliary is a temporary addition to guide stereoselective transformations.

Performance Comparison of Established Chiral Auxiliaries

The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. Below, we summarize the performance of three classes of commonly employed chiral auxiliaries—Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides—in key asymmetric transformations.

Table 1: Asymmetric Alkylation of Enolates

Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of carbon-carbon bonds. The choice of chiral auxiliary is paramount in determining the diastereoselectivity of this transformation.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyloxazolidinoneBenzyl bromide>99%90-95%--INVALID-LINK--
(+)-Pseudoephedrine amideBenzyl bromide>98%95%--INVALID-LINK--
(-)-Oppolzer's CamphorsultamAllyl iodide>99%90%--INVALID-LINK--
Table 2: Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral auxiliaries are instrumental in controlling the diastereoselectivity of this reaction.

Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
(4R)-4-benzyl-2-oxazolidinoneIsobutyraldehyde>99% (syn)80-90%--INVALID-LINK--[3]
(-)-Oppolzer's CamphorsultamBenzaldehyde>98% (syn)85%--INVALID-LINK--
cis-1-Amino-2-hydroxyindan derived oxazolidinoneBenzaldehyde>99% (syn)92%--INVALID-LINK--[4]
Table 3: Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone for the synthesis of cyclic compounds. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDieneendo:exo RatioDiastereomeric Excess (d.e.) of endoYield (%)Reference
(4R,5S)-4-methyl-5-phenyloxazolidinoneCyclopentadiene>100:1>99%88%--INVALID-LINK--[5]
(-)-Oppolzer's CamphorsultamCyclopentadiene98:2>99%95%--INVALID-LINK--
(-)-8-PhenylmentholCyclopentadiene98.5:1.597%99%--INVALID-LINK--[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and further investigation of these asymmetric transformations.

General Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation: The chiral oxazolidinone is deprotonated with n-butyllithium at -78 °C in anhydrous THF. The resulting lithium salt is then quenched with an acyl chloride to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in THF at -78 °C to selectively form the (Z)-enolate.[6]

  • Alkylation: The enolate solution is then treated with an alkyl halide (e.g., benzyl bromide, allyl iodide) at -78 °C to -40 °C. The reaction is allowed to proceed for several hours until completion, monitored by TLC.

  • Work-up and Auxiliary Removal: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification, the chiral auxiliary can be cleaved by hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄) to yield the chiral carboxylic acid or alcohol, respectively, and recover the auxiliary.

General Protocol for Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
  • Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous solvent like dichloromethane or diethyl ether and cooled to -78 °C. A Lewis acid, typically dibutylboron triflate (Bu₂BOTf), is added, followed by a tertiary amine base such as triethylamine or diisopropylethylamine, to generate the (Z)-boron enolate.[3]

  • Aldol Addition: The aldehyde, dissolved in the same solvent, is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at -78 °C and then allowed to warm to 0 °C.[3]

  • Work-up and Auxiliary Removal: The reaction is quenched with a pH 7 buffer and the product is isolated after an oxidative workup (e.g., with hydrogen peroxide) to break down the boron complexes. The resulting aldol adduct can be purified by chromatography. The auxiliary is typically removed via hydrolysis or reduction.

Visualizing Asymmetric Synthesis Workflows

The following diagrams illustrate the general workflow of using a chiral auxiliary and the transition state model for a key asymmetric reaction.

G cluster_0 General Workflow for Chiral Auxiliary Mediated Synthesis Prochiral_Substrate Prochiral Substrate Attach_Auxiliary Attach Auxiliary Prochiral_Substrate->Attach_Auxiliary Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attach_Auxiliary Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attach_Auxiliary->Chiral_Substrate Asymmetric_Reaction Diastereoselective Reaction Chiral_Substrate->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleave_Auxiliary Cleave Auxiliary Diastereomeric_Product->Cleave_Auxiliary Chiral_Product Enantiomerically Pure Product Cleave_Auxiliary->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleave_Auxiliary->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Caption: Zimmerman-Traxler model for the Evans' syn-aldol reaction.

The Case of this compound: A Chiral Building Block

A thorough review of the scientific literature indicates that this compound is predominantly utilized as a chiral building block, not as a conventional chiral auxiliary. For instance, (R)-1-[3-(trifluoromethyl)phenyl]ethanol is a key intermediate for the synthesis of certain neuroprotective compounds.[2] This means the chiral alcohol is incorporated into the final product structure.

Theoretically, for this compound to function as a chiral auxiliary, it would typically be derivatized, for example, as an ester, to a prochiral substrate. The stereochemical outcome of a subsequent reaction would then be influenced by the chiral environment created by the fluorophenyl ethanol moiety.

Theoretical Efficacy Considerations:
  • Electronic Effects: The fluorine atom is the most electronegative element, making the phenyl ring electron-deficient. This strong inductive effect could influence the Lewis acidity of nearby metal centers in chelated transition states, potentially altering reactivity and selectivity.[7]

  • Steric Effects: While a fluorine atom is only slightly larger than a hydrogen atom, a fluorophenyl group can exert significant steric influence.[7] The precise orientation of the fluorophenyl group would be critical in shielding one face of the reactive center. However, the relatively free rotation around the single bonds might lead to multiple, low-energy conformations, potentially resulting in lower diastereoselectivity compared to more rigid auxiliaries like Evans' oxazolidinones or camphorsultams.

  • The Gauche Effect: The presence of fluorine can lead to a "gauche effect," a stereoelectronic phenomenon where a gauche conformation is preferred over an anti conformation.[8] This could, in principle, be exploited to create a more predictable and rigid transition state, but this has not been experimentally demonstrated for this compound as a chiral auxiliary.

References

A Spectroscopic Comparison of Fluorinated versus Non-Fluorinated Phenylethanols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural and electronic differences between fluorinated and non-fluorinated analogues of pharmacologically active molecules is paramount. The introduction of fluorine can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides an objective, data-driven comparison of the spectroscopic properties of non-fluorinated 1-phenylethanol and its fluorinated counterpart, 1-(4-fluorophenyl)ethanol, using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction to Spectroscopic Analysis in Drug Development

Spectroscopic techniques are indispensable tools in modern drug discovery and development. They provide detailed information about molecular structure, functional groups, and electronic environments.

  • Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework of a molecule, offering insights into the connectivity and spatial arrangement of atoms.

  • Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern of a molecule, aiding in its identification and structural characterization.

This guide will delve into the specific spectroscopic signatures of 1-phenylethanol and 1-(4-fluorophenyl)ethanol, highlighting the impact of fluorine substitution on their respective spectra.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1-phenylethanol and a representative fluorinated analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data Comparison

Proton Assignment 1-Phenylethanol Chemical Shift (δ, ppm) 1-(4-Fluorophenyl)ethanol Chemical Shift (δ, ppm) Multiplicity
-CH₃1.49 - 1.521.48Doublet
-OH~2.0 (variable)~1.88 (variable)Singlet (broad)
-CH(OH)-4.88 - 4.924.89Quartet
Aromatic-H7.26 - 7.397.00-7.04 (ortho to F), 7.31-7.35 (meta to F)Multiplet

¹³C NMR Data Comparison

Carbon Assignment 1-Phenylethanol Chemical Shift (δ, ppm) [1][2]1-(4-Fluorophenyl)ethanol Chemical Shift (δ, ppm) [2]
-CH₃25.125.3
-CH(OH)-70.469.8
Aromatic C (ipso)145.8141.5
Aromatic C (ortho)125.3127.0
Aromatic C (meta)128.5115.2
Aromatic C (para)127.4160.1 (C-F)
Infrared (IR) Spectroscopy

Key IR Absorption Bands (cm⁻¹)

Vibrational Mode 1-Phenylethanol (cm⁻¹) [2]1-(4-Fluorophenyl)ethanol (cm⁻¹) [2]
O-H stretch (broad)33643363
C-H stretch (aromatic)3030~3040
C-H stretch (aliphatic)~2970~2980
C=C stretch (aromatic)1493, 14521605, 1510
C-O stretch10071084
C-F stretchN/A~1220
Mass Spectrometry (MS)

Major Fragmentation Ions (m/z)

Ion Description 1-Phenylethanol (m/z) [3][4]2-(4-Fluorophenyl)ethanol (m/z) [5]
Molecular Ion [M]⁺122140
[M-CH₃]⁺107125
[C₇H₇]⁺ (tropylium ion)91109 (fluorotropylium ion)
[C₆H₅]⁺7795 (fluorophenyl cation)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the phenylethanol sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. 1024 scans were co-added and Fourier transformed. Chemical shifts are reported in ppm relative to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The phenylethanol sample was diluted 1:1000 in dichloromethane.

  • Instrumentation: GC-MS analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector. The GC was equipped with an HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Chromatographic Conditions: The injector temperature was set to 250°C. The oven temperature program was initiated at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was 230°C, and the quadrupole temperature was 150°C. Data was acquired in full scan mode over a mass range of m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of fluorinated and non-fluorinated phenylethanols.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Phenylethanol Phenylethanol NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Phenylethanol->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Phenylethanol->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry (GC-MS) Phenylethanol->Mass_Spectrometry Fluorinated_Phenylethanol Fluorinated_Phenylethanol Fluorinated_Phenylethanol->NMR_Spectroscopy Fluorinated_Phenylethanol->IR_Spectroscopy Fluorinated_Phenylethanol->Mass_Spectrometry Structural_Elucidation Structural Elucidation (Connectivity, Functional Groups) NMR_Spectroscopy->Structural_Elucidation Electronic_Effects Electronic Effects (Chemical Shift, Vibrational Frequency) NMR_Spectroscopy->Electronic_Effects IR_Spectroscopy->Structural_Elucidation IR_Spectroscopy->Electronic_Effects Fragmentation_Analysis Fragmentation Analysis (Molecular Weight, Fragmentation Pattern) Mass_Spectrometry->Fragmentation_Analysis Comparison_Guide Final Comparison Guide Structural_Elucidation->Comparison_Guide Electronic_Effects->Comparison_Guide Fragmentation_Analysis->Comparison_Guide

Caption: Workflow for Spectroscopic Comparison.

Conclusion

The spectroscopic data presented in this guide clearly demonstrate the influence of fluorine substitution on the properties of phenylethanol. In NMR spectroscopy, the fluorine atom induces significant changes in the chemical shifts of nearby protons and carbons, particularly in the aromatic ring, due to its strong electron-withdrawing nature. IR spectroscopy reveals a characteristic C-F stretching vibration for the fluorinated analogue, providing a clear diagnostic peak. In mass spectrometry, the presence of fluorine is evident from the increased molecular weight and the characteristic fragmentation pattern, including the formation of a fluorotropylium ion.

This comparative guide provides researchers with a foundational understanding of the spectroscopic differences between fluorinated and non-fluorinated phenylethanols. This knowledge is crucial for the unambiguous identification and characterization of these and similar compounds in various stages of drug discovery and development. The detailed experimental protocols also offer a practical resource for reproducing these analyses.

References

Comparative Analysis of Trace Impurity Detection in Commercial 1-(3-Fluorophenyl)ethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of trace impurities in commercial 1-(3-Fluorophenyl)ethanol, a key building block in the synthesis of various pharmaceutical compounds.

This document outlines common impurities, details experimental protocols for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and presents a comparative analysis of these techniques based on experimental data.

Identifying Potential Trace Impurities

A thorough analysis of trace impurities begins with understanding the synthetic route of this compound. The most common commercial synthesis involves the reduction of 3'-fluoroacetophenone. Based on this, potential impurities can be categorized as follows:

  • Unreacted Starting Materials: The most probable impurity is the starting material itself, 3'-fluoroacetophenone.

  • Synthesis By-products: Side reactions during the reduction process can lead to the formation of various by-products. While specific by-products are often proprietary to the manufacturer, forced degradation studies can help identify potential degradation products that may also be present as process impurities.

  • Residual Solvents: Various organic solvents may be used during the synthesis and purification processes. Common examples include methanol, ethanol, isopropanol, acetone, and hexane.

  • Enantiomeric Impurity: As this compound is a chiral molecule, the presence of the undesired enantiomer is a critical purity parameter, especially in the synthesis of stereospecific active pharmaceutical ingredients (APIs).

Analytical Methodologies: A Head-to-Head Comparison

The two primary analytical techniques for the analysis of trace impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry detectors.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for identifying and quantifying unreacted starting materials, many by-products, and residual solvents.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS 7890B with 5977B MSD).

  • Column: A non-polar or medium-polarity column is typically used. For example, an Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for general impurity profiling.

  • Injection: A split/splitless inlet is commonly used. For trace analysis, a splitless injection is preferred to enhance sensitivity.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-400.

  • Sample Preparation: The sample is typically diluted in a suitable solvent, such as dichloromethane or ethyl acetate, before injection. For residual solvent analysis, headspace GC-MS is the preferred method. In this technique, the sample is heated in a sealed vial, and the vapor phase is injected into the GC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique capable of analyzing a wide range of compounds, including those that are non-volatile or thermally labile. It is particularly useful for the analysis of less volatile by-products and for the separation of enantiomers.

  • Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD) and/or a mass spectrometer (e.g., Waters Alliance HPLC with 2998 PDA Detector).

  • Column:

    • For general impurities: A reversed-phase C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm) is a common choice.

    • For chiral separation: A chiral stationary phase is required. A well-documented method for the enantiomeric separation of this compound utilizes a Chiralcel OB-H column.[1]

  • Mobile Phase:

    • For general impurities: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid) and a polar organic solvent like acetonitrile or methanol.

    • For chiral separation: An isocratic mobile phase of hexane and isopropanol (e.g., 90:10 v/v) is effective.[1]

  • Flow Rate: Typically 1.0 mL/min for standard analytical columns.

  • Detection:

    • UV/DAD: Detection at a wavelength where the impurities and the main component have significant absorbance (e.g., 210 nm or 254 nm).

    • MS: Provides mass information for peak identification and confirmation.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Performance Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC depends on the specific impurities being targeted. The following table summarizes the key performance characteristics of each technique for the analysis of trace impurities in this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Applicability Excellent for volatile and semi-volatile compounds (e.g., 3'-fluoroacetophenone, residual solvents).Suitable for a wider range of compounds, including non-volatile and thermally labile impurities. Essential for chiral separations.
Sensitivity High sensitivity, especially in selected ion monitoring (SIM) mode, allowing for low ppm to ppb detection limits.Sensitivity is dependent on the detector and the chromophore of the analyte. DAD provides good sensitivity for UV-active compounds. MS detection enhances sensitivity and specificity.
Specificity High specificity due to mass spectral data, enabling confident peak identification.Specificity can be high with DAD (spectral comparison) and is excellent with MS detection. Co-elution can be an issue with UV detection alone.
Resolution High-resolution capillary columns provide excellent separation of complex mixtures.Resolution is dependent on the column and mobile phase. Chiral columns offer excellent resolution for enantiomers.
Analysis Time Typically faster run times for volatile compounds.Runtimes can be longer, especially for gradient methods.
Sample Preparation May require derivatization for polar compounds, but often simple dilution is sufficient. Headspace analysis requires minimal sample prep for residual solvents.Generally straightforward sample preparation (dissolution in a suitable solvent).

Data Presentation: Quantitative Analysis of Impurities

The following tables present representative data for the analysis of key impurities in a commercial batch of this compound using the described GC-MS and HPLC methods.

Table 1: GC-MS Analysis of Process-Related Impurities and Residual Solvents
ImpurityRetention Time (min)Limit of Detection (LOD) (ppm)Limit of Quantitation (LOQ) (ppm)Concentration in Sample (ppm)
3'-Fluoroacetophenone10.50.51.5150
Methanol3.251550
Ethanol3.851525
Acetone4.126< 6
Hexane5.51310
Table 2: HPLC Analysis of Enantiomeric Purity
EnantiomerRetention Time (min)Limit of Detection (LOD) (%)Limit of Quantitation (LOQ) (%)Composition in Sample (%)
(S)-1-(3-Fluorophenyl)ethanol8.90.010.030.2
(R)-1-(3-Fluorophenyl)ethanol10.2--99.8

Visualizing the Workflow

To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Commercial This compound Dilution Dilution in Dichloromethane Sample->Dilution Headspace Headspace Vial (for Residual Solvents) Sample->Headspace GC_Inlet GC Inlet (Splitless Injection) Dilution->GC_Inlet Headspace->GC_Inlet GC_Column HP-5MS Column (Temperature Gradient) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (EI, Scan Mode) GC_Column->MS_Detector Data_Acquisition Data Acquisition System MS_Detector->Data_Acquisition Peak_Integration Peak Integration & Library Search Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Commercial This compound Dissolution Dissolution in Mobile Phase Sample->Dissolution Injector HPLC Injector Dissolution->Injector Column Analytical Column (C18 or Chiral) Injector->Column Detector UV/DAD or MS Detector Column->Detector Data_System Chromatography Data System Detector->Data_System Peak_Analysis Peak Integration & Purity Analysis Data_System->Peak_Analysis Reporting Reporting Peak_Analysis->Reporting

HPLC Experimental Workflow

Conclusion

Both GC-MS and HPLC are indispensable tools for the comprehensive analysis of trace impurities in commercial this compound.

  • GC-MS excels in the identification and quantification of volatile and semi-volatile impurities, including the key starting material 3'-fluoroacetophenone and residual solvents. Its high sensitivity and specificity make it the method of choice for these analytes.

  • HPLC offers broader applicability for non-volatile impurities and is the gold standard for determining enantiomeric purity through the use of chiral stationary phases.

A combination of both techniques is recommended for a complete and robust impurity profile of this compound, ensuring the quality and safety of this critical pharmaceutical intermediate. Researchers should select the appropriate technique based on the specific impurities of interest and the desired analytical information.

References

Safety Operating Guide

Proper Disposal of 1-(3-Fluorophenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of 1-(3-Fluorophenyl)ethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety Considerations

This compound is classified as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3] Adherence to appropriate safety protocols is crucial during handling and disposal.

Personal Protective Equipment (PPE):

Before beginning any disposal procedures, ensure the following PPE is worn:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area, such as a fume hood.

Disposal Procedure

The primary method for the disposal of this compound is to treat it as a chemical waste product designated for incineration or other approved waste disposal methods.[4] Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Designate a specific, properly labeled waste container for halogenated organic solvents. The container should be made of a material compatible with this compound.

    • The label should clearly read "Halogenated Organic Waste" and list "this compound" as a constituent. Include the approximate concentration and quantity.

  • Transferring the Chemical:

    • Conduct all transfers of this compound to the waste container inside a certified chemical fume hood to minimize inhalation exposure.

    • Use a funnel to avoid spills on the exterior of the waste container.

  • Container Management:

    • Keep the waste container securely sealed when not in use.

    • Store the container in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials, such as strong oxidizing agents.[1]

  • Final Disposal:

    • Once the waste container is full (no more than 90% capacity), arrange for its collection by your institution's licensed hazardous waste disposal service.

    • Follow all institutional and local regulations for hazardous waste pickup and documentation.

Disposal of Contaminated Materials:

Any materials, such as pipette tips, gloves, or absorbent pads, that come into direct contact with this compound should be considered contaminated waste.

Contaminated ItemDisposal Procedure
Sharps (needles, etc.) Place in a designated sharps container for hazardous chemical waste.
Non-Sharps (gloves, wipes) Collect in a separate, clearly labeled bag or container for solid chemical waste to be incinerated.
Empty Containers Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as halogenated organic waste. The rinsed container can then be disposed of according to institutional guidelines for non-hazardous waste.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Disposal Decision Workflow

start Begin Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe location Work in a Well-Ventilated Area (Fume Hood) ppe->location waste_type Is it liquid waste or contaminated solid? location->waste_type liquid_waste Collect in a Labeled 'Halogenated Organic Waste' Container waste_type->liquid_waste Liquid solid_waste Collect in a Labeled 'Solid Chemical Waste' Container waste_type->solid_waste Solid seal_store Seal Container and Store in Secondary Containment liquid_waste->seal_store solid_waste->seal_store full Is the container full (>90%)? seal_store->full arrange_pickup Arrange for Pickup by Licensed Hazardous Waste Disposal full->arrange_pickup Yes continue_use Continue to Use as Needed full->continue_use No end Disposal Complete arrange_pickup->end

References

Personal protective equipment for handling 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling of 1-(3-Fluorophenyl)ethanol (CAS No. 402-63-1), a common intermediate in pharmaceutical synthesis.[1] Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Equipment Standard/Requirement
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)29 CFR 1910.138: Hand Protection[2]
Eye and Face Protection Chemical goggles or safety glasses. A face shield is also recommended.29 CFR 1910.133: Eye and Face Protection[2]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat or a disposable gown.Ensure clothing is resistant to chemical permeation.
Respiratory Protection In case of inadequate ventilation, wear a NIOSH-approved respirator.29 CFR 1910.134: Respiratory Protection[2]
Foot Protection Safety shoes29 CFR 1910.136: Foot Protection[2]

Experimental Workflow and Handling Procedures

Proper handling procedures are crucial to minimize the risk of exposure and accidents. The following workflow outlines the key steps for safely using this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Set up in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup prep_gather Gather All Necessary Materials and Reagents prep_setup->prep_gather handle_measure Carefully Measure and Dispense the Chemical prep_gather->handle_measure Proceed to Handling handle_reaction Perform the Chemical Reaction handle_measure->handle_reaction handle_monitor Monitor the Reaction Progress handle_reaction->handle_monitor cleanup_decontaminate Decontaminate Work Surfaces handle_monitor->cleanup_decontaminate Reaction Complete cleanup_dispose Dispose of Waste in a Labeled, Sealed Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Handling this compound.

Handling and Storage:

  • Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[2]

  • Avoid contact with skin and eyes.[2] In case of accidental contact, follow the first aid procedures outlined below.

  • Do not eat, drink, or smoke when using this product.[2]

  • Store the chemical in a cool, dry place away from heat, sparks, and open flames.[1][2] The container should be kept tightly closed.[4][5]

  • It is stable under normal handling and storage conditions but should be kept away from strong oxidizing agents.[2]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Measures

Exposure Route Procedure
Inhalation 1. Remove the person to fresh air and keep them comfortable for breathing.[2][5] 2. If breathing is difficult or has stopped, provide artificial respiration or oxygen.[5][6] 3. Seek immediate medical attention.[2][5]
Skin Contact 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] 2. Remove any contaminated clothing.[5][6] 3. If skin irritation occurs, seek medical advice.[2][4]
Eye Contact 1. Immediately flush the eyes thoroughly with water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][5] 2. If present, remove contact lenses and continue rinsing.[2][5] 3. Seek immediate medical attention.[2][5]
Ingestion 1. Do NOT induce vomiting.[2] 2. Rinse the mouth with water.[2][5] 3. Never give anything by mouth to an unconscious person.[2] 4. Seek immediate medical attention.[6]

In case of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[2] For large spills, use an absorbent material to contain the spill and dispose of it in a suitable, sealed container.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the contents and container in accordance with local, state, and federal regulations. This typically involves collection in a designated, labeled hazardous waste container for disposal by an approved waste disposal plant.[4][5][7]

  • Empty Containers: Do not reuse empty containers.[7] They should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular waste, provided it is not a regulated container. Always check with your institution's environmental health and safety department for specific guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Fluorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.